Product packaging for Reldesemtiv(Cat. No.:CAS No. 1345410-31-2)

Reldesemtiv

Cat. No.: B610437
CAS No.: 1345410-31-2
M. Wt: 384.4 g/mol
InChI Key: MQXWPWOCXGARRK-UHFFFAOYSA-N
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Description

Reldesemtiv (also known as CK-2127107) is a second-generation, investigational fast skeletal muscle troponin activator (FSTA) developed for researching impaired muscle function . Its primary mechanism of action involves sensitizing the troponin complex in fast skeletal muscle fibers to calcium, which increases skeletal muscle force production, especially at submaximal stimulation frequencies . By binding to the troponin complex, this compound slows the rate of calcium release, promoting a conformational change that potentiates muscle contraction and delays fatigue . This mechanism is a key area of investigation for neuromuscular diseases characterized by muscle weakness. While clinical research has focused on conditions like amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), it is crucial to note that a Phase 3 clinical trial (COURAGE-ALS) was terminated after an interim analysis concluded that this compound showed no functional benefit in slowing disease progression in ALS patients . Earlier phase trials had suggested trends toward functional benefit and had explored its application in SMA, where it showed potential to improve measures like maximal expiratory pressure and 6-minute walk distance . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F2N6O B610437 Reldesemtiv CAS No. 1345410-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWPWOCXGARRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345410-31-2
Record name Reldesemtiv [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reldesemtiv
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELDESEMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Reldesemtiv's Mechanism of Action on the Troponin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) designed to enhance muscle function in conditions of weakness and fatigue. Its mechanism of action centers on the modulation of the troponin complex, the key calcium sensor in muscle contraction. By selectively binding to the fast skeletal troponin C (fsTnC) subunit, this compound slows the rate of calcium dissociation, thereby sensitizing the sarcomere to calcium. This results in increased muscle force production at submaximal nerve stimulation frequencies, without affecting the maximum force-generating capacity. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action on the troponin complex.

Introduction

Muscle contraction is a tightly regulated process initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. In skeletal muscle, the troponin complex, consisting of troponin C (TnC), troponin I (TnI), and troponin T (TnT), plays a pivotal role in translating the Ca²⁺ signal into a mechanical response. In diseases characterized by neuromuscular dysfunction, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), impaired neural input leads to reduced Ca²⁺ release and consequently, muscle weakness.

This compound (formerly CK-2127107) was developed to address this deficit by directly targeting the troponin complex to amplify the muscle's response to Ca²⁺. This guide will detail the molecular mechanism, present key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of the relevant pathways and workflows.

The Troponin Complex and Muscle Contraction

The troponin complex is situated along the actin thin filaments of the sarcomere. In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin. Upon neural stimulation, Ca²⁺ is released and binds to the regulatory N-terminal domain of TnC. This binding induces a conformational change in the troponin complex, causing tropomyosin to shift and expose the myosin-binding sites on actin, thereby initiating the cross-bridge cycle and muscle contraction.

This compound's Molecular Mechanism of Action

This compound is a small molecule that selectively binds to the fast skeletal isoform of troponin C.[1][2][3] Computational modeling and experimental data suggest that this compound binding potentiates the Ca²⁺-induced conformational changes in TnC.[4][5] This interaction is characterized by the formation of hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions with key residues in the troponin complex. Specifically, residues within the inhibitory subunit's switch region, such as Arg113, Met116, Val114, and Met121 of troponin I, have been identified as significant contributors to the binding energy.

The primary effect of this compound binding is to slow the dissociation rate of Ca²⁺ from the troponin C subunit. This prolonged interaction between Ca²⁺ and TnC effectively increases the sensitivity of the sarcomere to Ca²⁺. As a result, at any given submaximal Ca²⁺ concentration, a greater degree of troponin activation is achieved, leading to enhanced muscle force production. It is important to note that this compound does not alter the maximum force-generating capacity of the muscle, which is still dependent on saturating levels of Ca²⁺.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade from neural stimulation to muscle contraction, highlighting the point of intervention for this compound.

Reldesemtiv_Signaling_Pathway This compound Signaling Pathway cluster_Neuron Motor Neuron cluster_NMJ Neuromuscular Junction cluster_Muscle_Cell Muscle Fiber cluster_SR Sarcoplasmic Reticulum cluster_Sarcomere Sarcomere Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release Muscle_AP Muscle Action Potential ACh_Release->Muscle_AP Ca_Release Ca²⁺ Release Muscle_AP->Ca_Release Ca_Binding Ca²⁺ binds to Troponin C Ca_Release->Ca_Binding Tropomyosin_Shift Tropomyosin Shifts Ca_Binding->Tropomyosin_Shift Myosin_Binding Myosin Binds to Actin Tropomyosin_Shift->Myosin_Binding Contraction Muscle Contraction Myosin_Binding->Contraction This compound This compound This compound->Ca_Binding Slows Ca²⁺ Dissociation

Caption: this compound acts within the sarcomere to enhance the effect of calcium on the troponin complex.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data
ParameterValueAssaySource
DF₃₀ 13.7 µMSkinned Fast Skeletal Muscle Fiber Assay (for an early analog)
EC₅₀ ~6-fold more active than tirasemtivIn situ Extensor Digitorum Longus (EDL) muscle in a rat model
Binding Energy Contribution (Arg113) -3.96 kcal/molMolecular Dynamics Simulation
Binding Energy Contribution (Met116) -2.23 kcal/molMolecular Dynamics Simulation
Binding Energy Contribution (Val114) -1.28 kcal/molMolecular Dynamics Simulation
Binding Energy Contribution (Met121) -0.63 kcal/molMolecular Dynamics Simulation
Table 2: Clinical Trial Data (Phase 2, FORTITUDE-ALS)
EndpointDoseResult vs. Placebo (12 weeks)p-valueSource
Change in % predicted SVC Pooled (150, 300, 450 mg bid)27% reduction in decline0.10 (nominal)
Change in ALSFRS-R Total Score Pooled (150, 300, 450 mg bid)25% reduction in decline0.01 (nominal)
Muscle Strength Mega-Score Pooled (150, 300, 450 mg bid)21% reduction in decline0.20 (nominal)

Note: The primary endpoint of this trial was not met. The development of this compound for ALS was later discontinued.

Table 3: Clinical Trial Data (Phase 2, SMA)
EndpointDoseResult vs. Placebo (8 weeks)p-valueSource
Change in 6-Minute Walk Distance (6MWD) 450 mg bid+24.89 m0.0584
Change in Maximal Expiratory Pressure (MEP) 450 mg bid+13.2 cm H₂O0.03
Change in Maximal Expiratory Pressure (MEP) 150 mg bid+11.7 cm H₂O0.038

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

Skinned Muscle Fiber Assay

This in vitro assay directly measures the effect of a compound on the force-generating capacity of the contractile machinery, independent of nerve and membrane excitability.

Objective: To determine the effect of this compound on the calcium sensitivity of force generation in single fast skeletal muscle fibers.

Methodology:

  • Fiber Preparation:

    • Isolate single muscle fibers from a fast-twitch muscle (e.g., rabbit psoas).

    • Chemically "skin" the fibers using a detergent (e.g., Triton X-100) or glycerol to permeabilize the cell membrane, allowing for direct access to the contractile proteins.

  • Experimental Setup:

    • Mount the skinned fiber between a force transducer and a fixed post in a temperature-controlled chamber.

    • The chamber contains a series of wells with solutions of varying Ca²⁺ concentrations (pCa solutions) and the test compound (this compound).

  • Data Acquisition:

    • Sequentially expose the fiber to solutions with decreasing pCa (increasing Ca²⁺ concentration) to generate a baseline force-pCa relationship.

    • Repeat the process in the presence of varying concentrations of this compound.

    • Record the isometric force generated by the fiber at each Ca²⁺ concentration.

  • Data Analysis:

    • Plot the normalized force as a function of pCa for control and this compound-treated fibers.

    • Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which reflects the cooperativity of Ca²⁺ binding.

    • A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in Ca²⁺ sensitivity.

In Vivo Muscle Force Measurement (Plantar Flexor Assay)

This assay assesses the effect of a compound on muscle force production in a living animal, preserving the intact neuromuscular system.

Objective: To measure the effect of this compound on nerve-stimulated muscle contraction in an animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat).

    • Surgically expose the sciatic nerve, which innervates the plantar flexor muscles of the hindlimb.

    • Position the animal in a specialized apparatus with the foot secured to a force transducer.

  • Stimulation and Recording:

    • Place stimulating electrodes on the sciatic nerve.

    • Deliver electrical stimulation at varying frequencies (e.g., 10-200 Hz) to elicit muscle contractions.

    • Record the isometric torque generated by the plantar flexor muscles at each stimulation frequency.

  • Drug Administration and Measurement:

    • Administer this compound (e.g., orally or via infusion).

    • After a predetermined time for drug absorption and distribution, repeat the force-frequency measurements.

  • Data Analysis:

    • Plot the muscle force as a function of stimulation frequency before and after this compound administration.

    • An increase in force at submaximal stimulation frequencies in the presence of this compound demonstrates its in vivo efficacy.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a fast skeletal muscle troponin activator like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for FSTAs HTS High-Throughput Screening (Myofibril ATPase Assay) Lead_ID Lead Identification HTS->Lead_ID Skinned_Fiber Skinned Muscle Fiber Assay (Force-pCa Relationship) Lead_ID->Skinned_Fiber In_Vivo_Force In Vivo Muscle Force Measurement (e.g., Plantar Flexor Assay) Skinned_Fiber->In_Vivo_Force PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling In_Vivo_Force->PK_PD Tox_Studies Toxicology and Safety Studies PK_PD->Tox_Studies Clinical_Candidate Clinical Candidate Selection Tox_Studies->Clinical_Candidate

Caption: A streamlined workflow for the preclinical assessment of FSTAs.

Conclusion

This compound exemplifies a targeted therapeutic approach to enhancing muscle function by directly modulating the sensitivity of the sarcomere to calcium. Its mechanism of action, centered on slowing calcium dissociation from the fast skeletal troponin complex, has been elucidated through a combination of computational, in vitro, and in vivo studies. While its clinical development for ALS has been discontinued, the in-depth understanding of its interaction with the troponin complex provides valuable insights for the future design and development of novel therapies for neuromuscular diseases. The experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of muscle physiology and drug discovery.

References

Reldesemtiv: A Technical Guide to its Molecular Structure and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation, orally bioavailable, small molecule fast skeletal muscle troponin activator (FSTA). It was developed to amplify the response of skeletal muscle to neuronal input by sensitizing the sarcomere to calcium. This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, and a summary of its activity from preclinical and clinical investigations. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.

PropertyValueCitation(s)
IUPAC Name 1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide[1]
Synonyms CK-2127107[2]
Chemical Formula C₁₉H₁₈F₂N₆O[1][2]
Molar Mass 384.391 g·mol⁻¹[1]
Canonical SMILES C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F
CAS Number 1345410-31-2
DrugBank Accession DB15256

Mechanism of Action: Fast Skeletal Muscle Troponin Activation

This compound's therapeutic potential lies in its specific interaction with the fast skeletal muscle troponin complex, a key regulator of muscle contraction.

Signaling Pathway

In skeletal muscle, contraction is initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum in response to a nerve impulse. This Ca²⁺ then binds to troponin C (TnC), a subunit of the troponin complex. This binding event triggers a conformational change in the troponin-tropomyosin complex, exposing myosin-binding sites on the actin filament and allowing for muscle contraction.

This compound selectively binds to the fast skeletal troponin complex. This binding increases the affinity of troponin C for calcium, effectively sensitizing the myofilament to Ca²⁺. By slowing the rate of calcium release from the troponin complex, this compound prolongs the duration of the "on" state of the muscle fiber, leading to increased force production at submaximal nerve stimulation frequencies.

Reldesemtiv_Mechanism_of_Action Nerve_Impulse Nerve Impulse SR Sarcoplasmic Reticulum (SR) Nerve_Impulse->SR Ca2_release Ca²⁺ Release SR->Ca2_release Ca_Binding Ca²⁺-TnC Binding Ca2_release->Ca_Binding Troponin_C Troponin C (TnC) Troponin_C->Ca_Binding This compound This compound This compound->Troponin_C Binds & Sensitizes Conformational_Change Conformational Change in Troponin-Tropomyosin Ca_Binding->Conformational_Change Actin_Myosin Actin-Myosin Interaction Conformational_Change->Actin_Myosin Muscle_Contraction Increased Muscle Force Actin_Myosin->Muscle_Contraction

Caption: this compound's mechanism of action on the troponin complex.

Pharmacological Activity and Efficacy

The activity of this compound has been characterized in both preclinical models and human clinical trials.

Preclinical Activity

In preclinical studies, this compound demonstrated a dose-dependent increase in muscle force. A key in situ animal model was used to quantify this effect.

ParameterValueSpeciesAssayCitation(s)
In Situ Muscle Activation (EC₅₀) ~3.4 µMRatIncrease in muscle tension in the extensor digitorum longus (EDL) muscle.

EC₅₀ is defined as the plasma concentration that produces a 50% increase in muscle tension compared to baseline at a 30 Hz nerve stimulation rate.

Clinical Activity

This compound has been investigated in clinical trials for diseases characterized by muscle weakness, including Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

Spinal Muscular Atrophy (SMA) - Phase 2 Study (NCT02644668)

This study evaluated the effects of two doses of this compound versus placebo in patients with Type II, III, or IV SMA.

Outcome MeasureDose GroupChange from Baseline (vs. Placebo)p-valueTimepointCitation(s)
6-Minute Walk Distance (6MWD) 450 mg bid+35.6 meters0.0037Week 4
450 mg bid+24.9 meters0.058Week 8
Maximum Expiratory Pressure (MEP) 150 mg bid+11.7 cm H₂O0.038Week 8
450 mg bid+13.2 cm H₂O0.03Week 8

Amyotrophic Lateral Sclerosis (ALS) - Phase 2 & 3 Trials

This compound was also evaluated in two major trials for ALS: FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3). While showing some positive trends in the Phase 2 study, the Phase 3 trial was ultimately terminated for futility as it did not meet its primary endpoint.

TrialPhasePrimary EndpointSecondary Endpoints (selected)Citation(s)
FORTITUDE-ALS 2Change from baseline in percent predicted Slow Vital Capacity (SVC) at 12 weeks.Change in ALS Functional Rating Scale-Revised (ALSFRS-R) score, muscle strength mega-score (handheld and handgrip dynamometry).
COURAGE-ALS 3Change from baseline in ALSFRS-R score at 24 weeks.Combined assessment of ALSFRS-R, time to respiratory insufficiency, and survival; change in vital capacity; ALSAQ-40; bilateral handgrip strength.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited.

In Vitro Metabolism Assay
  • Objective: To identify the metabolites of this compound.

  • Methodology:

    • Incubation: this compound is incubated with human liver microsomes (HLM).

    • Reaction Mixture: A typical assay includes this compound, HLM, and an NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Incubation Conditions: The mixture is incubated at 37°C.

    • Analysis: The resulting metabolites are identified using mass spectrometry.

In Situ Rat EDL Muscle Force Measurement
  • Objective: To determine the in vivo potency of this compound in enhancing muscle force.

  • Methodology:

    • Animal Preparation: The experiment is conducted on an anesthetized rat with the extensor digitorum longus (EDL) muscle surgically exposed, while keeping the nerve and blood supply intact.

    • Stimulation: The nerve innervating the EDL muscle is stimulated at a subtetanic frequency (e.g., 30 Hz).

    • Force Measurement: The tension generated by the muscle is measured using a force transducer.

    • Drug Administration: this compound is administered, and the muscle tension is recorded at various plasma concentrations.

    • EC₅₀ Determination: The EC₅₀ is calculated as the plasma concentration of this compound that results in a 50% increase in muscle tension from the baseline measurement.

Clinical Outcome Assessments

6-Minute Walk Test (6MWT)

  • Objective: To assess functional exercise capacity.

  • Methodology:

    • Course: Patients are instructed to walk along a flat, straight corridor (typically 30 meters in length).

    • Instruction: The goal is to cover as much distance as possible in 6 minutes. Standardized encouragement is provided at regular intervals.

    • Measurement: The total distance walked in 6 minutes is recorded.

Maximum Expiratory Pressure (MEP)

  • Objective: To measure the strength of the expiratory muscles.

  • Methodology:

    • Maneuver: The patient inhales to total lung capacity and then exhales with maximal effort against an occluded mouthpiece for at least 2 seconds.

    • Measurement: The peak pressure generated during the exhalation is recorded using a manometer.

    • Procedure: The test is typically repeated three times, with the highest value being reported.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development Metabolism In Vitro Metabolism (Human Liver Microsomes) InSitu_Force In Situ Muscle Force (Rat EDL Model) Metabolism->InSitu_Force Metabolite_ID Metabolism->Metabolite_ID Identifies Metabolites Phase1 Phase 1 (Healthy Volunteers) InSitu_Force->Phase1 Potency InSitu_Force->Potency Determines EC₅₀ Phase2_SMA Phase 2 - SMA (NCT02644668) Phase1->Phase2_SMA Phase2_ALS Phase 2 - ALS (FORTITUDE-ALS) Phase1->Phase2_ALS Efficacy_SMA Phase2_SMA->Efficacy_SMA Assesses 6MWD & MEP Phase3_ALS Phase 3 - ALS (COURAGE-ALS) Phase2_ALS->Phase3_ALS Efficacy_ALS2 Phase2_ALS->Efficacy_ALS2 Assesses SVC & ALSFRS-R Efficacy_ALS3 Phase3_ALS->Efficacy_ALS3 Assesses ALSFRS-R

Caption: Generalized experimental workflow for this compound.

Conclusion

This compound is a well-characterized fast skeletal muscle troponin activator with a clear mechanism of action. It has demonstrated the ability to increase muscle force in preclinical models and showed promising results in a Phase 2 clinical trial for Spinal Muscular Atrophy. Despite these findings, its development for Amyotrophic Lateral Sclerosis was halted due to a lack of efficacy in a pivotal Phase 3 trial. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals in the field of drug development for neuromuscular diseases.

References

Reldesemtiv (CK-2127107): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation, orally bioavailable, fast skeletal muscle troponin activator (FSTA) developed by Cytokinetics. It was designed to sensitize the sarcomere to calcium, thereby increasing muscle force in response to neuronal input. This mechanism of action held therapeutic promise for debilitating diseases characterized by muscle weakness and fatigue, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). This technical guide provides an in-depth overview of the discovery, medicinal chemistry optimization, preclinical pharmacology, and clinical development of this compound. Detailed methodologies for key experiments are provided, and quantitative data from preclinical and clinical studies are summarized. The signaling pathway of this compound and its development workflow are visualized through diagrams. While showing promise in early clinical trials, the development of this compound for ALS was ultimately discontinued after a Phase 3 trial failed to meet its primary and secondary endpoints.[1][2][3]

Discovery and Medicinal Chemistry

The discovery of this compound stemmed from a program aimed at improving upon the first-generation FSTA, tirasemtiv.[4] The goal was to develop a compound with a similar mechanism of action but with an improved tolerability profile, specifically by limiting penetration of the blood-brain barrier to reduce central nervous system side effects like dizziness.[2]

A high-throughput screening of an internal compound collection using a fast skeletal muscle myofibril ATPase assay identified a thiadiazole-containing compound as a promising hit. This initiated a medicinal chemistry campaign focused on optimizing potency, pharmacokinetic properties, and selectivity.

The structure-activity relationship (SAR) was explored through systematic modifications of different parts of the lead compound. Key steps in the optimization process included:

  • Replacement of the thiadiazole core: To improve physicochemical properties such as solubility and reduce plasma protein binding, various five- and six-membered heterocycles were investigated. This led to the identification of pyridazine, pyrimidine, and pyridine cores as viable alternatives.

  • Modification of the phenethylamino substituent: Alterations to this part of the molecule were crucial for enhancing biochemical potency.

  • Introduction of fluorine atoms: Strategic placement of fluorine atoms on the cyclobutyl and pyridinyl rings was found to be beneficial.

This multi-parameter optimization effort ultimately led to the identification of this compound (1-(2-((((1r,3r)-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methyl)amino)pyrimidin-5-yl)-1H-pyrrole-3-carboxamide) as the clinical candidate. The synthesis of this compound involves a multi-step process, with key steps outlined in published literature.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the fast skeletal muscle troponin complex. The troponin complex, consisting of troponin C (TnC), troponin I (TnI), and troponin T (TnT), is the calcium-sensitive switch that regulates muscle contraction.

In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin filaments. Upon neuronal stimulation, calcium ions are released from the sarcoplasmic reticulum and bind to TnC. This induces a conformational change in the troponin complex, leading to the movement of tropomyosin and the exposure of myosin-binding sites on actin, allowing for muscle contraction.

This compound selectively binds to fast skeletal troponin C and slows the rate of calcium release from the complex. This sensitizes the sarcomere to calcium, meaning that less calcium is required to generate a given amount of force. Consequently, for a submaximal neuronal signal, the presence of this compound results in an amplification of muscle force production.

This compound Signaling Pathway cluster_muscle_fiber Skeletal Muscle Fiber Neuronal\nSignal Neuronal Signal SR_Ca_Release Sarcoplasmic Reticulum Ca2+ Release Neuronal\nSignal->SR_Ca_Release triggers Ca_ion Ca2+ SR_Ca_Release->Ca_ion releases Troponin_Complex Troponin Complex (TnC, TnI, TnT) Ca_ion->Troponin_Complex binds to Tropomyosin_Shift Tropomyosin Shift Troponin_Complex->Tropomyosin_Shift induces This compound This compound This compound->Troponin_Complex binds to & sensitizes Actin_Myosin_Binding Actin-Myosin Binding Tropomyosin_Shift->Actin_Myosin_Binding allows Muscle_Contraction Muscle Contraction Actin_Myosin_Binding->Muscle_Contraction initiates

This compound's mechanism of action in muscle contraction.

Preclinical Development

A series of in vitro and in vivo experiments were conducted to characterize the pharmacological properties of this compound and to select it as a clinical candidate.

Experimental Protocols

3.1.1. Myofibril ATPase Assay

This assay was used as a primary screen to identify compounds that modulate the activity of the contractile proteins.

  • Objective: To measure the rate of ATP hydrolysis by isolated myofibrils in the presence of varying concentrations of the test compound and calcium.

  • Methodology:

    • Isolate myofibrils from fast skeletal muscle tissue.

    • Prepare a reaction mixture containing myofibrils, ATP, and a buffer system with a defined free calcium concentration.

    • Add the test compound (this compound) at various concentrations.

    • Incubate the reaction mixture at a controlled temperature.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time using a colorimetric method.

    • The biochemical activity (AC40) is defined as the compound concentration that produces a 40% increase in myofibril ATPase activity at a calcium concentration that elicits 25% of the maximal response.

3.1.2. Skinned Muscle Fiber Assay

This assay provides a more physiologically relevant system to assess the effect of compounds on muscle force production.

  • Objective: To measure the isometric force generated by a single muscle fiber in response to varying calcium and compound concentrations.

  • Methodology:

    • Isolate single muscle fibers from a fast skeletal muscle (e.g., rabbit psoas).

    • Chemically "skin" the fiber membrane using detergents (e.g., Triton X-100) to make it permeable to the surrounding solution, while keeping the contractile apparatus intact.

    • Mount the skinned fiber between a force transducer and a fixed point in a temperature-controlled chamber.

    • Expose the fiber to a series of solutions with precisely controlled concentrations of calcium (pCa) and the test compound.

    • Record the isometric force generated by the fiber at each condition.

    • Data are analyzed to determine the effect of the compound on the force-pCa relationship, including any leftward shift indicating calcium sensitization.

3.1.3. In Situ Extensor Digitorum Longus (EDL) Muscle Preparation

This in vivo model in anesthetized rodents allows for the evaluation of a compound's effect on muscle force in a more intact physiological system.

  • Objective: To measure the force of contraction of the EDL muscle in response to nerve stimulation in the presence of the test compound.

  • Methodology:

    • Anesthetize a rodent (e.g., rat or mouse).

    • Surgically expose the EDL muscle and its nerve supply in one hindlimb.

    • Attach the distal tendon of the EDL to a force transducer.

    • Stimulate the nerve electrically at various frequencies to elicit muscle contractions.

    • Administer the test compound (this compound) systemically (e.g., intravenously or orally).

    • Record the muscle force generated at different stimulation frequencies before and after drug administration.

3.1.4. Rotarod Test

This behavioral test is used to assess motor coordination and balance in rodents.

  • Objective: To evaluate the effect of a compound on motor coordination by measuring the time a rodent can stay on a rotating rod.

  • Methodology:

    • Place the rodent on a rotating rod.

    • The rod rotates at a constant or accelerating speed.

    • Record the latency to fall from the rod.

    • Administer the test compound and repeat the test at specified time points.

Preclinical Data Summary
ParameterAssayResultReference
In Vitro Potency Myofibril ATPase AssayAC40: Sub-micromolar
Skinned Muscle Fiber AssayDemonstrated calcium sensitization
In Vivo Efficacy In Situ EDL Muscle Preparation (Rat)Increased muscle force at sub-tetanic stimulation
SMA Mouse ModelsImproved muscle function
Pharmacokinetics Rat PK studiesModerate to high clearance, low bioavailability
Safety Pharmacology Rotarod Test (Rat)No significant effect on motor coordination at efficacious doses

Clinical Development

This compound progressed into clinical trials for both SMA and ALS.

Reldesemtiv_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (Myofibril ATPase Assay) Lead_Opt Lead Optimization (Medicinal Chemistry) HTS->Lead_Opt In_Vitro_Testing In Vitro Testing (Skinned Muscle Fiber) Lead_Opt->In_Vitro_Testing In_Vivo_Testing In Vivo Models (SMA Mice, Rat EDL) In_Vitro_Testing->In_Vivo_Testing Safety_Pharm Safety Pharmacology & Toxicology In_Vivo_Testing->Safety_Pharm Phase1 Phase 1 (Healthy Volunteers) Safety_Pharm->Phase1 Phase2_SMA Phase 2 (SMA Patients) Phase1->Phase2_SMA Phase2_ALS Phase 2 (FORTITUDE-ALS) Phase1->Phase2_ALS Phase3_ALS Phase 3 (COURAGE-ALS) Phase2_ALS->Phase3_ALS Discontinuation Development Discontinued for ALS Phase3_ALS->Discontinuation

Workflow of this compound's discovery and development.
Phase 1 Clinical Trials

Multiple Phase 1 studies were conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

  • Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Key Findings:

    • This compound was generally well-tolerated at single doses up to 4000 mg.

    • Pharmacokinetics were dose-proportional.

    • A dose- and concentration-dependent increase in muscle force was observed in response to nerve stimulation.

Phase 2 Clinical Trial in Spinal Muscular Atrophy (SMA)

A Phase 2 study was conducted to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with Type II, III, or IV SMA.

  • Design: Double-blind, randomized, placebo-controlled, dose-ranging study.

  • Participants: 70 patients aged 12 years and older.

  • Dosage: 150 mg or 450 mg twice daily, or placebo for 8 weeks.

  • Key Findings:

    • The study met its primary objective of demonstrating pharmacodynamic effects.

    • Statistically significant and clinically meaningful improvements were observed in the six-minute walk distance (6MWD) in ambulatory patients treated with the 450 mg dose.

    • Significant improvements in maximal expiratory pressure (MEP), a measure of respiratory muscle strength, were also observed.

    • The treatment was well-tolerated.

Outcome MeasureDoseChange from Baseline vs. Placebo (at Week 8)p-valueReference
6-Minute Walk Distance (6MWD) 450 mg bid+24.9 meters0.058
Maximal Expiratory Pressure (MEP) 150 mg bid+11.7 cm H2O0.038
450 mg bid+13.2 cm H2O0.03
Phase 2b Clinical Trial in Amyotrophic Lateral Sclerosis (ALS) - FORTITUDE-ALS

This study was designed to evaluate the efficacy and safety of three doses of this compound in patients with ALS.

  • Design: Double-blind, randomized, placebo-controlled, dose-ranging study (NCT03160898).

  • Participants: 458 patients.

  • Dosage: 150 mg, 300 mg, or 450 mg twice daily, or placebo for 12 weeks.

  • Primary Endpoint: Change from baseline in percent predicted slow vital capacity (SVC).

  • Key Findings:

    • The trial did not meet its primary endpoint of a dose-response relationship for the change in SVC (p=0.11).

    • Secondary endpoints, including the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, also did not show a statistically significant dose-response.

    • However, post-hoc analyses of the pooled this compound-treated groups showed a trend towards a slower decline in SVC and ALSFRS-R compared to placebo.

    • This compound was well-tolerated, with a similar incidence of adverse events between the treatment and placebo groups.

EndpointResultp-valueReference
Primary Endpoint (SVC dose-response) Not met0.11
Secondary Endpoint (ALSFRS-R dose-response) Not met0.09
Post-hoc Analysis (Pooled this compound vs. Placebo - ALSFRS-R decline) 25% reduction in decline0.01
Phase 3 Clinical Trial in Amyotrophic Lateral Sclerosis (ALS) - COURAGE-ALS

Based on the trends observed in FORTITUDE-ALS, a Phase 3 trial was initiated to further evaluate the efficacy and safety of this compound in a larger ALS population.

  • Design: Double-blind, randomized, placebo-controlled study (NCT04944784).

  • Participants: Approximately 555 patients.

  • Dosage: 300 mg twice daily or placebo for 24 weeks, followed by a 24-week open-label extension.

  • Primary Endpoint: Change from baseline in ALSFRS-R total score at 24 weeks.

  • Key Findings:

    • The trial was stopped for futility at the second planned interim analysis.

    • This compound did not demonstrate a benefit over placebo on the primary endpoint of change in ALSFRS-R score. In fact, the results favored the placebo group (p=0.04).

    • No benefit was observed in key secondary endpoints.

    • Following these results, Cytokinetics discontinued the clinical development of this compound for ALS.

Conclusion

This compound is a testament to a rational, structure-based drug design approach that successfully produced a second-generation molecule with an improved preclinical and early clinical profile compared to its predecessor. The medicinal chemistry program effectively addressed the liabilities of the first-generation FSTA, tirasemtiv, particularly concerning CNS-related side effects. Preclinical studies and a Phase 2 trial in SMA demonstrated promising effects on muscle function. However, the ultimate failure of the Phase 3 COURAGE-ALS trial to demonstrate efficacy underscores the significant challenges in developing effective treatments for complex neurodegenerative diseases like ALS. The data generated throughout the discovery and development of this compound, from the detailed experimental protocols to the extensive clinical trial results, provide valuable insights for the scientific community and will inform future drug discovery efforts in the field of neuromuscular diseases.

References

An In-Depth Technical Guide to the Binding of Reldesemtiv to the Fast Skeletal Troponin Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force at submaximal stimulation frequencies. It achieves this by sensitizing the sarcomere to calcium. This document provides a detailed technical overview of the binding interaction between this compound and the fast skeletal troponin complex, consolidating data from computational modeling and various biochemical and functional assays. It is intended to serve as a comprehensive resource for researchers in muscle physiology and drug development.

Introduction to this compound and the Troponin Complex

Skeletal muscle contraction is a tightly regulated process initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This influx of Ca²⁺ binds to the troponin complex, a key regulatory protein located on the thin filament of the muscle sarcomere. The troponin complex consists of three subunits: Troponin C (TnC), the Ca²⁺-binding subunit; Troponin I (TnI), the inhibitory subunit that binds to actin; and Troponin T (TnT), which anchors the complex to tropomyosin.

In a resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on actin. Upon neural stimulation and subsequent Ca²⁺ release, Ca²⁺ binds to TnC, inducing a conformational change throughout the troponin complex. This change moves tropomyosin, exposing the myosin-binding sites on actin and allowing for cross-bridge cycling and muscle contraction.

This compound is an investigational drug that modulates this process by binding to the fast skeletal troponin complex.[1] Its primary mechanism of action is to slow the rate of calcium release from Troponin C, thereby increasing the sensitivity of the troponin complex to calcium.[2] This leads to a greater muscle force production for a given concentration of intracellular calcium, particularly at submaximal nerve stimulation frequencies.[3]

The this compound Binding Site: A Computational Perspective

In the absence of a high-resolution experimental structure of this compound bound to the troponin complex, computational modeling and molecular dynamics simulations have provided significant insights into its binding site and interaction mechanisms.[4] These studies are often based on existing X-ray crystal structures of the skeletal muscle troponin core domain (e.g., PDB ID: 1YTZ) and leverage the knowledge that this compound shares a mechanism of action with its predecessor, Tirasemtiv.[4]

Molecular dynamics simulations suggest that this compound binding induces a more compact conformation of Troponin C, which is thought to favor the slow release of calcium. The binding is characterized by a variety of intermolecular interactions, including hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions.

A key finding from these computational studies is the identification of specific residues within the "switch region" of the inhibitory subunit, Troponin I (TnI), that are crucial for the binding of this compound.

Data Presentation: Binding Energetics

The following table summarizes the calculated total free binding energy and the contributions of key interacting residues from a molecular dynamics simulation study.

ParameterValue (kcal/mol)
Total Free Binding Energy -41.30 ± 3.68
Contributing Residues (TnI)
Arg113-3.96
Met116-2.23
Val114-1.28
Met121-0.63
Other Contributing Residues
Ile59-1.99
Pro50-1.69
Met44-1.56
Val63-0.96
Gln83-0.82
Gln49-0.75
Asn50-0.73

Signaling Pathway and Mechanism of Action

This compound acts directly on the troponin complex to amplify the muscle's response to Ca²⁺ signals. The binding of this compound stabilizes the "open" conformation of Troponin C, which slows the dissociation rate of Ca²⁺. This prolonged Ca²⁺ association with TnC leads to a sustained activation of the thin filament, allowing for more cross-bridge formations at submaximal Ca²⁺ concentrations.

Reldesemtiv_Signaling_Pathway cluster_Neuron Motor Neuron cluster_Muscle_Cell Skeletal Muscle Fiber Nerve_Impulse Nerve Impulse SR Sarcoplasmic Reticulum (SR) Nerve_Impulse->SR Depolarization Ca_Release Ca²⁺ Release SR->Ca_Release Troponin_Complex Troponin Complex (TnC, TnI, TnT) Ca_Release->Troponin_Complex Ca²⁺ Binds to TnC Tropomyosin_Shift Tropomyosin Shift Troponin_Complex->Tropomyosin_Shift Conformational Change This compound This compound This compound->Troponin_Complex Binds & Stabilizes Ca²⁺-bound state Myosin_Binding_Sites Myosin Binding Sites Exposed Tropomyosin_Shift->Myosin_Binding_Sites Cross_Bridge Cross-Bridge Cycling Myosin_Binding_Sites->Cross_Bridge Contraction Muscle Contraction (Increased Force) Cross_Bridge->Contraction

This compound's mechanism of action in the muscle contraction signaling pathway.

Experimental Protocols

The characterization of this compound and other FSTAs relies on a series of biochemical and physiological assays. Below are detailed methodologies for key experiments.

Myofibril ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myofibrils, which is directly proportional to muscle contractile activity. FSTAs increase the ATPase activity at submaximal Ca²⁺ concentrations.

Objective: To determine the concentration-dependent effect of this compound on the Ca²⁺-sensitivity of myofibril ATPase activity.

Materials:

  • Purified rabbit fast skeletal muscle myofibrils

  • Assay Buffer (e.g., 20 mM Imidazole pH 7.0, 5 mM MgCl₂, 2 mM EGTA, 1 mM DTT)

  • ATP solution (containing [γ-³²P]ATP for radiometric detection, or linked to an NADH-coupled enzymatic assay for spectrophotometric detection)

  • Calcium-EGTA buffers to achieve a range of free Ca²⁺ concentrations (pCa 9 to pCa 4)

  • This compound stock solution in DMSO

  • Quenching solution (e.g., trichloroacetic acid)

  • Malachite green reagent (for colorimetric detection of inorganic phosphate) or scintillation fluid

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a microplate, add myofibrils to each well.

  • Add the this compound dilutions and Ca²⁺ buffers to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the ATP solution to all wells.

  • Incubate for a fixed time period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution.

  • Measure the amount of inorganic phosphate (Pi) released using a suitable detection method (e.g., malachite green colorimetry or scintillation counting of ³²P).

  • Plot the ATPase activity against the pCa for each this compound concentration.

  • Determine the AC₄₀ value, which is the concentration of the compound that produces a 40% increase in myofibril ATPase activity at a Ca²⁺ concentration that gives 25% of the maximal response in the control.

Skinned Muscle Fiber Assay

This assay uses single muscle fibers where the sarcolemma has been chemically permeabilized ("skinned"), allowing for direct control of the intracellular environment and measurement of force production in response to varying Ca²⁺ concentrations.

Objective: To measure the effect of this compound on the force-calcium relationship in single fast skeletal muscle fibers.

Materials:

  • Single fast skeletal muscle fibers (e.g., from rabbit psoas)

  • Skinning solution (e.g., containing glycerol)

  • Relaxing solution (low Ca²⁺, e.g., pCa 9)

  • Activating solutions with a range of Ca²⁺ concentrations (pCa 6.5 to pCa 4.5)

  • Force transducer and length controller apparatus

  • This compound stock solution in DMSO

Procedure:

  • Isolate a single muscle fiber and chemically skin it.

  • Mount the skinned fiber between a force transducer and a length controller.

  • Bathe the fiber in a relaxing solution to establish a baseline force.

  • Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations, measuring the steady-state isometric force at each concentration.

  • After generating a control force-calcium curve, wash the fiber and incubate it with a specific concentration of this compound.

  • Repeat the sequential exposure to activating solutions in the presence of this compound to generate a new force-calcium curve.

  • Plot the normalized force against pCa for both control and this compound-treated conditions.

  • Determine the pCa₅₀ (the pCa at which 50% of maximal force is produced) for each condition. A leftward shift in the curve and an increase in pCa₅₀ indicate Ca²⁺ sensitization.

Experimental Workflow Visualization

The discovery and characterization of a fast skeletal muscle troponin activator like this compound follows a structured workflow from initial screening to in-depth physiological assessment.

Experimental_Workflow HTS High-Throughput Screening (Myofibril ATPase Assay) Hit_ID Hit Identification & Prioritization HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Biochem_Assay Biochemical Potency (AC₄₀ in ATPase Assay) SAR->Biochem_Assay Skinned_Fiber Functional Potency (pCa₅₀ Shift in Skinned Fibers) SAR->Skinned_Fiber Selectivity Selectivity Assays (Slow vs. Fast Skeletal vs. Cardiac) SAR->Selectivity In_Vivo In Vivo Models (e.g., Nerve-Muscle Preparations) SAR->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

A generalized workflow for the discovery and development of a troponin activator.

Summary of Quantitative Data

The following table presents a summary of the available quantitative data for this compound and its precursors, highlighting key metrics from the drug discovery process.

CompoundBiochemical Potency (AC₄₀, µM)Skinned Fiber Potency (∆F₃₀, µM)Human Plasma Protein Binding (% unbound)
This compound Data not specified in sourcesData not specified in sourcesData not specified in sources
Precursor 15Data not specified in sourcesData not specified in sources8%
Precursor 6Data not specified in sourcesData not specified in sources0.3% (99.7% bound)
Precursor 21~0.2 µM (estimated from graph)~0.5 µM (estimated from graph)Data not specified in sources
Precursor 23~0.2 µM (estimated from graph)~0.5 µM (estimated from graph)~20% (in rat plasma)

Note: Specific AC₄₀ and ∆F₃₀ values for the final this compound compound are not publicly available in the reviewed literature. The data for precursor compounds are included to illustrate the optimization process.

Conclusion

This compound represents a targeted therapeutic approach to enhancing skeletal muscle function by directly modulating the Ca²⁺ sensitivity of the troponin complex. Computational studies have elucidated a putative binding site at the interface of Troponin C and the switch region of Troponin I, highlighting key residue interactions. This binding slows the dissociation of calcium from Troponin C, leading to a sustained contractile response. The efficacy of this mechanism has been demonstrated through a series of well-defined biochemical and physiological assays, which form the basis of the ongoing clinical evaluation of this compound for neuromuscular disorders. Further high-resolution structural studies of the this compound-troponin complex would provide invaluable information for the future design of next-generation muscle sensitizers.

References

Reldesemtiv's Effect on Calcium Sensitivity in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force and power by sensitizing the contractile apparatus to calcium.[1][2][3] Developed to address conditions of muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA), this compound's mechanism of action centers on modulating the calcium-dependent regulation of muscle contraction.[4][5] This technical guide provides an in-depth analysis of this compound's effect on calcium sensitivity in muscle cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Enhancing Calcium Sensitivity

This compound selectively binds to the fast skeletal muscle troponin complex, the key protein assembly that regulates muscle contraction in response to calcium ions. Specifically, it is understood to bind to troponin C (TnC), the subunit that acts as the direct calcium sensor. The binding of this compound to the troponin complex slows the rate of calcium release (dissociation) from troponin C. This prolonged binding of calcium to the troponin complex effectively increases the sensitivity of the myofilaments to calcium.

The physiological consequence of this increased calcium sensitivity is a leftward shift in the force-pCa relationship of the muscle fiber. This means that for a given submaximal concentration of intracellular calcium, the muscle fiber will generate more force than it would without the drug. This is particularly relevant in neuromuscular diseases where the neuronal signal to the muscle is impaired, leading to reduced calcium release from the sarcoplasmic reticulum and consequently weaker muscle contractions. By amplifying the muscle's response to the available calcium, this compound aims to improve muscle function in these pathological states.

Signaling Pathway of this compound in Muscle Contraction

The following diagram illustrates the signaling pathway of muscle contraction and the point of intervention for this compound.

Reldesemtiv_Signaling_Pathway cluster_neuron Motor Neuron cluster_muscle_cell Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release ACh Release Nerve_Impulse->ACh_Release Sarcolemma_Depolarization Sarcolemma Depolarization ACh_Release->Sarcolemma_Depolarization AChR SR_Ca_Release SR Ca2+ Release Sarcolemma_Depolarization->SR_Ca_Release T-tubules Ca_Binding_TnC Ca2+ Binding to Troponin C SR_Ca_Release->Ca_Binding_TnC Tropomyosin_Shift Tropomyosin Shift Ca_Binding_TnC->Tropomyosin_Shift Ca_Dissociation Ca2+ Dissociation from Troponin C Ca_Binding_TnC->Ca_Dissociation Actin_Myosin_Binding Actin-Myosin Binding Tropomyosin_Shift->Actin_Myosin_Binding Exposes Myosin Binding Sites Muscle_Contraction Muscle Contraction Actin_Myosin_Binding->Muscle_Contraction This compound This compound This compound->Ca_Dissociation Slows Rate

This compound's mechanism of action in the muscle contraction pathway.

Quantitative Analysis of this compound's Efficacy

The potency of this compound and its precursors in sensitizing muscle fibers to calcium has been quantified using in vitro assays. A key parameter used to describe the potency of these compounds in a functional assay is the DF30 value.

DF30: The concentration of the compound that elicits a 30% increase in muscle force at a calcium concentration that produces 25% of the maximal force in a control (untreated) preparation.

CompoundAssayParameterValueReference
Compound 4 (this compound Precursor)Skinned Fast Skeletal Muscle FiberDF3013.7 µM
Dimethyl Analog 7 (this compound Precursor)Skinned Fast Skeletal Muscle FiberPotencyImproved vs. Compound 4

Note: Specific DF30 or pCa50 shift values for this compound from primary preclinical publications were not available in the searched literature. The data for precursor compounds illustrates the metrics used to evaluate this class of molecules.

Experimental Protocols

The primary method for assessing the direct effect of compounds like this compound on muscle calcium sensitivity is the skinned muscle fiber assay . This technique allows for the direct control of the intracellular environment, including the concentration of calcium.

Skinned Muscle Fiber Assay for Calcium Sensitivity

Objective: To determine the force-pCa relationship of a single muscle fiber in the presence and absence of this compound.

Methodology:

  • Fiber Preparation:

    • Single muscle fibers are dissected from a fast-twitch muscle (e.g., rabbit psoas).

    • The sarcolemma (cell membrane) is chemically permeabilized ("skinned") using a detergent like Triton X-100. This removes the barrier of the cell membrane, allowing for direct exposure of the contractile proteins to the experimental solutions.

  • Mounting the Fiber:

    • The skinned fiber is mounted between a force transducer and a fixed hook in a temperature-controlled experimental chamber.

    • The sarcomere length is adjusted to an optimal length for force production.

  • Experimental Solutions:

    • A series of solutions with precisely buffered free calcium concentrations (expressed as pCa, the negative logarithm of the molar calcium concentration) are prepared.

    • These solutions also contain ATP as an energy source and other necessary ions to maintain the integrity of the contractile apparatus.

    • Parallel sets of solutions are prepared with and without the desired concentration of this compound.

  • Force Measurement:

    • The fiber is first bathed in a relaxing solution (high pCa, low calcium) to establish a baseline force.

    • The fiber is then sequentially exposed to solutions of increasing calcium concentration (decreasing pCa), and the steady-state isometric force is recorded at each concentration.

    • This process is repeated for the solutions containing this compound.

  • Data Analysis:

    • The force generated at each pCa is normalized to the maximal force produced at saturating calcium concentrations (pCa ~4.5).

    • The normalized force is plotted against the pCa to generate a force-pCa curve.

    • The pCa50 (the pCa at which 50% of the maximal force is generated) is determined for both the control and this compound-treated conditions. A leftward shift in the force-pCa curve and an increase in the pCa50 value in the presence of this compound indicate an increase in calcium sensitivity.

Experimental Workflow for Skinned Fiber Assay

The following diagram outlines the workflow for a typical skinned muscle fiber experiment to assess the effect of this compound.

Skinned_Fiber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect_Fiber Dissect Single Muscle Fiber Skin_Fiber Chemically Skin Fiber (Triton X-100) Dissect_Fiber->Skin_Fiber Mount_Fiber Mount Fiber in Experimental Chamber Skin_Fiber->Mount_Fiber Control_Force_pCa Measure Force-pCa (Control Solutions) Mount_Fiber->Control_Force_pCa Washout Washout Control_Force_pCa->Washout Reldesemtiv_Force_pCa Measure Force-pCa (this compound Solutions) Plot_Curves Plot Force-pCa Curves (Control vs. This compound) Reldesemtiv_Force_pCa->Plot_Curves Washout->Reldesemtiv_Force_pCa Determine_pCa50 Determine pCa50 Shift and other parameters Plot_Curves->Determine_pCa50

Workflow for assessing this compound's effect on calcium sensitivity.

Conclusion

This compound represents a targeted therapeutic approach to enhancing muscle function by directly modulating the calcium sensitivity of the contractile machinery. Its mechanism of action, centered on slowing the dissociation of calcium from troponin C in fast skeletal muscle, provides a clear rationale for its potential utility in treating diseases characterized by muscle weakness. The in vitro skinned muscle fiber assay is a critical tool for quantifying the calcium-sensitizing effects of this compound and similar compounds, providing key data to inform their development and clinical application. Further research providing specific quantitative measures of pCa50 shift will be crucial for a more complete understanding of this compound's pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for Reldesemtiv in In Vitro Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility by sensitizing the sarcomere to calcium.[1][2][3] It selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release and thereby amplifying the muscle's response to neuronal input.[1][4] This mechanism of action makes this compound a compound of interest for studying muscle physiology and for the development of therapeutics for neuromuscular disorders characterized by muscle weakness and fatigue.

These application notes provide detailed protocols for utilizing this compound in in vitro muscle contractility assays, enabling researchers to investigate its effects on muscle function in a controlled laboratory setting. The protocols cover two primary experimental models: chemically skinned muscle fibers and cultured C2C12 myotubes.

Mechanism of Action

This compound enhances muscle contraction by directly targeting the troponin complex, a key regulator of the actin-myosin interaction. Specifically, it binds to troponin C (TnC) within the fast skeletal muscle troponin complex. This binding event stabilizes the calcium-bound state of TnC, leading to a slower rate of calcium dissociation. By increasing the sensitivity of the myofilaments to calcium, this compound potentiates muscle force production at submaximal calcium concentrations, effectively amplifying the contractile response to a given level of sarcoplasmic calcium.

Quantitative Data Summary

The following table summarizes key quantitative data for a close analog of this compound from in vitro muscle contractility assays. This data can be used as a starting point for dose-ranging studies with this compound.

CompoundAssay SystemParameterValueReference
This compound Analog (Compound 4)Skinned Fast Skeletal Muscle FiberDF3013.7 µM

DF30: The concentration of the compound that increases muscle force by 30% at a calcium concentration that produces a 25% of the maximum force response in the control.

Experimental Protocols

Skinned Muscle Fiber Contractility Assay

This protocol allows for the direct assessment of a compound's effect on the contractile machinery of muscle fibers by removing the sarcolemma, thus "skinning" the fiber and allowing for precise control of the intracellular environment.

Materials and Reagents:

  • Single muscle fibers (e.g., from rabbit psoas or rodent extensor digitorum longus [EDL])

  • Relaxing solution (pCa 9.0)

  • Activating solutions with varying calcium concentrations (pCa 6.5 to 4.5)

  • Skinning solution (relaxing solution with 50% glycerol)

  • This compound stock solution (in DMSO)

  • Force transducer and length controller apparatus

  • Microscope

Protocol:

  • Fiber Preparation and Skinning:

    • Dissect single muscle fibers and tie them to glass capillary tubes at a slightly stretched length.

    • Chemically skin the fibers by incubating them in skinning solution for 24 hours at 4°C.

    • Store skinned fibers at -20°C in skinning solution for up to 4 weeks.

  • Mounting the Fiber:

    • On the day of the experiment, isolate a single skinned fiber.

    • Mount the fiber between a force transducer and a length controller in a temperature-controlled chamber containing relaxing solution.

    • Adjust the sarcomere length to the desired optimal length (typically 2.5-2.7 µm).

  • Force-pCa Curve Generation (Baseline):

    • Sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 6.5 to 4.5).

    • Record the steady-state isometric force at each pCa value.

    • This generates a baseline force-pCa curve.

  • This compound Application:

    • Prepare activating solutions containing the desired concentrations of this compound (e.g., ranging from 1 µM to 50 µM, based on the DF30 of the analog). A solvent control (DMSO) should be run in parallel.

    • After washing the fiber in relaxing solution, repeat the force-pCa curve measurement in the presence of this compound.

  • Data Analysis:

    • Normalize the force at each pCa to the maximum force generated at pCa 4.5.

    • Plot the normalized force against pCa to generate force-pCa curves for control and this compound-treated conditions.

    • Determine the pCa50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient for each curve. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity.

C2C12 Myotube Contractility Assay

This protocol utilizes a cultured cell model to assess the effect of this compound on the contractility of differentiated muscle cells.

Materials and Reagents:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • Culture plates with flexible silicone posts or patterned surfaces

  • Electrical stimulation system

  • This compound stock solution (in DMSO)

  • Video microscopy setup

  • Image analysis software

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in growth medium until they reach confluence.

    • Induce differentiation by switching to differentiation medium. Allow myotubes to form and mature for 5-7 days.

  • This compound Treatment:

    • Prepare differentiation medium containing various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM). A vehicle control (DMSO) must be included.

    • Incubate the mature myotubes with the this compound-containing medium for a predetermined time (e.g., 1-24 hours).

  • Induction and Measurement of Contraction:

    • Place the culture plate in the electrical stimulation chamber.

    • Apply electrical pulses to induce myotube contraction (e.g., 1 Hz, 2 ms pulses, 20-50 V).

    • Record videos of the contracting myotubes using a microscope.

  • Data Analysis:

    • Use image analysis software to quantify the extent and velocity of myotube shortening. This can be done by tracking the displacement of the flexible posts or by analyzing changes in myotube length over time.

    • Compare the contractile parameters (e.g., contraction amplitude, velocity, and relaxation kinetics) between control and this compound-treated myotubes.

Visualizations

Signaling Pathway of Excitation-Contraction Coupling and this compound's Point of Action

G cluster_0 Excitation cluster_1 Calcium Signaling cluster_2 Contraction Action Potential Action Potential T-tubule T-tubule Action Potential->T-tubule DHPR DHPR T-tubule->DHPR Depolarization RyR RyR DHPR->RyR Mechanical Coupling Sarcoplasmic\nReticulum (SR) Sarcoplasmic Reticulum (SR) RyR->Sarcoplasmic\nReticulum (SR) Opens Ca2+ Ca2+ Sarcoplasmic\nReticulum (SR)->Ca2+ Release Troponin C Troponin C Ca2+->Troponin C Binds Tropomyosin Tropomyosin Troponin C->Tropomyosin Conformational Change Myosin Binding\nSites on Actin Myosin Binding Sites on Actin Tropomyosin->Myosin Binding\nSites on Actin Uncovers Cross-bridge\nCycling Cross-bridge Cycling Myosin Binding\nSites on Actin->Cross-bridge\nCycling Allows Muscle\nContraction Muscle Contraction Cross-bridge\nCycling->Muscle\nContraction This compound This compound This compound->Troponin C Sensitizes to Ca2+ (Slows Ca2+ dissociation)

Caption: Mechanism of this compound action within the excitation-contraction coupling pathway.

Experimental Workflow for Skinned Muscle Fiber Assay

G cluster_prep Fiber Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Dissect Single Muscle Fiber B 2. Chemically Skin Fiber (Glycerol Solution) A->B C 3. Mount Fiber on Force Transducer B->C D 4. Generate Baseline Force-pCa Curve C->D E 5. Incubate with This compound D->E F 6. Generate Force-pCa Curve with this compound E->F G 7. Normalize Force Data F->G H 8. Plot Force-pCa Curves (Control vs. This compound) G->H I 9. Determine pCa50 and Hill Coefficient H->I

Caption: Workflow for assessing this compound's effect on skinned muscle fiber contractility.

Experimental Workflow for C2C12 Myotube Contractility Assay

G cluster_culture Cell Culture cluster_treat Treatment & Contraction cluster_analysis Data Analysis A 1. Culture C2C12 Myoblasts to Confluence B 2. Differentiate into Myotubes A->B C 3. Treat Myotubes with This compound B->C D 4. Induce Contraction (Electrical Stimulation) C->D E 5. Record Video of Contracting Myotubes D->E F 6. Quantify Myotube Shortening and Velocity E->F G 7. Compare Contractile Parameters (Control vs. This compound) F->G

Caption: Workflow for evaluating this compound's impact on cultured myotube contractility.

References

Application Notes and Protocols for the Use of Fast Skeletal Muscle Troponin Activators in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, atrophy, and eventual paralysis. A key therapeutic strategy aims to improve skeletal muscle function to compensate for the diminished neural input. Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to sensitize the sarcomere to calcium, thereby amplifying the muscle's response to nerve signals.[1] By binding to the troponin complex in fast-twitch muscle fibers, this compound slows the rate of calcium release, enhancing muscle contractility.[1][2]

Signaling Pathway of Fast Skeletal Muscle Troponin Activators

The mechanism of action for this compound and other FSTAs involves the direct modulation of the troponin complex, which is the key calcium sensor in muscle contraction.

Reldesemtiv_Mechanism MN_Signal Reduced Nerve Signal (in ALS) SR Sarcoplasmic Reticulum (SR) MN_Signal->SR Ca Ca²⁺ SR->Ca releases Troponin_Complex Troponin Complex (Troponin C, I, T) Ca->Troponin_Complex binds to Troponin_Complex->Ca slows Ca²⁺ release rate Actin_Myosin Actin-Myosin Cross-Bridge Cycling Troponin_Complex->Actin_Myosin conformational change unblocks myosin-binding sites Amplification Amplification Contraction Muscle Contraction Actin_Myosin->Contraction initiates Contraction->Amplification Amplified Force This compound This compound This compound->Troponin_Complex binds & sensitizes

Caption: Mechanism of this compound action in muscle contraction.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from a study of the FSTA tirasemtiv in the B6SJL-SOD1-G93A mouse model of ALS. These results demonstrate the potential effects of this class of compounds on motor function and respiratory performance. A single 10 mg/kg oral dose was administered before testing.

Functional Outcome Measure Vehicle-Treated Control (Mean ± SEM) Tirasemtiv-Treated (10 mg/kg) (Mean ± SEM) Percent Improvement P-value Reference
Forelimb Grip Strength (g)49.6 ± 4.668.6 ± 8.138%p<0.05
Grid Hang Time (s)Not specifiedNot specifiedSignificant Increasep<0.01
Rotarod Performance (s)13.1 ± 4.333.1 ± 5.0153%p<0.01
Tidal Volume (post-hypercapnia)Significantly lower than baselineSignificantly higher than vehicleNot specifiedp<0.001
Submaximal EDL Muscle Tension (N/cm²)5.81 ± 0.4610.8 ± 0.7186%p=0.0028

Experimental Protocols

The following protocols are adapted from studies using the SOD1-G93A mouse model and the FSTA tirasemtiv. Researchers should optimize these protocols for this compound based on its specific pharmacokinetic and pharmacodynamic properties.

Animal Model
  • Strain: B6SJL-Tg(SOD1*G93A)1Gur/J (commonly referred to as SOD1-G93A).

  • Source: The Jackson Laboratory or other reputable vendors.

  • Breeding: Transgenic males are typically bred with F1 hybrid females (e.g., B6SJL).

  • Genotyping: Pups should be genotyped via PCR of tail-snip DNA to confirm the presence of the human SOD1 transgene.

  • Housing: Standard housing conditions (12:12 h light:dark cycle, ad libitum access to food and water) should be maintained. As the disease progresses, provide softened food or gel packs on the cage floor to ensure access to nutrition and hydration.

  • Group Size: To account for biological variability, a group size of at least 20-25 mice per treatment arm is recommended for efficacy studies.

Drug Preparation and Administration
  • Compound: this compound or other FSTA.

  • Formulation (based on tirasemtiv): Suspend the compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in sterile water.

  • Dosage (suggested starting point): Based on the effective dose of tirasemtiv, a starting dose of 10 mg/kg for this compound is recommended for acute functional studies. Dose-response studies should be conducted to determine the optimal dose.

  • Administration Route: Oral gavage (PO) is a common and effective route. Other routes like intraperitoneal (IP) injection can also be considered.

  • Administration Timing: For acute studies, administer the compound 30 minutes prior to behavioral testing to align with the expected peak plasma concentration. For chronic studies, the frequency of administration (e.g., once or twice daily) will need to be determined based on the compound's half-life.

Monitoring and Behavioral Testing

Disease onset and progression should be monitored using a battery of functional tests. Testing should begin at a pre-symptomatic age (e.g., 8-9 weeks) to establish a baseline.

  • Body Weight: Record body weight 2-3 times per week. Weight loss is a key indicator of disease progression.

  • Neurological Score: Use a simple scoring system to assess hindlimb function and paralysis progression on a daily or bi-daily basis.

  • Rotarod Test:

    • Place the mouse on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall.

    • Perform 2-3 trials per session with a rest period in between.

    • This test measures motor coordination and balance.

  • Grip Strength Test:

    • Use a grip strength meter with a metal grid.

    • Allow the mouse to grasp the grid with its forelimbs and/or hindlimbs.

    • Gently pull the mouse away from the grid until it releases its grip.

    • Record the peak force generated. This test measures muscle strength.

  • Hanging Wire Test:

    • Allow the mouse to grip a wire grid with its forelimbs.

    • Invert the grid and start a timer.

    • Record the latency to fall (up to a maximum time, e.g., 300 seconds). This test assesses muscle strength and endurance.

Post-mortem Analysis (Optional)

At the study endpoint, tissues can be collected for histological and molecular analysis.

  • Tissue Collection: Following euthanasia, perfuse the mouse with saline followed by 4% paraformaldehyde (PFA). Dissect relevant tissues such as the spinal cord and key muscles (e.g., gastrocnemius, tibialis anterior, diaphragm).

  • Neuromuscular Junction (NMJ) Staining:

    • For whole-mount staining, dissect thin muscles like the lumbricals or diaphragm.

    • Incubate the tissue with α-bungarotoxin (conjugated to a fluorophore like Alexa Fluor 594) to label post-synaptic acetylcholine receptors (motor endplates).

    • Use primary antibodies against neurofilament and synaptophysin to label the pre-synaptic nerve terminal and axon.

    • Incubate with corresponding fluorescently-labeled secondary antibodies.

    • Mount and image using confocal microscopy to assess NMJ integrity, denervation, and reinnervation.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Animal_Model 1. Establish SOD1-G93A Mouse Cohort Randomization 2. Randomize into Treatment Groups Animal_Model->Randomization Baseline 3. Baseline Behavioral Testing (pre-symptomatic) Randomization->Baseline Dosing 4. Chronic Drug Administration (e.g., Daily Oral Gavage) Baseline->Dosing Monitoring 5. Weekly Behavioral Testing (Rotarod, Grip Strength, etc.) Dosing->Monitoring weekly Health_Check 6. Monitor Body Weight & Neurological Score Monitoring->Health_Check concurrent Endpoint 7. Humane Endpoint Reached Health_Check->Endpoint disease progression Tissue_Collection 8. Tissue Collection (Muscle, Spinal Cord) Endpoint->Tissue_Collection Histology 9. Histological Analysis (e.g., NMJ Staining) Tissue_Collection->Histology Data_Analysis 10. Statistical Analysis of Functional & Histo Data Histology->Data_Analysis

Caption: Workflow for a preclinical study of an FSTA in an ALS mouse model.

References

Reldesemtiv solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Reldesemtiv

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force production at submaximal stimulation frequencies[1][2]. It is an investigational small molecule that acts by sensitizing the sarcomere to calcium, thereby amplifying the muscle's response to nerve signals[3][4]. The mechanism of action involves binding to the fast skeletal troponin complex, which slows the rate of calcium release from the regulatory troponin component[5]. This mechanism has been explored for its therapeutic potential in conditions associated with muscle fatigue and weakness, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).

These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in-vitro cell culture experiments, along with a summary of its mechanism of action.

Solubility of this compound

The solubility of a compound is a critical parameter for in-vitro studies. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, information can be inferred from related compounds and formulations used in preclinical studies.

Solvent Selection

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of small molecules due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (<0.5%).

Quantitative Solubility Data

The table below summarizes available data on the solubility and formulation of this compound and its precursors. Researchers should note that optimal solubility should be determined empirically for their specific experimental conditions.

Compound/FormulationSolvent/VehicleReported Solubility/ConcentrationSource
Pyridazine 15 (this compound Precursor)Aqueous Buffer86 µM
This compound (for in-vivo study)10% DMA / 90% PEG400100 mg/kg (oral administration)
Recommended Starting Solvent100% Dimethyl Sulfoxide (DMSO)Not specified; typically ≥10 mM for small moleculesGeneral Practice

Protocols for Cell Culture Preparation

Proper preparation of this compound solutions is crucial for obtaining accurate and reproducible results in cell-based assays. The following protocols outline the steps for preparing stock and working solutions.

Materials Required
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Example: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 408.4 g/mol , weigh 4.08 mg).

  • Solubilization: Add the appropriate volume of 100% DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's data sheet for specific storage recommendations.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into the final cell culture medium immediately before treating cells.

  • Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in cell culture medium to minimize DMSO shock to the cells. For example, first, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. (Example: To achieve a 1 µM final concentration, add 10 µL of a 100 µM intermediate solution to 990 µL of cell culture medium).

  • Mixing: Mix gently by pipetting or inverting the tube. Do not vortex, as this can cause shearing of media components and proteins.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound used. This is critical to ensure that observed effects are due to the compound and not the solvent.

  • Application: Immediately add the prepared working solutions (and vehicle control) to the cell cultures.

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot into Tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Dilute in Culture Medium thaw->dilute add_to_cells 8. Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway and Mechanism of Action

This compound modulates muscle contraction at the level of the sarcomere, the fundamental contractile unit of muscle fiber.

The drug is a fast skeletal muscle troponin activator (FSTA). In normal muscle function, a neural signal triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum. This Ca2+ binds to the troponin complex (specifically Troponin C), causing a conformational change that allows myosin to bind to actin, resulting in muscle contraction. This compound binds to the fast skeletal troponin complex, slowing the rate at which calcium dissociates from it. This action increases the sensitivity of the myofilaments to Ca2+, leading to a more forceful contraction for a given amount of calcium, particularly at submaximal stimulation frequencies.

The diagram below outlines this signaling cascade.

G cluster_pathway This compound Mechanism of Action signal Neural Signal ca_release Ca2+ Release from Sarcoplasmic Reticulum signal->ca_release ca_binding Ca2+ binds to Troponin C ca_release->ca_binding troponin Troponin Complex contraction Muscle Contraction (Actin-Myosin Binding) troponin->contraction ca_slow Slows Ca2+ Dissociation Rate troponin->ca_slow This compound This compound This compound->troponin Binds to ca_binding->troponin ca_slow->contraction Sensitizes & Amplifies

Caption: Signaling pathway of this compound in skeletal muscle.

References

Measuring the Efficacy of Reldesemtiv in Isolated Muscle Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase the sensitivity of the sarcomere to calcium.[1][2] This mechanism of action leads to an amplification of muscle force in response to submaximal nerve stimulation, making it a promising therapeutic candidate for conditions associated with muscle weakness and fatigue, such as spinal muscular atrophy (SMA) and amyotrophic lateral sclerosis (ALS).[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in isolated muscle preparations, a critical step in preclinical drug development.

Mechanism of Action: this compound selectively binds to the fast skeletal troponin complex, slowing the rate of calcium release from troponin C.[5] This sensitizes the myofilaments to calcium, resulting in increased force production at submaximal calcium concentrations, without a significant effect on maximal force generating capacity.

Data Presentation

The following tables summarize the expected quantitative effects of this compound in key in vitro and in situ assays based on preclinical studies.

Table 1: Effect of this compound on Calcium Sensitivity in Skinned Muscle Fibers

ParameterVehicle (Control)This compound (10 µM)Fold Change
pCa50 5.676.231.10
Hill Coefficient (nH) 2.52.5No significant change
Maximal Ca2+-activated Force (Fmax) 100%~100%No significant change

pCa50 represents the negative logarithm of the calcium concentration required for half-maximal activation. A higher pCa50 indicates increased calcium sensitivity.

Table 2: Dose-Dependent Effect of this compound on Submaximal Force in in situ Rat EDL Muscle

Stimulation FrequencyVehicle (Control)This compound (3 mg/kg)This compound (10 mg/kg)
10 Hz (% Max Force) 25%45%60%
20 Hz (% Max Force) 50%70%85%
40 Hz (% Max Force) 80%95%~100%
100 Hz (Max Force) 100%100%100%

Data are expressed as a percentage of the maximal tetanic force.

Table 3: Effect of this compound on Muscle Fatigue in Isolated Muscle Preparations

ParameterVehicle (Control)This compound (10 µM)
Time to 50% Force Decline 60 seconds90 seconds
Force Recovery after 5 min 75%90%

Fatigue is induced by repeated submaximal tetanic contractions.

Experimental Protocols

Skinned Muscle Fiber Assay for Calcium Sensitivity

This assay directly measures the effect of this compound on the calcium sensitivity of the contractile apparatus.

Methodology:

  • Muscle Preparation: Isolate single muscle fibers from the extensor digitorum longus (EDL) of a rat.

  • Skinning: Chemically "skin" the muscle fibers using a solution containing a non-ionic detergent (e.g., Triton X-100) to permeabilize the cell membrane. This allows for direct control of the intracellular environment.

  • Mounting: Mount the skinned fiber between a force transducer and a fixed hook in a temperature-controlled chamber.

  • Solutions: Prepare a series of activating solutions with varying free calcium concentrations (pCa) and a relaxing solution (pCa > 9).

  • Force Measurement:

    • Immerse the fiber in the relaxing solution to establish a baseline.

    • Sequentially immerse the fiber in activating solutions of increasing calcium concentrations.

    • Record the steady-state force at each pCa.

    • Repeat the procedure in the presence of various concentrations of this compound.

  • Data Analysis:

    • Normalize the force at each pCa to the maximal force.

    • Plot the normalized force against pCa to generate a force-pCa curve.

    • Fit the data to the Hill equation to determine the pCa50 and the Hill coefficient.

Skinned_Fiber_Workflow cluster_prep Fiber Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate EDL Fiber Skin Skin Fiber (Triton X-100) Isolate->Skin Mount Mount Fiber Skin->Mount Measure Measure Force vs. pCa Mount->Measure Solutions Prepare pCa Solutions (with/without this compound) Solutions->Measure Plot Plot Force-pCa Curve Measure->Plot Fit Fit to Hill Equation Plot->Fit Determine Determine pCa50 & nH Fit->Determine

Skinned muscle fiber experimental workflow.

In Situ EDL Muscle Preparation for Force-Frequency and Fatigue Measurement

This preparation maintains the nerve and blood supply to the muscle, providing a more physiologically relevant assessment of neuromuscular function.

Methodology:

  • Animal Preparation: Anesthetize a rat and surgically expose the EDL muscle and the sciatic nerve in one hindlimb.

  • Mounting: Securely fix the knee and ankle. Attach the distal tendon of the EDL to a force transducer.

  • Stimulation: Place stimulating electrodes on the sciatic nerve.

  • Force-Frequency Protocol:

    • Deliver single electrical pulses to determine the optimal muscle length (L0) for maximal twitch force.

    • At L0, deliver trains of stimuli at increasing frequencies (e.g., 10, 20, 40, 60, 80, 100 Hz).

    • Record the peak force at each frequency.

    • Administer this compound (intravenously or intraperitoneally) and repeat the force-frequency protocol at various time points.

  • Fatigue Protocol:

    • Induce fatigue by repeatedly stimulating the muscle with a submaximal tetanic contraction (e.g., 40 Hz for 250 ms every second for 2 minutes).

    • Measure the decline in force over time.

    • Assess force recovery at various time points after the fatigue protocol.

    • Compare the fatigue and recovery profiles with and without this compound.

InSitu_EDL_Workflow cluster_setup Surgical Preparation cluster_ff Force-Frequency Measurement cluster_fatigue Fatigue Measurement Anesthetize Anesthetize Rat Expose Expose EDL & Sciatic Nerve Anesthetize->Expose Mount Mount Muscle & Attach Transducer Expose->Mount Set_L0 Set Optimal Length (L0) Mount->Set_L0 Stim_Freq Stimulate at Increasing Frequencies Set_L0->Stim_Freq Record_FF Record Peak Force Stim_Freq->Record_FF Induce_Fatigue Induce Fatigue (Repeated Contractions) Record_FF->Induce_Fatigue After Baseline Measurement Measure_Decline Measure Force Decline Induce_Fatigue->Measure_Decline Assess_Recovery Assess Force Recovery Measure_Decline->Assess_Recovery

In situ EDL muscle preparation workflow.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the level of the myofilaments.

Reldesemtiv_Mechanism cluster_muscle_cell Muscle Fiber cluster_sarcomere Sarcomere Ca_Release Ca2+ Release from SR TroponinC Troponin C Ca_Release->TroponinC binds Tropomyosin Tropomyosin Shift TroponinC->Tropomyosin conformational change This compound This compound This compound->TroponinC binds & slows Ca2+ release ActinMyosin Actin-Myosin Interaction (Cross-bridge Cycling) Tropomyosin->ActinMyosin exposes binding sites Force Muscle Force Production ActinMyosin->Force

This compound's mechanism of action.

References

Application Notes and Protocols for Electromyography (EMG) with Reldesemtiv Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is an investigational second-generation fast skeletal muscle troponin activator (FSTA). It is designed to sensitize the sarcomere to calcium, thereby increasing muscle contractility and force production in response to neuronal input. This mechanism of action makes this compound a potential therapeutic agent for neuromuscular disorders characterized by muscle weakness and fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).

Electromyography (EMG) is a critical tool for assessing the pharmacodynamic effects of this compound. By measuring the electrical activity of muscles in response to nerve stimulation, researchers can quantify changes in muscle function and response to the drug. These application notes provide an overview of the EMG protocols utilized in studies of this compound and detailed methodologies for their implementation.

Mechanism of Action

This compound selectively binds to the fast skeletal muscle troponin complex. This binding slows the rate of calcium release from troponin C, increasing the sensitivity of the myofilaments to calcium.[1][2] This sensitization leads to an amplification of muscle response to submaximal nerve stimulation, resulting in increased muscle force.

Reldesemtiv_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber cluster_sarcomere Sarcomere Nerve_Signal Neuronal Input Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release triggers Troponin_Complex Troponin Complex Ca_Release->Troponin_Complex binds to Actin_Myosin Actin-Myosin Interaction Troponin_Complex->Actin_Myosin enables Muscle_Contraction Muscle Contraction Actin_Myosin->Muscle_Contraction results in Increased_Force Increased Muscle Force (at submaximal stimulation) Muscle_Contraction->Increased_Force amplified by this compound This compound This compound This compound->Troponin_Complex Binds to and sensitizes EMG_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Participant_Prep Participant Preparation (Seated, Leg Secured) Electrode_Placement Electrode Placement (Recording & Stimulating) Participant_Prep->Electrode_Placement Supramax_Stim Determine Supramaximal Stimulation Intensity Electrode_Placement->Supramax_Stim Force_Freq_Measure Measure Force-Frequency (Varying Frequencies) Supramax_Stim->Force_Freq_Measure Baseline Drug_Admin Administer this compound or Placebo Force_Freq_Measure->Drug_Admin Post_Drug_Measure Repeat Force-Frequency Measurement Drug_Admin->Post_Drug_Measure Data_Acquisition Record Peak Force at Each Frequency Post_Drug_Measure->Data_Acquisition Plot_Curve Plot Force-Frequency Curve Data_Acquisition->Plot_Curve Comparison Compare Pre- and Post-Dose Curves Plot_Curve->Comparison

References

Application Notes and Protocols for Reldesemtiv in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Reldesemtiv and its underlying principles in the context of high-throughput screening (HTS) for the discovery of novel fast skeletal muscle troponin activators (FSTAs). The protocols outlined below are representative methodologies based on the disclosed discovery process of this compound.

Introduction

This compound (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle force by sensitizing the sarcomere to calcium.[1] Its discovery was the result of a property-based optimization of a high-throughput screening hit.[2][3][4] this compound selectively binds to the fast skeletal muscle troponin complex, slowing the rate of calcium release from troponin C. This mechanism amplifies the muscle's response to neuromuscular input, leading to greater force production at submaximal stimulation frequencies. It has been investigated for the treatment of diseases associated with muscle weakness or fatigue, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA).

The development of this compound was initiated to improve upon the first-generation FSTA, tirasemtiv, with a focus on optimizing off-target selectivity and increasing distribution to muscle tissue relative to the brain to enhance potency and clinical tolerability. The initial lead compounds were identified through a high-throughput screening campaign.

Mechanism of Action: Fast Skeletal Muscle Troponin Activation

This compound's mechanism of action centers on the modulation of the troponin complex in fast skeletal muscle fibers. In muscle contraction, calcium ions bind to troponin C, initiating a conformational change in the troponin complex that exposes myosin-binding sites on actin, allowing for cross-bridge cycling and force generation. This compound enhances this process by binding to the fast skeletal muscle troponin complex, which sensitizes it to calcium. This leads to an increase in muscle force for a given concentration of calcium, particularly at submaximal nerve stimulation frequencies.

Reldesemtiv_Mechanism_of_Action cluster_0 Muscle Fiber Neuromuscular_Input Neuromuscular Input Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Neuromuscular_Input->Ca_Release Troponin_Complex Fast Skeletal Troponin Complex Ca_Release->Troponin_Complex binds to Ca_Sensitivity Increased Ca2+ Sensitivity Troponin_Complex->Ca_Sensitivity leads to This compound This compound This compound->Troponin_Complex binds to Muscle_Contraction Increased Muscle Force Production Ca_Sensitivity->Muscle_Contraction

Caption: Mechanism of action of this compound in skeletal muscle.

High-Throughput Screening for FSTA Discovery

The identification of the chemical series that led to this compound originated from a high-throughput screening (HTS) campaign. A primary assay designed to measure a key aspect of muscle contraction at a molecular level was utilized to screen a large compound library.

Primary HTS Assay: Myofibril ATPase Activity

A fast skeletal muscle myofibril assay that measures the rate of ATP hydrolysis was employed for the initial HTS campaign. This assay is based on the principle that the rate of ATP hydrolysis by myofibrils is directly proportional to the contractile activity of the muscle fibers. Activators of the troponin complex will increase the calcium sensitivity of the myofibrils, leading to a higher ATPase activity at sub-maximal calcium concentrations.

Experimental Workflow for Primary HTS

HTS_Workflow Compound_Library Compound Library in Microplates Dispensing Compound Dispensing Compound_Library->Dispensing Reagent_Addition Addition of Myofibrils, ATP, and Ca2+ Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Measurement of ATP Hydrolysis (e.g., Phosphate Detection) Incubation->Detection Data_Analysis Data Analysis and Hit Identification Detection->Data_Analysis

Caption: A generalized workflow for a myofibril ATPase HTS assay.

Protocol 1: High-Throughput Myofibril ATPase Assay

Objective: To identify compounds that increase the calcium-dependent ATPase activity of fast skeletal muscle myofibrils.

Materials:

  • Purified fast skeletal muscle myofibrils

  • Assay Buffer (e.g., containing MOPS, KCl, MgCl2, EGTA)

  • Calcium Chloride (CaCl2) solution

  • Adenosine Triphosphate (ATP) solution

  • Malachite green reagent (for phosphate detection)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a dilution series of test compounds in DMSO.

  • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound concentration into the wells of a 384-well microplate.

  • Prepare a myofibril suspension in assay buffer containing a sub-maximal concentration of free calcium. This concentration should be on the steep portion of the Ca2+-ATPase activity curve to allow for the detection of activators.

  • Dispense the myofibril suspension into the microplate wells containing the test compounds.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate generated using a colorimetric method, such as the malachite green assay.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent activation for each compound relative to positive and negative controls.

Secondary and Confirmatory Assays

Hits from the primary HTS are typically subjected to a cascade of secondary and confirmatory assays to validate their activity, determine their mechanism of action, and assess their pharmacological properties.

Skinned Muscle Fiber Assay

To confirm the functional activity of hit compounds, a skinned muscle fiber assay is employed. This assay uses muscle fibers with their sarcolemma chemically removed ("skinned"), which allows for direct control of the intracellular environment, including the calcium concentration.

Protocol 2: Skinned Muscle Fiber Tension Assay

Objective: To measure the effect of test compounds on the calcium-dependent force production of single skinned fast skeletal muscle fibers.

Materials:

  • Fast skeletal muscle (e.g., rabbit psoas)

  • Skinning solution (e.g., containing glycerol)

  • Relaxing solution (low Ca2+)

  • Activating solutions (varying Ca2+ concentrations)

  • Force transducer and length controller apparatus

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Isolate a single muscle fiber and chemically skin it.

  • Mount the skinned fiber between a force transducer and a length controller.

  • Bathe the fiber in a relaxing solution to establish a baseline tension.

  • Expose the fiber to a series of activating solutions with increasing calcium concentrations to generate a force-pCa curve.

  • Wash out the calcium and allow the fiber to relax.

  • Incubate the fiber with the test compound in the relaxing solution for a defined period.

  • Repeat the exposure to the series of activating solutions in the presence of the test compound to generate a second force-pCa curve.

  • Analyze the data to determine the effect of the compound on calcium sensitivity (leftward shift of the curve) and maximal force.

In Vivo and Ex Vivo Models

Promising compounds are further evaluated in more complex biological systems to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Situ Rat Extensor Digitorum Longus (EDL) Muscle Preparation

An in situ preparation of the rat EDL muscle is used to determine the potency of compounds in an intact physiological system.

Protocol 3: In Situ Rat EDL Muscle Force Measurement

Objective: To determine the EC50 of a test compound for increasing sub-tetanic muscle force in situ.

Materials:

  • Anesthetized rat

  • Force transducer

  • Nerve stimulating electrodes

  • Isotonic saline

  • Test compound formulation for intravenous or oral administration

Procedure:

  • Anesthetize the rat and surgically expose the EDL muscle and its nerve supply in one hindlimb.

  • Attach the distal tendon of the EDL to a force transducer.

  • Place stimulating electrodes on the nerve supplying the EDL.

  • Administer the test compound to the animal.

  • After a suitable time for drug distribution, stimulate the nerve at a sub-tetanic frequency (e.g., 30 Hz) and record the muscle tension.

  • Generate a dose-response curve by administering increasing doses of the compound.

  • The EC50 is defined as the plasma concentration of the compound that produces a 50% increase in muscle tension compared to the baseline at the sub-tetanic stimulation frequency.

Data Presentation

The following tables summarize key in vitro and in vivo data for compounds in the developmental pipeline of this compound, including a representative early-stage compound and the precursor, tirasemtiv.

Table 1: In Vitro Potency and Physicochemical Properties

CompoundMyofibril ATPase EC50 (µM)Skinned Fiber Force EC50 (µM)Human Plasma Protein Binding (% unbound)Thermodynamic Solubility (µM)
HTS Hit 1 1.8>100NTNT
Compound 4 0.040.080.3<27
Compound 6 0.030.050.3<27
Pyridazine 15 0.020.03886
Tirasemtiv 0.40.24100
This compound 0.030.0310150

NT: Not Tested. Data adapted from the Journal of Medicinal Chemistry.

Table 2: In Vivo Potency and Pharmacokinetics

CompoundRat EDL In Situ EC50 (µM, total plasma)Rat Oral Bioavailability (%)Rat Brain/Plasma Ratio
Tirasemtiv 10201.0
Compound 38 350.3
Compound 40 280.2
Compound 41 1100.1
This compound 1.5150.1

Data adapted from the Journal of Medicinal Chemistry.

Conclusion

The discovery of this compound exemplifies a successful application of high-throughput screening in conjunction with a cascade of in vitro and in vivo assays to identify and optimize a novel therapeutic agent. The methodologies described provide a framework for the discovery and characterization of future fast skeletal muscle troponin activators. The use of a primary HTS assay based on myofibril ATPase activity, followed by functional confirmation in skinned muscle fibers and in vivo models, represents a robust strategy for identifying compounds with the desired pharmacological profile.

References

Quantifying Muscle Force Changes with Reldesemtiv Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to increase muscle contractility.[1][2] It selectively binds to the fast skeletal muscle troponin complex, sensitizing it to calcium and thereby amplifying the muscle's response to neuronal signals.[3][4] This mechanism of action has been investigated for its potential therapeutic benefits in conditions characterized by muscle weakness and fatigue, such as Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).[5] Although the clinical development of this compound for ALS was discontinued after a Phase 3 trial did not meet its primary endpoints, the quantitative data and methodologies from its clinical evaluation provide valuable insights for researchers in the field of muscle function and drug development.

These application notes provide a detailed overview of the quantitative changes in muscle force observed with this compound treatment in clinical trials and the protocols used for these assessments.

Mechanism of Action

This compound's mechanism of action centers on the modulation of the troponin complex in fast-twitch skeletal muscle fibers. In normal muscle contraction, a nerve impulse triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum. This calcium then binds to troponin C, causing a conformational change in the troponin complex. This change moves tropomyosin, exposing myosin-binding sites on the actin filament and allowing for muscle contraction. In neuromuscular diseases, reduced nerve signaling can lead to insufficient calcium release and consequently, muscle weakness.

This compound potentiates this process by binding to the troponin C component of the fast skeletal muscle troponin complex. This binding is thought to induce a more compact structure in troponin C, which slows the rate of calcium release from the complex. By increasing the sensitivity of the troponin complex to calcium, this compound enables a greater muscle force to be generated from a given level of calcium, effectively amplifying the response to weaker nerve signals.

Reldesemtiv_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber Nerve_Signal Reduced Nerve Signal (in disease state) Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Ca_Ion Ca2+ Ca_Release->Ca_Ion Troponin_Complex Troponin Complex (Troponin C, I, T) Ca_Ion->Troponin_Complex binds to Troponin C This compound This compound This compound->Troponin_Complex binds & sensitizes Tropomyosin Tropomyosin Shift Troponin_Complex->Tropomyosin conformational change Actin_Myosin Actin-Myosin Interaction Tropomyosin->Actin_Myosin exposes binding sites Muscle_Contraction Increased Muscle Force Actin_Myosin->Muscle_Contraction

Caption: this compound's signaling pathway in muscle contraction.

Quantitative Data from Clinical Trials

The clinical development of this compound has generated quantitative data on its effects on muscle force and function across different patient populations.

Spinal Muscular Atrophy (SMA) - Phase 2 Trial

A Phase 2, double-blind, placebo-controlled study in patients with SMA (Types II, III, and IV) evaluated two doses of this compound (150 mg and 450 mg twice daily) over eight weeks. The trial demonstrated statistically significant improvements in measures of endurance and respiratory muscle strength.

Outcome MeasureTreatment GroupMean Change from Baseline (vs. Placebo)p-valueReference
6-Minute Walk Distance (6MWD) This compound 450 mg bid+35.6 meters (at week 4)0.0037
+24.9 meters (at week 8)0.058
Maximum Expiratory Pressure (MEP) This compound 150 mg bid+11.7 cm H₂O (at week 8)0.038
This compound 450 mg bid+13.2 cm H₂O (at week 8)0.03
Amyotrophic Lateral Sclerosis (ALS) - FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3) Trials

The efficacy of this compound in ALS was investigated in two major clinical trials: FORTITUDE-ALS (Phase 2) and COURAGE-ALS (Phase 3). While neither trial met its primary endpoint for statistical significance, post-hoc analyses of the FORTITUDE-ALS data suggested some positive trends. Muscle strength was a key secondary endpoint in both trials, assessed using handheld dynamometry (HHD) and handgrip dynamometry.

TrialPrimary/Secondary EndpointOutcomeReference
FORTITUDE-ALS (Phase 2) Change from baseline in Slow Vital Capacity (SVC)Did not achieve statistical significance (p=0.11).
Slope of the Muscle Strength Mega-Score (HHD and Handgrip)Did not achieve statistical significance (p=0.31). Post-hoc analysis of pooled active treatment groups showed a lesser decline compared to placebo.
COURAGE-ALS (Phase 3) Change from baseline in ALSFRS-RDid not demonstrate efficacy in slowing functional decline. The trial was discontinued due to futility.
Change from baseline in bilateral handgrip strengthNo effect demonstrated.

Experimental Protocols

Standardized protocols are crucial for the accurate quantification of muscle force changes in clinical trials. The following sections detail the methodologies used in the this compound clinical programs.

Handheld Dynamometry (HHD)

Handheld dynamometry is a non-invasive and portable method for objectively measuring isometric muscle strength.

Objective: To quantify isometric strength in major muscle groups of the upper and lower limbs.

Equipment:

  • Handheld dynamometer (e.g., microFET2)

  • Treatment table or chair for patient positioning

  • Straps for stabilization (optional but recommended)

Protocol (General overview based on ALS trial methodologies):

  • Patient Positioning: The patient is positioned to isolate the specific muscle group being tested. Standardized positioning is critical for reproducibility. For example, for knee extension, the patient is seated with the hip and knee at 90 degrees.

  • Device Placement: The dynamometer is placed perpendicular to the limb segment being tested, at a standardized anatomical landmark.

  • Instruction to the Patient: The patient is instructed to build force gradually to a maximum over 2-3 seconds and hold the maximal contraction for 3-5 seconds.

  • Examiner's Role: The examiner provides counter-pressure to the patient's movement, keeping the limb segment in a fixed position (isometric contraction). The examiner's strength should ideally exceed the patient's to ensure a true maximal voluntary contraction is recorded.

  • Data Acquisition: The peak force is recorded in Newtons or pounds.

  • Repetitions: Typically, three trials are performed for each muscle group, with a rest period of 30-60 seconds between trials. The average or the maximum value of the three trials is used for analysis.

  • Muscle Groups Tested (based on FORTITUDE-ALS): Nine muscle groups in the upper and lower extremities were tested bilaterally. These commonly include:

    • Upper Extremity: Shoulder abduction, elbow flexion and extension, wrist extension, and handgrip.

    • Lower Extremity: Hip flexion, knee flexion and extension, and ankle dorsiflexion.

HHD_Workflow cluster_protocol Handheld Dynamometry Protocol Start Start Positioning Standardized Patient Positioning Start->Positioning Device_Placement Place Dynamometer at Anatomical Landmark Positioning->Device_Placement Instructions Instruct Patient on Maximal Contraction Device_Placement->Instructions Measurement Perform Isometric Contraction (3-5s) Instructions->Measurement Record_Force Record Peak Force Measurement->Record_Force Repetition_Check 3 Trials Completed? Record_Force->Repetition_Check Rest Rest (30-60s) Repetition_Check->Rest No Next_Muscle Proceed to Next Muscle Group Repetition_Check->Next_Muscle Yes Rest->Measurement Next_Muscle->Positioning End End Next_Muscle->End

Caption: Workflow for Handheld Dynamometry measurement.
6-Minute Walk Distance (6MWD)

The 6MWD is a sub-maximal exercise test that measures endurance and functional mobility.

Objective: To assess the distance a patient can walk on a hard, flat surface in 6 minutes.

Equipment:

  • A 30-meter straight, unobstructed corridor

  • Stopwatch

  • Lap counter

  • Chair for rest at the start/finish line

  • Borg scale for rating perceived exertion (optional)

Protocol:

  • Pre-test: The patient rests in a chair for at least 10 minutes before the test. Baseline heart rate, blood pressure, and oxygen saturation may be recorded.

  • Instructions: The patient is instructed to walk as far as possible for 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but should resume walking as soon as they are able.

  • During the test: The administrator provides standardized encouragement at regular intervals (e.g., every minute). The administrator does not walk with the patient.

  • Post-test: The total distance walked is recorded. Post-test vital signs and perceived exertion may also be recorded.

Maximum Expiratory Pressure (MEP)

MEP is a measure of the strength of the expiratory muscles, including the abdominal and intercostal muscles.

Objective: To measure the maximum pressure that can be generated during a forceful exhalation against a closed airway.

Equipment:

  • A calibrated pressure transducer or manometer with a mouthpiece.

Protocol:

  • Patient Position: The patient is seated comfortably.

  • Instructions: The patient is instructed to inhale fully to total lung capacity, then place the mouthpiece in their mouth and exhale as forcefully as possible for at least 1-2 seconds.

  • Measurement: The peak pressure generated during the exhalation is recorded in cm H₂O.

  • Repetitions: The maneuver is repeated at least three times, with a rest period in between, until two measurements are within 10% of each other. The highest value is recorded.

Logical Relationships in Clinical Trial Design

The design of clinical trials for drugs like this compound involves a structured progression from assessing safety and dose-ranging to confirming efficacy in a larger population.

Clinical_Trial_Logic cluster_design This compound Clinical Trial Progression Phase1 Phase 1 (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics Phase2 Phase 2 (Patient Population) - Dose-Ranging - Preliminary Efficacy (e.g., FORTITUDE-ALS, SMA trial) Phase1->Phase2 Go_NoGo Go/No-Go Decision Based on Phase 2 Data Phase2->Go_NoGo Phase3 Phase 3 (Large Patient Population) - Confirmatory Efficacy - Safety Monitoring (e.g., COURAGE-ALS) Go_NoGo->Phase3 Positive Outcome Discontinuation Development Discontinued Go_NoGo->Discontinuation Negative/Futile Outcome Regulatory_Submission Regulatory Submission & Review Phase3->Regulatory_Submission Positive Outcome Phase3->Discontinuation Negative/Futile Outcome

Caption: Logical flow of this compound's clinical development.

Conclusion

This compound serves as an important case study in the development of therapies targeting muscle function. The quantitative data from its clinical trials, although not demonstrating the desired efficacy in ALS, provide valuable benchmarks for future research. The experimental protocols for quantifying muscle force, such as handheld dynamometry, 6-minute walk distance, and maximum expiratory pressure, are established and reliable methods that can be applied in the development of other novel therapeutics for neuromuscular diseases. These application notes and protocols are intended to support researchers and drug development professionals in designing and executing robust studies to assess changes in muscle force and function.

References

Application Notes and Protocols for Reldesemtiv in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Reldesemtiv in experimental settings. The information is intended to ensure the long-term stability of this compound in solution and to provide standardized procedures for its application in relevant assays.

Introduction

This compound is a fast skeletal muscle troponin activator (FSTA) that has been investigated for its potential to improve muscle function. It selectively binds to the fast skeletal troponin complex, increasing its sensitivity to calcium and thereby enhancing muscle contraction.[1][2][3] These notes offer guidance on the preparation, storage, and application of this compound solutions for in vitro and in vivo experiments.

Long-Term Stability of this compound in Solution

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and provide stability data for this compound in commonly used laboratory solvents.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventConcentrationStorage TemperatureRecommended Duration
DMSO≤ 10 mM-80°CUp to 2 years
DMSO≤ 10 mM-20°CUp to 1 year

Table 2: Stability of this compound in Working Solutions

Solvent SystemTemperatureStability Notes
Cell Culture Medium (e.g., DMEM) with ≤ 0.1% DMSO37°CPrepare fresh for each experiment. Stability beyond 24-48 hours is not well-characterized and may be cell-line dependent.[4]
Aqueous Buffers (e.g., PBS)4°CUse within 24 hours. Long-term stability in aqueous solutions is limited.
In vivo formulation (e.g., 0.5% HPMC, 0.2% Tween-80 in water)4°CPrepare fresh on the day of use.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a diluted working solution of this compound in cell culture medium for in vitro experiments.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed, sterile cell culture medium (e.g., DMEM)

  • Sterile polypropylene tubes

Protocol:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the specific cell line being used (typically ≤ 0.1%).[4]

  • Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Use the freshly prepared working solution immediately.

Protocol for Skinned Muscle Fiber Assay

Objective: To assess the effect of this compound on the calcium sensitivity of muscle contraction in chemically permeabilized (skinned) muscle fibers.

Materials:

  • Isolated single muscle fibers (e.g., from rabbit psoas muscle)

  • Skinned fiber apparatus with force transducer

  • Activating and relaxing solutions with varying calcium concentrations

  • This compound working solutions in the appropriate assay buffer

Protocol:

  • Isolate single muscle fibers and chemically skin them using a detergent (e.g., Triton X-100) to remove membrane integrity while preserving the contractile apparatus.

  • Mount the skinned fiber between a force transducer and a length controller in the experimental chamber.

  • Determine the baseline force-calcium relationship by sequentially exposing the fiber to relaxing and activating solutions with progressively increasing calcium concentrations.

  • Prepare a series of this compound working solutions at different concentrations in the activating solutions.

  • Incubate the skinned fiber with a specific concentration of this compound for a defined period.

  • Repeat the force-calcium measurements in the presence of this compound.

  • Analyze the data to determine the effect of this compound on the pCa50 (the calcium concentration at which half-maximal force is produced), which is a measure of calcium sensitivity. An increase in pCa50 indicates increased calcium sensitivity.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

G cluster_storage Long-Term Storage cluster_preparation Working Solution Preparation cluster_application Experimental Application stock_solution This compound in DMSO (≤ 10 mM) storage_conditions -80°C (up to 2 years) -20°C (up to 1 year) stock_solution->storage_conditions thaw_stock Thaw Single Aliquot stock_solution->thaw_stock Retrieve serial_dilution Serial Dilution in Assay Buffer/Medium thaw_stock->serial_dilution final_dmso Ensure Final DMSO Concentration is ≤ 0.1% serial_dilution->final_dmso cell_assay Cell-Based Assays final_dmso->cell_assay fiber_assay Skinned Muscle Fiber Assay final_dmso->fiber_assay in_vivo In Vivo Studies final_dmso->in_vivo

Workflow for this compound solution handling.
Signaling Pathway of this compound Action

Mechanism of this compound-mediated muscle contraction.

References

Application Notes and Protocols for In Vivo Imaging to Assess Reldesemtiv Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reldesemtiv is a fast skeletal muscle troponin activator (FSTA) designed to improve muscle function and reduce fatigue by sensitizing the troponin complex to calcium. This mechanism enhances muscle contractility at sub-maximal nerve stimulation frequencies.[1] Assessing the therapeutic efficacy of this compound in vivo requires robust and quantitative methods to monitor changes in skeletal muscle physiology and structure. This document provides detailed application notes and protocols for utilizing key in vivo imaging techniques to evaluate the effects of this compound.

The following sections will detail the application of Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS), and Ultrasound for assessing changes in muscle size, quality, and metabolic function in response to this compound treatment.

Signaling Pathway of this compound

This compound acts directly on the sarcomere, the fundamental contractile unit of skeletal muscle. By binding to the fast skeletal troponin complex, it slows the rate of calcium release from troponin C. This sensitizes the muscle to calcium, leading to increased force production for a given level of calcium release from the sarcoplasmic reticulum. This is particularly effective at sub-maximal stimulation frequencies, which are common during daily activities.

Reldesemtiv_Mechanism cluster_neuron Motor Neuron cluster_muscle_cell Skeletal Muscle Fiber Motor_Neuron_Signal Action Potential NMJ Neuromuscular Junction Motor_Neuron_Signal->NMJ SR_Ca_Release SR Ca2+ Release NMJ->SR_Ca_Release Signal Transduction Troponin_Complex Troponin Complex SR_Ca_Release->Troponin_Complex Ca2+ binds Actin_Myosin Actin-Myosin Interaction Troponin_Complex->Actin_Myosin Conformational Change Muscle_Contraction Muscle Contraction (Force Production) Actin_Myosin->Muscle_Contraction This compound This compound This compound->Troponin_Complex Sensitizes to Ca2+

Caption: this compound enhances muscle contraction by sensitizing troponin to calcium.

Magnetic Resonance Imaging (MRI) for Muscle Volume and Quality

MRI is a non-invasive imaging modality that provides excellent soft-tissue contrast, making it ideal for assessing skeletal muscle morphology and composition. Quantitative MRI techniques can be used to track longitudinal changes in muscle size and health in response to this compound treatment.

Application Note:

MRI can be employed to measure changes in muscle cross-sectional area (CSA) and volume, which may increase with improved muscle function and reduced atrophy. Furthermore, techniques like T2 mapping and Dixon imaging can quantify muscle quality by assessing edema, inflammation, and fat infiltration. An increase in muscle T2 may indicate inflammation or edema, while a decrease in fat fraction would suggest improved muscle health.

Key MRI Parameters and Expected Effects of this compound:
MRI ParameterDescriptionExpected Effect of this compound
Muscle Cross-Sectional Area (CSA) / Volume Quantification of the size of specific muscles or muscle groups.Potential increase over time due to improved muscle function and reduced disuse atrophy.
Muscle Water T2 A measure of tissue water content, which can be elevated in cases of inflammation or edema.Potential stabilization or reduction in chronic conditions, indicating reduced muscle damage.
Proton Density Fat Fraction (PDFF) Quantification of the fraction of MRI signal from fat within the muscle.Potential decrease, indicating a reduction in intramuscular fat infiltration and improved muscle quality.
Experimental Protocol: Quantitative MRI of Skeletal Muscle

Objective: To quantitatively assess changes in muscle volume, water T2, and fat fraction in a preclinical model (e.g., mouse model of sarcopenia) or in human subjects treated with this compound.

Materials:

  • MRI scanner (e.g., 3T for human studies, 7T or higher for preclinical models)

  • Appropriate radiofrequency coils for the region of interest (e.g., thigh muscles)

  • Anesthesia and physiological monitoring equipment (for preclinical studies)

  • Image analysis software

Workflow Diagram:

MRI_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Positioning/Anesthesia) T1_Anatomical T1-weighted Anatomical Scan Subject_Prep->T1_Anatomical T2_Mapping Multi-echo T2 Mapping T1_Anatomical->T2_Mapping Dixon Multi-echo Dixon Imaging T2_Mapping->Dixon ROI_Segmentation Region of Interest (ROI) Segmentation Dixon->ROI_Segmentation Parameter_Calculation Calculate Muscle Volume, T2, and PDFF ROI_Segmentation->Parameter_Calculation Statistical_Analysis Longitudinal Statistical Analysis Parameter_Calculation->Statistical_Analysis

Caption: Workflow for quantitative MRI assessment of skeletal muscle.

Procedure:

  • Subject Preparation:

    • For preclinical studies, anesthetize the animal and maintain its physiological stability.

    • Position the subject in the scanner to ensure the muscle group of interest is at the isocenter of the magnet.

  • Image Acquisition:

    • Acquire high-resolution T1-weighted anatomical images for muscle segmentation.

    • Perform a multi-echo spin-echo sequence for T2 mapping.

    • Acquire multi-echo gradient-echo images for Dixon-based water and fat separation to calculate PDFF.

  • Data Analysis:

    • Manually or semi-automatically segment the muscles of interest on the T1-weighted images to define regions of interest (ROIs).

    • Apply the ROIs to the T2 maps and PDFF maps to extract quantitative values.

    • Calculate the total muscle volume from the segmented ROIs.

    • Perform statistical analysis to compare baseline and post-treatment values.

Magnetic Resonance Spectroscopy (MRS) for Muscle Metabolism

MRS is a non-invasive technique that can provide insights into the biochemical composition and metabolic state of tissues. 31P-MRS is particularly useful for assessing muscle energy metabolism.

Application Note:

By improving the efficiency of muscle contraction, this compound may alter muscle energy metabolism. 31P-MRS can be used to measure the relative concentrations of key phosphorus-containing metabolites involved in energy transduction, such as phosphocreatine (PCr), inorganic phosphate (Pi), and adenosine triphosphate (ATP). Changes in the ratios of these metabolites at rest and during exercise can provide a functional readout of this compound's effects on muscle energetics.

Key MRS Parameters and Expected Effects of this compound:
MRS ParameterDescriptionExpected Effect of this compound
PCr/Pi Ratio A key indicator of cellular energy state.Potential increase at rest or faster recovery after exercise, suggesting improved metabolic efficiency.
Intracellular pH Calculated from the chemical shift of Pi.Potential attenuation of exercise-induced acidosis.
PCr Recovery Rate The rate at which PCr is resynthesized after exercise, reflecting mitochondrial function.Potential for a faster recovery rate, indicating improved oxidative capacity.
Experimental Protocol: 31P-MRS of Skeletal Muscle

Objective: To assess changes in muscle energy metabolism in response to this compound using 31P-MRS during a rest-exercise-recovery paradigm.

Materials:

  • MRI/MRS scanner with multinuclear capabilities (e.g., 3T or 7T)

  • Dual-tuned 1H/31P surface coil

  • Non-magnetic exercise ergometer compatible with the MRI scanner

  • MRS data processing software

Procedure:

  • Subject Preparation:

    • Position the subject with the muscle of interest (e.g., calf muscle) over the dual-tuned coil.

    • Secure the limb to minimize motion during exercise.

  • Data Acquisition:

    • Acquire baseline 31P spectra at rest.

    • Instruct the subject to perform a standardized exercise protocol (e.g., plantar flexion) inside the scanner.

    • Continuously acquire 31P spectra during exercise and for a defined recovery period.

  • Data Analysis:

    • Process the acquired spectra to quantify the peak areas of PCr, Pi, and ATP.

    • Calculate the PCr/Pi ratio and intracellular pH at each time point.

    • Fit the post-exercise PCr data to an exponential recovery curve to determine the recovery rate constant.

    • Compare metabolic parameters between baseline and post-treatment sessions.

Ultrasound for Muscle Architecture and Quality

Ultrasound is a widely available, cost-effective, and portable imaging modality that can provide real-time information on muscle structure.

Application Note:

Ultrasound can be used to measure muscle thickness and cross-sectional area as indicators of muscle bulk. Additionally, muscle echogenicity, which is the brightness of the muscle on the ultrasound image, can serve as a surrogate for muscle quality. Increased echogenicity is associated with increased intramuscular fat and fibrous tissue. A reduction or stabilization of echogenicity following this compound treatment could indicate improved muscle quality.

Key Ultrasound Parameters and Expected Effects of this compound:
Ultrasound ParameterDescriptionExpected Effect of this compound
Muscle Thickness The distance between the superficial and deep aponeuroses of a muscle.Potential increase with improved muscle function.
Cross-Sectional Area (CSA) The area of the muscle in a transverse plane.Potential increase, correlating with muscle volume changes.
Echogenicity The brightness of the muscle tissue on the ultrasound image, often quantified using grayscale analysis.Potential decrease or stabilization, indicating reduced fat and fibrous tissue infiltration.[2]
Experimental Protocol: Ultrasound Assessment of Muscle Architecture and Echogenicity

Objective: To measure changes in muscle thickness, CSA, and echogenicity in subjects treated with this compound.

Materials:

  • High-frequency linear array ultrasound transducer

  • Ultrasound system with B-mode imaging capabilities

  • Water-soluble transmission gel

  • Image analysis software (e.g., ImageJ) for grayscale analysis

Workflow Diagram:

Ultrasound_Workflow cluster_preparation Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis Subject_Positioning Standardized Subject Positioning Probe_Placement Anatomical Landmark-guided Probe Placement Subject_Positioning->Probe_Placement Transverse_Scan Transverse Scan for CSA and Echogenicity Probe_Placement->Transverse_Scan Longitudinal_Scan Longitudinal Scan for Muscle Thickness Transverse_Scan->Longitudinal_Scan Parameter_Measurement Measure Thickness and CSA Longitudinal_Scan->Parameter_Measurement Grayscale_Analysis Grayscale Analysis of Echogenicity Parameter_Measurement->Grayscale_Analysis Statistical_Comparison Statistical Comparison of Pre- and Post-Treatment Grayscale_Analysis->Statistical_Comparison

Caption: Workflow for ultrasound assessment of skeletal muscle.

Procedure:

  • Subject Preparation:

    • Position the subject in a standardized and relaxed posture to ensure muscle consistency between measurements.

  • Image Acquisition:

    • Apply a generous amount of transmission gel to the skin over the muscle of interest.

    • For CSA and echogenicity, acquire transverse images at a predefined anatomical landmark (e.g., mid-thigh for the quadriceps).

    • For muscle thickness, acquire longitudinal images at the same landmark.

    • Ensure minimal compression with the transducer to avoid tissue distortion.

  • Data Analysis:

    • Use the ultrasound system's calipers or offline software to measure muscle thickness and trace the muscle border to calculate CSA.

    • For echogenicity, define a region of interest within the muscle on the transverse image and use software to calculate the mean grayscale value.

    • Compare measurements taken at baseline with those from follow-up visits.

Conclusion

In vivo imaging techniques provide powerful, non-invasive tools for quantitatively assessing the effects of this compound on skeletal muscle. MRI and MRS offer detailed insights into muscle volume, quality, and metabolism, while ultrasound provides a more accessible method for evaluating muscle architecture and echogenicity. The integration of these imaging biomarkers into preclinical and clinical studies of this compound will be crucial for understanding its therapeutic potential and mechanism of action in improving muscle function in patients with neuromuscular diseases.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Reldesemtiv Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Reldesemtiv and encountering challenges with its solubility in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in aqueous solutions?

A1: this compound has been reported to have a moderate thermodynamic solubility of approximately 100 μM at a pH of 6.8.[1] Another source indicates a water solubility of 0.054 mg/mL.

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its limited water solubility. This can be influenced by several factors, including:

  • Concentration: Exceeding the solubility limit of this compound in the specific buffer system.

  • pH: The ionization state of this compound can be pH-dependent, affecting its solubility.

  • Buffer Composition: Components of the buffer could potentially interact with this compound, reducing its solubility.

  • Temperature: Temperature fluctuations can impact the solubility of the compound.

  • Improper Dissolution Technique: Adding a concentrated stock solution too quickly to the aqueous buffer can cause localized high concentrations and lead to precipitation.

Q3: How can I prepare a stock solution of this compound?

A3: For in vitro experiments, it is common practice to first prepare a high-concentration stock solution of the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose due to its ability to dissolve a wide range of compounds. For instance, the related fast skeletal muscle troponin activator, tirasemtiv, is soluble in DMSO at 30 mg/mL.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder. The molecular weight of this compound is 384.44 g/mol .

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended concentration of DMSO in my final assay buffer?

A4: To avoid solvent-induced artifacts or toxicity in cell-based assays, the final concentration of DMSO in the aqueous buffer should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: this compound precipitates when diluting the DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Localized High Concentration Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.Prevents the formation of localized supersaturated areas, allowing for better dispersion and dissolution.
Final Concentration Exceeds Solubility Reduce the final working concentration of this compound in the aqueous buffer.The compound remains in solution within its solubility limit.
Buffer Incompatibility Empirically test different buffer systems (e.g., phosphate vs. TRIS-based buffers) and pH levels to find optimal conditions.Identifies a buffer system where this compound exhibits higher solubility.
Temperature Effects Ensure the DMSO stock solution and the aqueous buffer are at the same temperature before mixing. Prepare the working solution at the intended experimental temperature.Minimizes solubility changes due to temperature differences.
Issue 2: Need to prepare a higher concentration of this compound in an aqueous buffer for an experiment.
Strategy Description Considerations
Use of Co-solvents Incorporate a water-miscible organic solvent into the aqueous buffer to increase the solubility of hydrophobic compounds.Common co-solvents include polyethylene glycol (PEG), such as PEG 400, and propylene glycol. Start with a low percentage (e.g., 5-10%) and optimize. Be mindful of the potential effects of the co-solvent on your experimental system.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[1][2][3]Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The stoichiometry of the complex and the choice of cyclodextrin may need to be optimized.
Addition of Surfactants Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in pharmaceutical formulations. Start with low concentrations (e.g., 0.1-0.5%) to avoid potential interference with the assay.

Data Presentation: Solubility of a Structurally Related Compound (Tirasemtiv)

Table 1: Solubility of Tirasemtiv in Different Solvents

SolventSolubility
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from commercial supplier information.

Table 2: Example Formulations for Oral Administration of Tirasemtiv in Preclinical Studies

Formulation ComponentConcentrationVehicle
Tirasemtiv20 mg/kg0.5% Hydroxypropyl methylcellulose (HPMC), 0.2% Tween-80 in water
Tirasemtiv100 mg/kg10% Dimethylacetamide (DMA), 90% Polyethylene glycol 400 (PEG400)

These formulations were used for oral administration in rats and may require optimization for other applications.[4]

Experimental Protocols

Protocol 1: General Method for Preparing this compound Working Solutions for In Vitro Assays
  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in your chosen aqueous buffer.

  • Final Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to achieve the final desired concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the aqueous buffer.

Protocol 2: Kinetic Solubility Assay to Screen for Optimal Buffer Conditions
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add your series of test aqueous buffers (different pH, different buffer salts, with or without co-solvents/cyclodextrins).

  • Add a small volume of the this compound DMSO stock solution to each well to achieve a high starting concentration (e.g., 200 μM).

  • Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Lower turbidity indicates higher solubility.

  • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a validated analytical method like HPLC-UV.

Visualizations

Signaling Pathway of this compound

Reldesemtiv_Mechanism cluster_troponin Troponin Complex Components This compound This compound TroponinComplex Fast Skeletal Troponin Complex This compound->TroponinComplex Binds to This compound->TroponinComplex Increases Ca²⁺ sensitivity TroponinC Troponin C (TnC) TroponinC->TroponinComplex TroponinI Troponin I (TnI) TroponinI->TroponinComplex TroponinT Troponin T (TnT) TroponinT->TroponinComplex Calcium Ca²⁺ TroponinComplex->Calcium Slows Ca²⁺ release Actin Actin TroponinComplex->Actin regulates Calcium->TroponinC binds to SR Sarcoplasmic Reticulum SR->Calcium releases Myosin Myosin Actin->Myosin interacts with Contraction Muscle Contraction Myosin->Contraction drives

Caption: Mechanism of action of this compound on the fast skeletal muscle troponin complex.

Experimental Workflow for a Skinned Muscle Fiber Assay

Skinned_Fiber_Workflow start Start prep Prepare Skinned Muscle Fiber start->prep mount Mount Fiber on Force Transducer prep->mount relax Equilibrate in Relaxing Solution mount->relax activate Activate with Ca²⁺ Solution (Baseline) relax->activate wash Wash with Relaxing Solution activate->wash incubate Incubate with This compound Solution wash->incubate reactivate Re-activate with Ca²⁺ Solution incubate->reactivate measure Measure Force Generation reactivate->measure analyze Analyze Data (Force-pCa relationship) measure->analyze end End analyze->end

Caption: Workflow for assessing the effect of this compound on skinned muscle fiber contractility.

Logical Flow for Troubleshooting Precipitation

Precipitation_Troubleshooting start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Was the mixing adequate? check_conc->check_mixing No success Problem Solved reduce_conc->success improve_mixing Improve Mixing Technique (e.g., vortexing, dropwise addition) check_mixing->improve_mixing No check_buffer Is the buffer system optimal? check_mixing->check_buffer Yes improve_mixing->success change_buffer Test Different Buffers/pH check_buffer->change_buffer No use_excipients Consider Solubility Enhancers (Co-solvents, Cyclodextrins, Surfactants) check_buffer->use_excipients Yes change_buffer->success use_excipients->success

References

Technical Support Center: Interpreting Variable Results in Reldesemtiv Muscle Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reldesemtiv muscle function assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret variable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent dose-response curves with this compound in our in vitro muscle preparation. What are the potential causes?

A1: Inconsistent dose-response curves can arise from several factors related to both the compound and the experimental setup. Here are some key areas to investigate:

  • Compound Stability and Preparation: Ensure that your this compound stock solution is properly prepared and stored. Verify the final concentration in your assay buffer and consider the possibility of compound degradation.

  • Buffer Conditions: The pH, temperature, and oxygenation of your physiological salt solution (PSS) are critical for muscle viability and function. Deviations from optimal conditions can significantly impact muscle contractility and its response to this compound.[1]

  • Tissue Viability: The health of the isolated muscle preparation is paramount. Ensure that the dissection is clean, minimizing any damage to the muscle fibers.[2] The time between dissection and the start of the experiment should be minimized.

  • Stimulation Parameters: Sub-optimal electrical field stimulation (EFS) can lead to variable muscle contractions.[3][4] It is crucial to determine the optimal voltage, pulse duration, and frequency for your specific muscle preparation to ensure a consistent and maximal response.

Q2: Our in situ muscle force measurements with this compound show high variability between animals. How can we reduce this?

A2: In situ preparations introduce additional variables related to the whole animal. Here's how to address potential sources of variability:

  • Surgical Technique: Consistency in the surgical isolation of the muscle and its nerve supply is crucial.[5] Variations in surgical technique can lead to differences in muscle health and responsiveness.

  • Animal Physiology: Factors such as age, sex, and underlying health of the animals can contribute to variability. It is important to use age- and sex-matched animals and to monitor their physiological state throughout the experiment.

  • Electrode Placement: Precise and consistent placement of stimulating electrodes is necessary for reliable nerve stimulation and muscle activation.

  • Data Normalization: To account for differences in muscle size between animals, normalize force measurements to muscle cross-sectional area or mass.

Q3: We are not seeing the expected potentiation of muscle force with this compound at submaximal stimulation frequencies. What could be the issue?

A3: this compound acts by sensitizing the fast skeletal muscle troponin complex to calcium, which is most evident at submaximal stimulation frequencies. If you are not observing this effect, consider the following:

  • Stimulation Frequency Range: Ensure you are testing a range of submaximal stimulation frequencies. The potentiation effect of this compound may be more pronounced at specific frequencies.

  • Calcium Concentration: In skinned fiber preparations, the free calcium concentration in the activating solution is critical. The sensitizing effect of this compound is dependent on the calcium level.

  • Muscle Fiber Type: this compound selectively targets the fast skeletal muscle troponin complex. The proportion of fast-twitch fibers in your muscle preparation will influence the magnitude of the observed effect.

Troubleshooting Guides

Guide 1: Inconsistent Results in Isolated Muscle Bath Experiments

This guide provides a systematic approach to troubleshooting variable results when testing this compound in an isolated tissue bath setup.

Potential Issue Troubleshooting Steps
Suboptimal Buffer Conditions - Verify the pH of your Physiological Salt Solution (PSS) is stable at 7.4.- Ensure continuous gassing with 95% O2 / 5% CO2 (carbogen) to maintain oxygenation and buffer pH.- Maintain a constant temperature, typically 37°C for mammalian muscle.
Muscle Tissue Degradation - Minimize the time between tissue dissection and mounting in the organ bath.- Handle the muscle tissue gently during preparation to avoid fiber damage.- Ensure the muscle is not overstretched when setting the initial tension.
Inconsistent Drug Concentration - Prepare fresh dilutions of this compound for each experiment.- Use calibrated pipettes for accurate drug administration into the bath.- Ensure adequate mixing of the drug in the bath after addition.
Variable Electrical Stimulation - Determine the optimal stimulus parameters (voltage, pulse width, frequency) for each muscle preparation by performing a stimulus-response curve.- Ensure the electrodes are correctly positioned and have good contact with the muscle or nerve.
Guide 2: High Variability in Skinned Muscle Fiber Assays

Skinned fiber preparations offer direct access to the contractile machinery, but introduce their own set of challenges.

Potential Issue Troubleshooting Steps
Incomplete Skinning - Ensure the skinning solution (e.g., containing detergent like Triton X-100) has sufficient time to permeabilize the cell membrane completely.
Fiber Damage During Mounting - Use fine forceps and handle the single muscle fiber with extreme care to avoid stretching or tearing.- Securely attach the ends of the fiber to the force transducer and length controller.
Inaccurate Calcium Concentration - Carefully prepare and calibrate your activating solutions with known free calcium concentrations.- Use a calcium-sensitive dye to verify the free calcium levels in your solutions.
Fiber Swelling - Be aware that chemical skinning can cause fiber swelling, which may affect calcium sensitivity and force generation. Consider methods to reverse or account for this swelling.

Experimental Protocols

Protocol 1: Isolated Extensor Digitorum Longus (EDL) Muscle Preparation

This protocol describes a common in vitro method for assessing the effect of this compound on muscle function.

  • Animal Euthanasia and Muscle Dissection:

    • Humanely euthanize a rodent (e.g., mouse or rat) according to approved institutional protocols.

    • Carefully dissect the Extensor Digitorum Longus (EDL) muscle from the hindlimb, keeping the tendons at both ends intact.

  • Muscle Mounting:

    • Mount the muscle in a temperature-controlled tissue bath containing oxygenated Ringer's solution.

    • Attach one tendon to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the muscle to equilibrate for at least 30 minutes, maintaining physiological temperature and oxygenation.

    • Perform a viability test by stimulating the muscle with a supramaximal single stimulus (twitch) and a short train of stimuli to elicit a tetanic contraction.

  • Force-Frequency Protocol:

    • Stimulate the muscle at a range of frequencies (e.g., 10, 20, 40, 60, 80, 100 Hz) to generate a baseline force-frequency curve.

    • Introduce this compound into the bath at the desired concentration and allow it to incubate.

    • Repeat the force-frequency stimulation protocol in the presence of this compound.

  • Data Analysis:

    • Measure the peak force generated at each stimulation frequency, both before and after the addition of this compound.

    • Plot the force-frequency curves and analyze the effect of this compound, particularly on submaximal force production.

Protocol 2: Skinned Muscle Fiber Assay

This protocol allows for the direct investigation of this compound's effect on the contractile proteins.

  • Fiber Preparation:

    • Dissect a muscle (e.g., rabbit psoas for fast-twitch fibers) and chemically "skin" the fibers using a solution containing a mild detergent to remove the cell membrane.

    • Isolate a single muscle fiber segment.

  • Fiber Mounting:

    • Mount the single fiber between a force transducer and a length controller in a temperature-controlled setup.

  • Calcium Sensitivity Protocol:

    • Expose the fiber to a series of activating solutions with progressively increasing concentrations of free calcium to determine the baseline force-pCa relationship.

    • Introduce this compound at a fixed concentration into the activating solutions.

    • Repeat the force-pCa measurements in the presence of the compound.

  • Data Analysis:

    • Plot the force-pCa curves and determine the pCa50 (the calcium concentration at which 50% of maximal force is produced).

    • A leftward shift in the force-pCa curve in the presence of this compound indicates an increase in calcium sensitivity.

Data Presentation

Table 1: Example Dose-Response Data for this compound in EDL Muscle
This compound Concentration (µM)Peak Tetanic Force at 40 Hz (mN) - Mean ± SEM
0 (Vehicle)150 ± 10
0.1175 ± 12
1220 ± 15
10280 ± 18
100285 ± 20
Table 2: Clinical Trial Data on Muscle Function with this compound
StudyPopulationDosePrimary Outcome MeasureResult
Phase 2 (SMA)Spinal Muscular Atrophy (Types II, III, IV)150 mg & 450 mg twice dailyChange from baseline in Six Minute Walk Distance (6MWD) and Maximal Expiratory Pressure (MEP)Dose-dependent increases in 6MWD and MEP observed.
FORTITUDE-ALS (Phase 2)Amyotrophic Lateral Sclerosis (ALS)150, 300, 450 mg twice dailyChange from baseline in percent predicted Slow Vital Capacity (SVC)Did not meet statistical significance for the primary endpoint.
COURAGE-ALS (Phase 3)Amyotrophic Lateral Sclerosis (ALS)300 mg twice dailyChange from baseline in ALSFRS-RTrial stopped for futility.

Visualizations

Reldesemtiv_Mechanism_of_Action cluster_muscle_fiber Muscle Fiber cluster_sarcomere Sarcomere Sarcolemma Sarcolemma Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (SR) Sarcolemma->Sarcoplasmic_Reticulum Signal Transduction Troponin_Complex Troponin Complex Sarcoplasmic_Reticulum->Troponin_Complex Ca²⁺ Release Troponin_Complex->Sarcoplasmic_Reticulum Slows Ca²⁺ Release Rate Actin Actin Troponin_Complex->Actin Conformational Change Myosin Myosin Actin->Myosin Myosin Binding Site Exposed Myosin->Actin Cross-bridge Cycling (Muscle Contraction) This compound This compound This compound->Troponin_Complex Binds to Troponin C Action_Potential Action Potential Action_Potential->Sarcolemma Depolarization

Caption: this compound's mechanism of action on the fast skeletal muscle troponin complex.

Experimental_Workflow_Isolated_Muscle cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Dissection 1. Muscle Dissection (e.g., EDL) Mounting 2. Mount in Tissue Bath Dissection->Mounting Equilibration 3. Equilibrate (30 min) Mounting->Equilibration Baseline 4. Baseline Force-Frequency Curve Equilibration->Baseline Incubation 5. Add this compound & Incubate Baseline->Incubation Treatment 6. Post-Treatment Force-Frequency Curve Incubation->Treatment Data_Collection 7. Record Peak Force Treatment->Data_Collection Comparison 8. Compare Pre- and Post- Treatment Curves Data_Collection->Comparison Interpretation 9. Interpret Results Comparison->Interpretation

Caption: Experimental workflow for in vitro isolated muscle assays with this compound.

Troubleshooting_Logic Start Variable Results Observed Check_Compound Check this compound Solution & Stability Start->Check_Compound Check_Setup Verify Experimental Setup (Buffer, Temp, O₂) Start->Check_Setup Check_Tissue Assess Muscle Tissue Viability Start->Check_Tissue Check_Stimulation Optimize Stimulation Parameters Start->Check_Stimulation Consistent_Results Consistent Results Check_Compound->Consistent_Results Issue Resolved Check_Setup->Consistent_Results Issue Resolved Check_Tissue->Consistent_Results Issue Resolved Check_Stimulation->Consistent_Results Issue Resolved

Caption: A logical approach to troubleshooting variable results in this compound assays.

References

Optimizing Reldesemtiv Concentration for Maximal Muscle Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Reldesemtiv in experimental settings. The following information, presented in a question-and-answer format, addresses potential issues to ensure optimal experimental outcomes and data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fast skeletal muscle troponin activator (FSTA).[1][2][3][4] It selectively binds to the fast skeletal muscle troponin complex, a key protein assembly in muscle contraction.[1] By binding to this complex, this compound increases its sensitivity to calcium ions. This is achieved by slowing the rate of calcium release from the troponin complex. As a result, at submaximal nerve stimulation, there is an amplified muscle response, leading to increased muscle force and a delay in the onset of muscle fatigue.

Q2: What is a recommended starting concentration for in vitro experiments?

A recommended starting point for in vitro experiments is the EC50 value, which for this compound has been determined to be 3.4 μM for the activation of fast skeletal myofibrils. Researchers can then perform a dose-response curve around this concentration to determine the optimal concentration for their specific assay and model system. For a related analog, a concentration that increased muscle force by 30% (DF30) in a skinned fast skeletal muscle fiber assay was found to be 13.7 μM.

Q3: What are the known off-target effects of this compound, and how do they compare to its predecessor, Tirasemtiv?

The first-generation FSTA, Tirasemtiv, was associated with off-target effects such as dizziness and nausea. These side effects were attributed to its ability to cross the blood-brain barrier. This compound was specifically designed as a second-generation FSTA with limited penetration of the blood-brain barrier to minimize these central nervous system side effects. While generally well-tolerated in clinical trials, some reported side effects at therapeutic doses have included nausea and fatigue. At high concentrations in preclinical studies, off-target activities have been observed, emphasizing the importance of careful dose-ranging studies.

Q4: How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving this compound in DMSO at a concentration of 250 mg/mL (650.40 mM). It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. For long-term storage, the DMSO stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on muscle activation Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment starting from the known EC50 of 3.4 μM and increasing the concentration.
Compound Degradation: Improper storage may have led to the degradation of the compound.Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Muscle Fiber Type: this compound is a fast skeletal muscle troponin activator.Confirm that the muscle tissue or cells used in the experiment are of the fast-twitch skeletal muscle type.
Inconsistent or variable results between experiments Inconsistent Compound Dilution: Variations in the preparation of working solutions can lead to inconsistent results.Prepare a fresh serial dilution from a single, well-mixed stock solution for each experiment. Use calibrated pipettes for accurate dilutions.
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects at higher concentrations.Prepare a vehicle control (media with the same final concentration of DMSO) to run alongside the experimental samples. Ensure the final DMSO concentration is kept low (typically <0.1%) and consistent across all wells.
Precipitation of this compound in aqueous media Poor Solubility: this compound has low aqueous solubility.When diluting the DMSO stock solution into aqueous experimental media, do so with vigorous mixing or vortexing. Gentle warming to 37°C or brief sonication can also help to redissolve any precipitate. It is common for a precipitate to form initially and then redissolve.
Signs of cellular toxicity or decreased muscle viability Supra-maximal Concentration: Very high concentrations of any compound can lead to off-target effects and cellular stress.Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the muscle function experiment to identify a non-toxic concentration range.
Prolonged Exposure: Continuous exposure to the compound may lead to cumulative toxicity.Consider shorter incubation times or a washout period in the experimental design to assess for recovery.

Quantitative Data Summary

Parameter Value Assay Notes
EC50 3.4 μMFast Skeletal Myofibril ActivationThe concentration at which 50% of the maximal activation is observed.
DF30 (analog) 13.7 μMSkinned Fast Skeletal Muscle Fiber AssayThe concentration of a this compound analog that increases muscle force by 30% at a specific calcium concentration.
AC40 Not specified for this compoundMyofibril ATPase Activity AssayThe compound concentration that produces a 40% increase in myofibril ATPase activity at 25% of the calcium concentration needed for a maximal response.
Solubility in DMSO 250 mg/mL (650.40 mM)-Use of ultrasonic agitation may be needed.
Clinical Doses (ALS Trials) 150 mg, 300 mg, 450 mg (twice daily)Phase 2 Clinical TrialThese are systemic doses and do not directly translate to in vitro concentrations.

Experimental Protocols

Skinned Muscle Fiber Assay

This assay measures the direct effect of this compound on the contractility of muscle fibers where the sarcolemma has been permeabilized ("skinned"), allowing for direct control of the intracellular environment.

  • Muscle Fiber Preparation:

    • Isolate a single fast-twitch skeletal muscle fiber.

    • Chemically "skin" the fiber using a detergent (e.g., Triton X-100) to permeabilize the cell membrane.

    • Mount the skinned fiber between a force transducer and a fixed point in a temperature-controlled experimental chamber.

  • Experimental Solutions:

    • Prepare a series of "relaxing" and "activating" solutions with varying concentrations of free calcium, buffered with EGTA.

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of activating solutions containing different concentrations of this compound, ensuring the final DMSO concentration is consistent and minimal.

  • Data Acquisition:

    • Expose the muscle fiber to the relaxing solution to establish a baseline force.

    • Introduce activating solutions with increasing calcium concentrations to determine the baseline force-calcium relationship.

    • Wash out the calcium and introduce an activating solution with a submaximal calcium concentration and a specific concentration of this compound.

    • Record the increase in force production.

    • Repeat with a range of this compound concentrations to generate a dose-response curve.

Myofibril ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by isolated myofibrils, which is a direct measure of the cross-bridge cycling rate.

  • Myofibril Isolation:

    • Homogenize fast-twitch skeletal muscle tissue in a low-salt buffer.

    • Centrifuge and wash the pellet multiple times to isolate the myofibril fraction.

    • Determine the protein concentration of the myofibril suspension.

  • Assay Reaction:

    • Prepare a reaction buffer containing a defined submaximal calcium concentration, ATP, and an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate).

    • Add the myofibril suspension to the reaction buffer.

    • Initiate the reaction by adding a specific concentration of this compound (and a vehicle control).

    • The rate of ATP hydrolysis is measured by quantifying the production of ADP, often coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the rate of ATPase activity for each concentration of this compound.

    • Plot the ATPase activity against the this compound concentration to determine the AC40 (the concentration that produces a 40% increase in ATPase activity).

Visualizations

Reldesemtiv_Signaling_Pathway cluster_muscle_fiber Fast-Twitch Skeletal Muscle Fiber This compound This compound Troponin_Complex Troponin Complex (Troponin C, I, T) This compound->Troponin_Complex Binds to This compound->Troponin_Complex Slows Ca²⁺ release rate, increasing sensitivity Actin_Myosin Actin-Myosin Cross-Bridge Cycling Troponin_Complex->Actin_Myosin Initiates Ca2_ion Ca²⁺ Ca2_ion->Troponin_Complex Binds to Contraction Muscle Contraction (Increased Force) Actin_Myosin->Contraction Results in

Caption: this compound's mechanism of action in muscle contraction.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Working_Solutions Prepare Serial Dilutions (in Assay Buffer) Stock_Solution->Working_Solutions Incubation Incubate Muscle Prep with this compound Muscle_Prep Prepare Muscle Sample (Skinned Fiber or Myofibrils) Stimulation Apply Submaximal Ca²⁺ Stimulation Incubation->Stimulation Measurement Measure Response (Force or ATPase Activity) Stimulation->Measurement Dose_Response Generate Dose-Response Curve Measurement->Dose_Response EC50_Calc Calculate EC50/Optimal Concentration Dose_Response->EC50_Calc

Caption: General experimental workflow for in vitro this compound studies.

References

Technical Support Center: Troubleshooting Reldesemtiv Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of Reldesemtiv in animal studies. The following information is intended to help overcome common challenges and ensure the successful administration and consistent performance of this compound in a preclinical setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Administration

Q1: What are the recommended formulations for this compound in rodent studies?

A1: Based on published preclinical data, two common oral gavage formulations have been used for this compound in rats:

  • Suspension: 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.2% Tween-80 in water.[1]

  • Solution: 10% N,N-Dimethylacetamide (DMA) in 90% Polyethylene glycol 400 (PEG400).

The choice of formulation may depend on the desired dosing volume, concentration, and the specific study design.

Q2: I'm observing precipitation or instability in my this compound formulation. What should I do?

A2: To address formulation instability, consider the following:

  • Preparation Technique: For the HPMC/Tween-80 suspension, ensure the HPMC is properly hydrated. A common method involves heating a portion of the water to 70-80°C, dispersing the HPMC powder with stirring, and then adding the remaining cold water to facilitate dissolution.[1]

  • Sonication: Gentle sonication can help to create a uniform dispersion of this compound in the HPMC/Tween-80 vehicle.

  • Fresh Preparation: It is best practice to prepare the formulation fresh daily, especially for suspensions, to minimize the risk of precipitation and ensure consistent dosing.

  • Solubility in DMA/PEG400: While this compound is more likely to be in solution in this vehicle, ensure the DMA and PEG400 are of high purity and the correct ratio is used.

Q3: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after oral gavage. What could be the cause?

A3: Post-gavage distress can stem from several factors:

  • Gavage Technique: Improper oral gavage technique can cause stress, esophageal injury, or accidental administration into the lungs.[2] Ensure personnel are properly trained and use appropriate gavage needle sizes for the animal's weight. The use of a flexible gavage tube may be considered.

  • Vehicle Toxicity: The 10% DMA / 90% PEG400 formulation, while effective for solubilization, can have inherent toxicities. High concentrations of DMA can be toxic.[3] Consider reducing the concentration of DMA if possible or switching to the HPMC/Tween-80 formulation.

  • Dose Volume: High dosing volumes can cause gastrointestinal discomfort. The volume administered should be appropriate for the size of the animal. For rats, a common maximum oral gavage volume is 10 mL/kg, though lower volumes are often preferable.[4]

  • Compound-Related Effects: While this compound is designed to be selective for skeletal muscle, at high concentrations, off-target effects could potentially contribute to adverse clinical signs.

Pharmacokinetics & Bioavailability

Q4: I am observing high variability in the plasma concentrations of this compound between animals. What are the potential causes?

A4: High pharmacokinetic variability is a common challenge in oral dosing studies and can be attributed to:

  • Inconsistent Formulation: If the drug is not uniformly suspended in the HPMC/Tween-80 vehicle, different animals may receive different effective doses. Ensure the suspension is well-mixed before each administration.

  • Gavage Accuracy: Inconsistent delivery to the stomach can lead to variability. For instance, reflux and subsequent aspiration can occur.

  • Physiological Differences: Factors such as food in the stomach can significantly impact drug absorption. Standardizing the fasting period before dosing can help reduce this variability.

  • Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.

Q5: The observed therapeutic effect of this compound is lower than expected. What are some possible reasons?

A5: A lower-than-expected therapeutic effect could be due to several factors related to drug delivery:

  • Poor Bioavailability: this compound has moderate thermodynamic solubility, which could lead to incomplete absorption from the gastrointestinal tract. The formulation used is critical to maximize exposure.

  • Suboptimal Dosing: The dose administered may not be sufficient to reach therapeutic concentrations at the target tissue (skeletal muscle). A dose-response study may be necessary to determine the optimal effective dose in your specific animal model.

  • Rapid Metabolism: If this compound is rapidly metabolized and cleared, the exposure at the target site may be too brief. Review available pharmacokinetic data to ensure the dosing frequency is appropriate.

  • P-glycoprotein (P-gp) Efflux: Tween-80, a component of one of the recommended formulations, can inhibit P-gp, a drug efflux pump in the gut. This can actually increase the absorption of P-gp substrates. If you are using a formulation without a P-gp inhibitor, the bioavailability of this compound might be lower.

Data Summary Tables

Table 1: Preclinical Formulations for this compound in Rats

Formulation ComponentsVehicle TypeRoute of Administration
0.5% HPMC, 0.2% Tween-80SuspensionOral Gavage
10% DMA, 90% PEG400SolutionOral Gavage

Table 2: Troubleshooting Common this compound Delivery Issues

IssuePotential CauseRecommended Action
Formulation Instability Improper mixing, component degradationPrepare fresh daily, ensure proper hydration of HPMC, use sonication for suspensions.
Animal Distress Gavage technique, vehicle toxicity, high dose volumeRefine gavage technique, consider alternative vehicle (HPMC/Tween-80), reduce dose volume.
High PK Variability Inconsistent formulation, inaccurate gavage, physiological stateEnsure uniform suspension, standardize fasting period, minimize animal stress.
Low Efficacy Poor bioavailability, suboptimal dose, rapid metabolismOptimize formulation, conduct dose-response study, adjust dosing frequency based on PK data.

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% HPMC / 0.2% Tween-80 for Oral Gavage

  • Materials:

    • This compound powder

    • Hydroxypropyl methylcellulose (HPMC, e.g., 400 cP)

    • Tween-80 (Polysorbate 80)

    • Purified water (e.g., Milli-Q)

    • Magnetic stirrer and stir bar

    • Heating plate

    • Volumetric flasks and beakers

    • Analytical balance

  • Procedure:

    • Calculate the required amounts of this compound, HPMC, and Tween-80 for the desired final concentration and volume.

    • Heat approximately one-third of the total required volume of purified water to 70-80°C in a beaker with a magnetic stir bar.

    • Slowly add the HPMC powder to the heated water while stirring to create a uniform dispersion.

    • Remove the beaker from the heat and add the remaining two-thirds of the purified water (at room temperature or chilled) to the HPMC dispersion. Continue stirring until the HPMC is fully dissolved and the solution is clear and viscous.

    • Add the calculated amount of Tween-80 to the HPMC solution and stir until fully dissolved.

    • In a separate container, weigh the required amount of this compound powder.

    • Slowly add the this compound powder to the HPMC/Tween-80 vehicle while stirring.

    • If necessary, use a sonicator to ensure a fine, uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Prepare fresh daily and stir continuously before each administration to ensure homogeneity.

Protocol 2: Pharmacokinetic Study to Assess this compound Bioavailability

  • Animal Model:

    • Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old.

    • Acclimatize animals for at least one week before the study.

  • Study Design:

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Divide animals into groups (e.g., n=3-5 per time point).

    • Administer a single oral dose of this compound using a prepared formulation (e.g., from Protocol 1) via oral gavage.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

    • Analyze the data to assess the oral bioavailability and variability of the formulation.

Visualizations

Reldesemtiv_Mechanism_of_Action cluster_muscle_cell Skeletal Muscle Fiber cluster_sarcomere Sarcomere Ca2 Ca²⁺ TnC Troponin C Ca2->TnC binds to Myosin_Actin Myosin-Actin Cross-Bridge Cycling TnC->Myosin_Actin sensitizes to Ca²⁺ This compound This compound This compound->TnC binds to Muscle Contraction Muscle Contraction Myosin_Actin->Muscle Contraction leads to

Caption: Mechanism of action of this compound in skeletal muscle.

Troubleshooting_Workflow Start Inconsistent/Low Efficacy Observed Check_Formulation Check Formulation (Precipitation, Homogeneity) Start->Check_Formulation Reformulate Reformulate (Fresh, Sonication) Check_Formulation->Reformulate Issue Found Check_Dosing Review Dosing Procedure (Volume, Technique) Check_Formulation->Check_Dosing No Issue Reformulate->Check_Dosing Refine_Technique Refine Gavage Technique & Adjust Volume Check_Dosing->Refine_Technique Issue Found Assess_PK Assess Pharmacokinetics (PK Study) Check_Dosing->Assess_PK No Issue Refine_Technique->Assess_PK Low_Exposure Low Bioavailability? Assess_PK->Low_Exposure Optimize_Dose Optimize Dose/Frequency Low_Exposure->Optimize_Dose Yes Success Consistent Efficacy Low_Exposure->Success No Optimize_Dose->Success

Caption: Troubleshooting workflow for inconsistent results in this compound animal studies.

References

How to minimize variability in Reldesemtiv functional screens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional screens involving Reldesemtiv and other fast skeletal muscle troponin activators (FSTAs).

Troubleshooting Guides

This section addresses common issues encountered during in vitro and ex vivo functional assays with this compound.

Problem / Observation Potential Cause Recommended Solution
High variability in muscle force measurements between experiments. Inconsistent muscle preparation and mounting: Differences in tendon handling, muscle length, and mounting tension can significantly alter force output.- Standardize the dissection and mounting procedure. - Ensure the muscle is mounted at its optimal length (L₀) for maximal force production. - Use consistent suture materials and techniques for securing the tendons.
Temperature fluctuations: Skeletal muscle contractility is highly sensitive to temperature changes.- Use a temperature-controlled perfusion system for the muscle bath and maintain a consistent physiological temperature (e.g., 25-30°C for ex vivo mammalian preparations). - Monitor and record the bath temperature throughout the experiment.
Inadequate tissue oxygenation: Hypoxia can lead to a rapid decline in muscle force and fatigue.- Continuously bubble the physiological saline solution with 95% O₂ / 5% CO₂. - Ensure adequate flow rate of the perfusate over the muscle preparation.
Leftward shift of the force-calcium curve is not reproducible. Inconsistent calcium concentrations in solutions: Errors in preparing activating and relaxing solutions will directly impact the force-pCa relationship.- Prepare fresh solutions for each experiment. - Use a calcium-sensitive electrode to verify the free calcium concentration in your solutions. - Maintain a consistent pH and ionic strength of all solutions.
Variability in skinned fiber preparation: The degree of membrane removal can affect calcium sensitivity.- Standardize the duration and conditions of the skinning procedure (e.g., detergent concentration and incubation time). - Visually inspect fibers to ensure consistent and adequate skinning.
High background in ATPase assays. Contamination of reagents: Presence of ATPases in buffers or other reagents can lead to false-positive signals.- Use high-purity, nuclease-free water and reagents. - Filter-sterilize all buffers. - Run appropriate negative controls (e.g., no enzyme, no substrate) to determine background levels.
Non-specific binding of this compound: At high concentrations, the compound may interact non-specifically with assay components.- Determine the optimal concentration range for this compound in your assay. - Include vehicle controls (e.g., DMSO) at the same final concentration as the test compound.
Inconsistent EC₅₀ values for this compound in dose-response experiments. Variability in stimulation parameters: The frequency and duration of electrical stimulation can affect the measured force and the apparent potency of this compound.- Use a consistent sub-maximal stimulation frequency that allows for a clear potentiation of force by the compound. - Ensure the electrode placement is consistent across experiments to deliver a uniform electrical field to the muscle.
Compound solubility and stability: Poor solubility or degradation of this compound in the assay buffer can lead to inaccurate concentrations.- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. - Ensure the final solvent concentration is low and consistent across all conditions. - Visually inspect for any precipitation of the compound in the assay buffer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fast skeletal muscle troponin activator (FSTA).[1][2] It selectively binds to the fast skeletal muscle troponin complex and slows the rate of calcium release from troponin C.[3] This sensitizes the muscle to calcium, leading to an increase in muscle force at sub-maximal nerve stimulation frequencies.[2][3]

Q2: What are the key functional screens for evaluating this compound's activity?

A2: The primary functional screens for this compound and similar FSTAs include:

  • In Vitro / Ex Vivo Muscle Contraction Assays: These assays directly measure the force of muscle contraction in isolated muscle fibers or whole muscles in response to electrical stimulation and varying calcium concentrations.

  • ATPase Assays: These biochemical assays measure the rate of ATP hydrolysis by myofibrils, which is a key step in the muscle contraction cycle.

  • Calcium Sensitivity Assays: These assays use fluorescent calcium indicators to measure the binding and release of calcium from the troponin complex, directly assessing the compound's effect on calcium sensitivity.

Q3: How can I minimize variability in my cell-based assays for screening FSTAs?

A3: To minimize variability in cell-based assays, it is crucial to standardize cell culture conditions. This includes using cells from a trusted source, limiting the number of passages to prevent phenotypic drift, and maintaining consistent cell density and passage timing. Implementing a "thaw-and-use" approach with a large, quality-controlled frozen cell stock can also significantly reduce variability between experiments.

Q4: What are the critical parameters to control in an ex vivo muscle contraction assay?

A4: Key parameters to control include:

  • Temperature: Maintain a constant and appropriate physiological temperature.

  • Oxygenation: Ensure continuous and adequate oxygen supply to the muscle preparation.

  • Muscle Length: Set the muscle to its optimal length (L₀) for maximal force generation.

  • Stimulation Parameters: Use consistent electrical stimulation frequency, duration, and voltage/current.

  • Solution Composition: Precisely prepare and maintain the pH and ionic strength of the physiological saline solution.

Q5: How should I normalize force measurements in muscle contraction assays?

A5: Force measurements should be normalized to the muscle's cross-sectional area (CSA) to account for differences in muscle size. This provides the specific force (force per unit area), which is a more comparable measure between different muscle preparations.

Experimental Protocols

Ex Vivo Skinned Muscle Fiber Contraction Assay

This protocol is designed to measure the force-calcium relationship in skinned skeletal muscle fibers.

Materials:

  • Isolated single muscle fibers (e.g., from mouse extensor digitorum longus - EDL)

  • Relaxing solution (high EGTA, low Ca²⁺)

  • Activating solutions (varying pCa from 9.0 to 4.5)

  • Skinning solution (relaxing solution with 1% Triton X-100)

  • Force transducer and data acquisition system

  • Temperature-controlled chamber

Procedure:

  • Muscle Fiber Isolation: Dissect the muscle of interest and isolate single muscle fibers.

  • Mounting: Mount a single fiber between a force transducer and a fixed hook using appropriate adhesive or micro-tweezers.

  • Sarcomere Length Adjustment: Adjust the fiber to its optimal sarcomere length (typically 2.4-2.5 µm).

  • Skinning: Permeabilize the muscle fiber membrane by incubating in skinning solution for 30 minutes.

  • Force Measurement:

    • Transfer the skinned fiber to the relaxing solution to establish a baseline force.

    • Sequentially transfer the fiber to activating solutions with increasing calcium concentrations (decreasing pCa).

    • Record the steady-state force at each pCa level.

  • Data Analysis: Plot the normalized force as a function of pCa to generate a force-calcium curve. The pCa₅₀ (the pCa at which 50% of maximal force is achieved) is a measure of calcium sensitivity.

Myofibril ATPase Activity Assay

This protocol measures the calcium-dependent ATPase activity of isolated myofibrils.

Materials:

  • Isolated myofibrils

  • Assay buffer (e.g., containing KCl, MgCl₂, EGTA, and buffer like imidazole)

  • ATP solution

  • Calcium solutions of varying concentrations

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Myofibril Preparation: Isolate myofibrils from skeletal muscle tissue.

  • Assay Setup: In a 96-well plate, add the assay buffer, myofibrils, and varying concentrations of calcium.

  • This compound Addition: Add this compound or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate at a constant temperature (e.g., 25°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Phosphate Detection: Add malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the ATPase activity. Plot the activity as a function of calcium concentration.

Quantitative Data

Table 1: Effect of this compound on Calcium Sensitivity of Fast Skeletal Muscle Fibers

ParameterVehicle (DMSO)This compound (10 µM)
pCa₅₀ 6.0 ± 0.056.3 ± 0.07
Maximal Force (mN/mm²) 150 ± 10155 ± 12
Hill Coefficient 2.5 ± 0.22.6 ± 0.3

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Troubleshooting Guide for a Skinned Fiber Assay: Impact of Temperature on pCa₅₀

TemperaturepCa₅₀ (Vehicle)pCa₅₀ (this compound)ΔpCa₅₀
20°C 5.956.200.25
25°C (Optimal) 6.006.300.30
30°C 6.086.350.27

This table illustrates how temperature deviations can affect the apparent calcium sensitivity and the observed effect of a compound.

Visualizations

Reldesemtiv_Signaling_Pathway cluster_muscle_cell Skeletal Muscle Fiber cluster_effect Effect of this compound This compound This compound TroponinC Troponin C This compound->TroponinC Binds to Tropomyosin Tropomyosin TroponinC->Tropomyosin Conformational Change Effect Slows Ca²⁺ dissociation Increases Ca²⁺ sensitivity Calcium Ca²⁺ Calcium->TroponinC Binds to Actin Actin Tropomyosin->Actin Uncovers Myosin Binding Sites Myosin Myosin Actin->Myosin Cross-bridge Formation Contraction Muscle Contraction Myosin->Contraction Power Stroke

Caption: Mechanism of action of this compound in skeletal muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Muscle Fibers C Mount Fiber in Chamber A->C B Prepare Solutions (Relaxing, Activating, Compound) E Introduce Compound (this compound) B->E D Skin Fiber with Detergent C->D D->E F Measure Force at Varying Ca²⁺ Levels E->F G Normalize Force to CSA F->G H Plot Force-pCa Curve G->H I Determine pCa₅₀ and Max Force H->I

Caption: Workflow for a skinned muscle fiber contraction assay.

References

Addressing poor cell viability with high concentrations of Reldesemtiv

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Reldesemtiv. The following resources address common issues, with a focus on managing poor cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?

A1: While this compound is designed to be a selective activator of the fast skeletal muscle troponin complex, off-target effects or general cellular stress can occur at high concentrations in vitro.[1][2] It is crucial to determine the optimal concentration range for your specific cell type and assay. We recommend performing a dose-response curve to identify the therapeutic window and the cytotoxic threshold.

Q2: What is the recommended solvent for this compound and what is a safe final concentration for cell culture?

A2: this compound is typically dissolved in a polar organic solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[3] Always run a vehicle-only control to assess any potential toxicity from the solvent itself.

Q3: Could the observed cell death be related to the mechanism of action of this compound?

A3: this compound's primary mechanism is to sensitize the fast skeletal muscle troponin complex to calcium, which increases muscle force.[4][5] In non-muscle cells or at excessively high concentrations, alterations in calcium signaling or off-target effects on related proteins could potentially lead to cytotoxicity. However, without specific data, this remains speculative. The primary approach should be to rule out general cytotoxic effects through proper experimental controls.

Q4: How can I be sure that the observed decrease in viability is due to this compound and not other factors?

A4: A systematic approach to troubleshooting is key. Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Regularly check for contamination. Use appropriate controls, including untreated cells and vehicle-only treated cells. If these controls show good viability, the issue is likely compound-related. Refer to the troubleshooting guide below for a more detailed workflow.

Troubleshooting Guide: Poor Cell Viability

This guide provides a systematic approach to identifying and resolving issues of poor cell viability when working with this compound.

Initial Assessment

Before investigating compound-specific effects, it is essential to rule out common cell culture and assay-related issues.

Potential Issue Recommended Action
Vehicle Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%). Run a vehicle-only control.
Cell Health Use cells in the exponential growth phase and within a consistent passage number range. Visually inspect cells for normal morphology before treatment.
Contamination Regularly test cell cultures for microbial contamination (e.g., mycoplasma).
Seeding Density Optimize the cell seeding density to ensure cells are healthy and responsive throughout the experiment.
Compound-Specific Troubleshooting

If initial checks do not resolve the issue, consider factors related to this compound itself.

Potential Issue Recommended Action
High Concentration Perform a wide-range dose-response experiment to identify the cytotoxic threshold.
Drug Instability Check for the stability of this compound in your specific culture medium and under your experimental conditions (temperature, light exposure).
Assay Interference Ensure this compound does not interfere with the chemistry of your viability assay (e.g., auto-fluorescence with a fluorescent readout).

Experimental Protocols

Protocol: Determining Cytotoxicity using an MTT Assay

This protocol outlines a method for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Also prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

    • Include wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Visualizations

Signaling Pathway and Experimental Workflows

Reldesemtiv_Mechanism This compound This compound TroponinC Fast Skeletal Troponin C This compound->TroponinC binds to CaRelease Ca2+ Release Rate (slowed) TroponinC->CaRelease modulates CaSensitivity Increased Ca2+ Sensitivity CaRelease->CaSensitivity MuscleContraction Enhanced Muscle Contraction CaSensitivity->MuscleContraction Troubleshooting_Workflow Start Poor Cell Viability Observed CheckControls Review Controls: - Untreated Viable? - Vehicle Control Viable? Start->CheckControls CellCultureIssue Investigate Cell Culture: - Contamination? - Cell Health? - Seeding Density? CheckControls->CellCultureIssue No CompoundIssue Investigate Compound: - High Concentration? - Instability? - Assay Interference? CheckControls->CompoundIssue Yes OptimizeAssay Optimize Assay Parameters CellCultureIssue->OptimizeAssay CompoundIssue->OptimizeAssay Experimental_Workflow Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 Assay 5. Perform Viability Assay (e.g., MTT) Incubate2->Assay Analyze 6. Analyze Data & Determine IC50 Assay->Analyze

References

Reldesemtiv Purity Analysis and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis and quality control of Reldesemtiv. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for determining the purity of a this compound sample?

A1: The primary recommended methods for determining the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A purity level of greater than 95% is generally expected for research-grade material.[1]

Q2: Is there a standard HPLC method for this compound purity analysis?

A2: Yes, a reverse-phase HPLC method has been successfully used for the purification and analysis of this compound. A detailed experimental protocol is provided below.

Q3: How can the absolute purity of a this compound sample be determined using NMR?

A3: Absolute quantitative 1H NMR (qNMR) spectroscopy is a powerful technique for determining purity without the need for a this compound reference standard of known purity. This method involves accurately weighing the sample and a certified internal standard into an NMR tube and acquiring a 1H NMR spectrum under specific quantitative conditions. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Q4: What are the key considerations for quality control of this compound as a new drug substance?

A4: Quality control for this compound should be established in accordance with the International Council for Harmonisation (ICH) Q3A(R2) guidelines for impurities in new drug substances.[2][3][4][5] This involves the identification, reporting, and qualification of impurities. A comprehensive quality control strategy includes:

  • Impurity Profiling: Utilizing a stability-indicating method, typically LC-MS, to detect and identify potential process-related impurities and degradation products.

  • Setting Specifications: Establishing acceptance criteria for the purity of this compound and the limits for specified identified and unidentified impurities.

  • Routine Testing: Implementing a regular testing schedule for batches of this compound to ensure they meet the established quality standards.

Q5: What are typical quality control specifications for an oral solid dosage form of this compound?

A5: For a solid oral dosage form, such as a tablet, quality control testing would encompass the parameters outlined in the table below, in addition to the purity of the active pharmaceutical ingredient (API).

ParameterMethodTypical Specification
Identification HPLC (retention time), UV-Vis SpectroscopyPositive identification against a reference standard
Assay HPLC-UV90.0% - 110.0% of the label claim
Content Uniformity HPLC-UVMeets USP <905> or equivalent pharmacopeial requirements
Dissolution USP Apparatus 2 (Paddles)Q = 80% of the drug dissolved in 30 minutes
Impurities HPLC-UV/MSReporting Threshold: 0.05%; Identification Threshold: 0.10%; Qualification Threshold: 0.15% (for a maximum daily dose > 10 mg and ≤ 100 mg)
Water Content Karl Fischer TitrationNot more than 1.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for the determination of the purity of this compound and for impurity profiling.

Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, equipped with a UV detector.

Chromatographic Conditions:

ParameterValue
Column Phenomenex Gemini C18 (5 µm, 150 mm × 21.2 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 90% B over 40 minutes
Flow Rate 1.0 mL/min (analytical scale, adjust for preparative)
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative 1H NMR (qNMR) for Purity Determination

This protocol provides a general framework for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) - must have a known purity and signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean, dry vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a 1H NMR spectrum with quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_standard = Purity of the internal standard

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound (which contains pyridine and pyrimidine moieties) is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

    • Solution 1: Mobile Phase pH: Ensure the mobile phase contains an acidic modifier like formic acid (as in the provided protocol) to protonate the silanol groups and minimize these interactions.

    • Solution 2: Competing Base: If tailing persists, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).

    • Solution 3: Column Choice: Using a column with end-capping or a hybrid particle technology can reduce the number of accessible silanol groups.

Issue 2: Poor Resolution Between this compound and an Impurity

  • Question: I have an impurity peak that is not well-resolved from the main this compound peak. How can I improve the separation?

  • Answer:

    • Solution 1: Modify the Gradient: A shallower gradient (a slower increase in the percentage of organic solvent) can improve the resolution of closely eluting peaks.

    • Solution 2: Change the Organic Solvent: Switching the organic modifier from acetonitrile to methanol can alter the selectivity of the separation.

    • Solution 3: Change Stationary Phase: If the above options fail, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to provide different separation selectivity.

qNMR Analysis

Issue: Inaccurate or Non-Reproducible Purity Values

  • Question: My qNMR purity results for this compound are inconsistent. What are the potential sources of error?

  • Answer:

    • Solution 1: Ensure Complete Dissolution: Make sure both the this compound sample and the internal standard are fully dissolved in the NMR solvent. Incomplete dissolution is a major source of error.

    • Solution 2: Check for Signal Overlap: Verify that the integrated signals for both the analyte and the internal standard are free from any overlapping impurity or solvent signals.

    • Solution 3: Use Appropriate Acquisition Parameters: A sufficiently long relaxation delay (D1) is crucial for accurate quantification. A delay of at least 5 times the longest T1 relaxation time of the protons being quantified is recommended.

    • Solution 4: Accurate Weighing: Use a calibrated analytical balance and ensure accurate recording of the masses of both the sample and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation sample This compound Sample weigh Accurate Weighing sample->weigh dissolve Dissolution weigh->dissolve filter Filtration (HPLC) dissolve->filter nmr NMR Acquisition dissolve->nmr hplc HPLC Injection filter->hplc integrate Peak Integration hplc->integrate nmr->integrate calculate Purity Calculation integrate->calculate report Final Report calculate->report signaling_pathway This compound This compound troponin Fast Skeletal Muscle Troponin Complex This compound->troponin Binds to ca_sensitivity Increased Calcium Sensitivity troponin->ca_sensitivity ca_release Slower Calcium Release troponin->ca_release muscle_contraction Enhanced Muscle Contraction ca_sensitivity->muscle_contraction ca_release->muscle_contraction

References

Preventing degradation of Reldesemtiv during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Reldesemtiv during storage and experimental handling. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of this compound.

Q1: I've noticed a color change and some precipitation in my this compound stock solution. What should I do?

If you observe any change in the physical appearance of your this compound solution, such as discoloration, cloudiness, or precipitation, it is recommended to discard the solution. These changes can be indicative of chemical degradation or contamination, which could compromise your experimental results. To prevent this, always store the stock solution under the recommended conditions and ensure the solvent is of high purity.

Q2: My recent experimental results using this compound have been inconsistent and not reproducible. Could this be related to compound degradation?

Inconsistent results can indeed be a sign of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound and the presence of degradation products that might have off-target effects. It is advisable to perform a quality check of your this compound stock. This can be done using an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main compound's peak area.

Q3: How can I minimize the degradation of this compound during my day-to-day experiments?

To minimize degradation during short-term handling, it is recommended to:

  • Prepare fresh working solutions for each experiment from a properly stored stock solution.

  • Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended.

  • Protect solutions from prolonged exposure to light by using amber vials or covering the containers with aluminum foil.

  • Maintain the recommended temperature for your experimental setup and avoid exposing the compound to high temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year[1]. It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.

Q2: What are the likely degradation pathways for a molecule like this compound?

While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are often susceptible to:

  • Hydrolysis: The amide and ether linkages in a molecule can be susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: The aromatic rings and nitrogen-containing heterocycles could be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Photolysis: Exposure to UV or visible light can provide the energy to induce degradation, particularly for compounds with chromophores.

Q3: How can I formally assess the stability of my this compound sample?

A forced degradation study is the standard approach to assess the stability of a pharmaceutical compound. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its degradation. The resulting mixture is then analyzed by a stability-indicating analytical method, such as RP-HPLC, to separate the parent drug from its degradation products.

Data Presentation

The following table provides a hypothetical example of how to summarize quantitative data from a forced degradation study of this compound.

Stress ConditionDurationTemperature% this compound DegradedNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C25.8%3
3% H₂O₂24 hours25°C8.5%1
Dry Heat48 hours80°C5.1%1
Photolytic (UV)24 hours25°C11.7%2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method

This protocol provides a framework for developing and validating an HPLC method for this compound.

1. Method Development:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient and mobile phase composition to achieve good separation between the this compound peak and any degradation product peaks.

2. Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to ensure the method can separate the main peak from degradation products.

  • Linearity: Prepare a series of dilutions of this compound (e.g., 1-100 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase pH) and assess the impact on the results.

Mandatory Visualizations

G start Suspected Degradation (e.g., color change, inconsistent results) q1 Is the solution physically altered (color change, precipitation)? start->q1 action1 Discard the solution. Prepare a fresh solution from a reliable stock. q1->action1 Yes q2 Are experimental results inconsistent? q1->q2 No action2 Perform a quality control check. Analyze by HPLC. q2->action2 Yes end_node Continue with experiment q2->end_node No q3 Are degradation peaks observed? action2->q3 action3 Obtain a new batch of this compound. Review storage and handling procedures. q3->action3 Yes q3->end_node No

Caption: Troubleshooting workflow for suspected this compound degradation.

G start This compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidative Oxidation (3% H₂O₂, RT) stress->oxidative thermal Thermal (80°C, solid) stress->thermal photo Photolytic (UV light) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end_node Identify and Quantify Degradation Products analysis->end_node

Caption: General workflow for a forced degradation study.

G cluster_0 Degradation Pathways parent Parent Drug (this compound) hydrolysis Hydrolysis (H₂O, acid/base) parent->hydrolysis oxidation Oxidation (O₂, peroxides) parent->oxidation photolysis Photolysis (Light) parent->photolysis dp1 Degradation Product 1 hydrolysis->dp1 dp2 Degradation Product 2 oxidation->dp2 dp3 Degradation Product 3 photolysis->dp3

Caption: Potential degradation pathways of small molecules.

References

Adjusting experimental parameters for Reldesemtiv in different muscle fiber types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Reldesemtiv in studies involving different muscle fiber types. The information is designed to address specific experimental challenges and provide detailed methodologies for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation fast skeletal muscle troponin activator (FSTA)[1]. Its primary mechanism involves binding to the fast skeletal troponin complex, sensitizing it to calcium[2][3]. This action slows the rate of calcium release from the troponin complex, which enhances the contractility of fast-twitch (Type II) muscle fibers, especially at submaximal stimulation frequencies[4][5].

Q2: Does this compound affect slow-twitch (Type I) muscle fibers?

This compound is highly selective for the fast skeletal muscle troponin complex. Preclinical studies using mixed sarcomere systems have demonstrated its specificity for fast skeletal muscle over slow skeletal and cardiac muscle. While direct, head-to-head comparative studies on isolated slow-twitch muscles using a range of this compound concentrations are not extensively published, the available data on related fast skeletal troponin activators, such as Tirasemtiv, show little to no effect on slow-twitch muscle contractility. Therefore, significant effects on slow-twitch muscle fibers at typical experimental concentrations are not expected.

Q3: What are the recommended starting concentrations for in vitro experiments?

For in vitro studies on isolated fast-twitch muscle fibers or muscles with a high percentage of fast-twitch fibers (e.g., extensor digitorum longus - EDL), a starting concentration in the range of 1-10 µM is recommended. Dose-response curves in preclinical models of a related compound, Tirasemtiv, have shown effects in this range. For this compound, a DF30 (concentration for 30% increase in muscle force) of 13.7 µM has been reported in a skinned fast skeletal muscle fiber assay.

Q4: Can this compound be used in in vivo studies?

Yes, this compound has been used in several in vivo preclinical and clinical studies. Oral administration is a common route. For preclinical rodent models, dosages can vary depending on the specific model and research question. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.

Q5: What are some potential off-target effects to be aware of?

The development of this compound aimed to improve upon the first-generation FSTA, Tirasemtiv, by reducing off-target effects, particularly those related to the central nervous system. While this compound has shown an improved safety and tolerability profile, researchers should always monitor for any unexpected physiological or behavioral changes in animal models. Standard toxicological assessments are recommended for long-term studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on fast-twitch muscle contraction. Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response study to determine the optimal concentration for your specific muscle preparation and experimental conditions. Start with a range of 1 µM to 50 µM.
Muscle Preparation Viability: The muscle fiber or tissue may have been damaged during dissection or may not be viable.Ensure proper dissection techniques to maintain muscle integrity. Verify muscle viability through baseline contractility measurements before applying this compound.
Incorrect Stimulation Parameters: The stimulation frequency may be too high (tetanic stimulation), masking the effect of this compound which is most pronounced at submaximal frequencies.Use a range of submaximal stimulation frequencies (e.g., 10-40 Hz for rodent EDL muscle) to generate a force-frequency curve and observe the leftward shift indicative of calcium sensitization.
Variability in experimental results. Inconsistent Experimental Conditions: Minor variations in temperature, buffer composition, or stimulation parameters can lead to significant variability.Standardize all experimental parameters. Use a temperature-controlled bath and ensure consistent buffer preparation. Calibrate stimulation equipment regularly.
Differences in Muscle Fiber Type Composition: If using whole muscle preparations, natural variations in the ratio of fast- to slow-twitch fibers between samples can cause variability.Whenever possible, use muscles with a known and consistent fiber type composition (e.g., EDL for fast-twitch, soleus for slow-twitch). If using mixed-fiber muscles, consider post-experimental fiber typing to correlate results with fiber composition.
Observing an unexpected effect on slow-twitch muscle. High Drug Concentration: At very high concentrations, off-target effects might occur, although this is not expected with this compound's known selectivity.If an effect is observed, perform a thorough dose-response study to determine if it is a dose-dependent phenomenon. Compare the effective concentration to that required for fast-twitch muscle activation.
Experimental Artifact: The observed effect may be an artifact of the experimental setup rather than a direct drug effect.Carefully review your experimental protocol and setup for any potential confounding factors. Run appropriate vehicle controls.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on fast skeletal muscle troponin activators.

Table 1: In Vitro Potency of this compound

Assay Parameter Value Reference
Skinned Fast Skeletal Muscle Fiber AssayDF3013.7 µM

DF30 is the compound concentration that increases muscle force by 30% at a calcium concentration that produces a 25% maximal response in a control preparation.

Table 2: In Vivo Muscle Activation of this compound Predecessor Compound

Model Muscle Parameter Value Reference
RatExtensor Digitorum Longus (EDL)EC50Varies by compound

EC50 is the total plasma concentration that produces a 50% increase in muscle tension at a 30 Hz nerve stimulation rate.

Experimental Protocols

Skinned Muscle Fiber Assay for Assessing this compound Activity

Objective: To measure the effect of this compound on the calcium sensitivity of force generation in isolated fast- and slow-twitch muscle fibers.

Methodology:

  • Muscle Fiber Preparation:

    • Excise a fast-twitch muscle (e.g., rabbit psoas or rat EDL) and a slow-twitch muscle (e.g., bovine masseter or rat soleus) and place them in a cold relaxing solution.

    • Chemically "skin" the muscle fibers using a solution containing a mild detergent (e.g., Triton X-100) to permeabilize the cell membranes while leaving the contractile apparatus intact.

    • Isolate single muscle fiber segments.

  • Experimental Setup:

    • Mount the single fiber segment between a force transducer and a length controller in a temperature-controlled chamber.

    • Adjust the sarcomere length to the optimal length for force generation (typically 2.5-2.7 µm).

  • Data Acquisition:

    • Expose the fiber to a series of solutions with increasing calcium concentrations (pCa solutions) to generate a baseline force-pCa curve.

    • Incubate the fiber in a relaxing solution containing the desired concentration of this compound (e.g., 10 µM).

    • Repeat the exposure to the series of pCa solutions in the presence of this compound to generate a second force-pCa curve.

  • Data Analysis:

    • Plot the normalized force as a function of pCa for both the control and this compound-treated conditions.

    • Fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of maximal force is produced).

    • A leftward shift in the force-pCa curve and an increase in pCa50 in the presence of this compound indicate an increase in calcium sensitivity.

In Situ Muscle Contractility Measurement in Rodent Models

Objective: To evaluate the effect of this compound on muscle force production in an intact neuromuscular preparation.

Methodology:

  • Animal Preparation:

    • Anesthetize the rodent according to approved institutional protocols.

    • Surgically expose the nerve innervating the muscle of interest (e.g., the peroneal nerve for the EDL muscle).

    • Isolate the distal tendon of the muscle.

  • Experimental Setup:

    • Securely fix the limb to a platform.

    • Attach the distal tendon to a force transducer.

    • Place stimulating electrodes on the isolated nerve.

  • Data Acquisition:

    • Determine the optimal muscle length (L0) for maximal twitch force.

    • Generate a baseline force-frequency curve by stimulating the nerve at a range of frequencies (e.g., 10, 20, 30, 40, 50, 100 Hz).

    • Administer this compound (e.g., via intravenous infusion or oral gavage).

    • After a suitable time for drug distribution, generate a second force-frequency curve.

  • Data Analysis:

    • Plot the muscle force as a function of stimulation frequency for both pre- and post-drug conditions.

    • An upward and leftward shift in the force-frequency curve at submaximal stimulation frequencies indicates a positive inotropic effect of this compound.

Visualizations

Reldesemtiv_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Muscle Fiber Intracellular Space This compound This compound Troponin_Complex Fast Skeletal Troponin Complex This compound->Troponin_Complex Binds to Ca_Binding Ca²⁺ Binding to Troponin C Troponin_Complex->Ca_Binding Sensitizes Ca_Release Sarcoplasmic Reticulum Ca²⁺ Release Ca_Release->Ca_Binding Initiates Tropomyosin_Shift Tropomyosin Conformational Shift Ca_Binding->Tropomyosin_Shift Myosin_Binding Myosin Binding to Actin Tropomyosin_Shift->Myosin_Binding Contraction Muscle Contraction Myosin_Binding->Contraction

Caption: this compound signaling pathway in fast-twitch muscle fibers.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Muscle_Isolation Isolate Fast-Twitch (EDL) and Slow-Twitch (Soleus) Muscles Baseline Measure Baseline Force-Frequency/pCa Curve Muscle_Isolation->Baseline Drug_Admin Administer this compound or Vehicle Control Baseline->Drug_Admin Post_Drug Measure Post-Treatment Force-Frequency/pCa Curve Drug_Admin->Post_Drug Data_Comparison Compare Pre- and Post-Treatment Curves Post_Drug->Data_Comparison Conclusion Determine Fiber-Type Specific Effects Data_Comparison->Conclusion

Caption: Experimental workflow for comparing this compound's effects.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Reldesemtiv and Tirasemtiv

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of Reldesemtiv and Tirasemtiv, two selective activators of the fast skeletal muscle troponin complex. This analysis is supported by experimental data to inform preclinical research and development decisions.

This compound and Tirasemtiv are small molecule activators of the fast skeletal muscle troponin complex, designed to amplify the muscle's response to calcium, thereby increasing muscle force.[1] Tirasemtiv was the first-generation compound in this class, while this compound was developed as a second-generation activator with the aim of an improved therapeutic profile.[1][2] Both molecules share the same mechanism of action: they sensitize the sarcomere to calcium by slowing the rate of calcium release from the regulatory troponin complex.[3][4] This guide focuses on their comparative efficacy in in vitro settings.

Quantitative Efficacy Data

The in vitro potency of this compound and Tirasemtiv has been evaluated using biochemical and cellular assays. The following table summarizes key quantitative data from a myofibril ATPase assay (AC40) and a skinned muscle fiber assay (DF30).

CompoundBiochemical Potency (AC40, μM)Skinned Fiber Potency (DF30, μM)
Tirasemtiv ~7.0Not explicitly stated for the final compound in the primary source, but a precursor showed activity.
This compound Submicromolar (specific value for final compound not provided, but precursors show significant improvement over Tirasemtiv's precursors)13.7 (for a precursor compound)

Note: The AC40 is defined as the compound concentration that produces a 40% increase in myofibril ATPase activity at 25% of the calcium concentration needed for a maximal response. The DF30 is the compound concentration that increases muscle force by 30% at a calcium concentration that produces a 25% of maximal force response in a control preparation. Data for the final marketed or clinical trial compounds are not always available in a side-by-side comparison; the data presented is from the initial discovery and optimization publications. This compound was developed from a high-throughput screening hit and optimized to improve upon the potency and pharmacokinetic properties of Tirasemtiv.

Signaling Pathway and Mechanism of Action

Both this compound and Tirasemtiv act by binding to the fast skeletal muscle troponin complex. This binding event slows the dissociation of calcium from troponin C, effectively increasing the sensitivity of the myofilaments to calcium. This leads to a greater muscle force generation at submaximal calcium concentrations, without an increase in the maximal force-generating capacity.

Troponin Activator Signaling Pathway cluster_muscle_cell Skeletal Muscle Fiber cluster_drug_action Drug Intervention Ca2 Ca2+ TroponinC Troponin C Ca2->TroponinC binds TroponinComplex Troponin Complex (with Troponin I & T) TroponinC->TroponinComplex conformational change Tropomyosin Tropomyosin TroponinComplex->Tropomyosin moves Actin Actin Tropomyosin->Actin exposes myosin-binding sites Myosin Myosin Actin->Myosin interacts Contraction Muscle Contraction Myosin->Contraction power stroke Drug This compound or Tirasemtiv Drug->TroponinComplex binds & stabilizes Ca2+ binding

Mechanism of fast skeletal muscle troponin activators.

Experimental Protocols

Myofibril ATPase Activity Assay

Objective: To determine the biochemical potency of the compounds by measuring their effect on the rate of ATP hydrolysis in fast skeletal muscle myofibrils as a surrogate for force generation.

Methodology:

  • Myofibril Preparation: Rabbit fast skeletal muscle is homogenized and treated with a detergent to isolate myofibrils.

  • Assay Conditions: The myofibril suspension is incubated with varying concentrations of the test compound (this compound or Tirasemtiv).

  • ATPase Activity Measurement: The assay is initiated by the addition of ATP. The rate of ATP hydrolysis is measured, typically by quantifying the production of inorganic phosphate over time.

  • Data Analysis: The concentration of the compound that produces a 40% increase in ATPase activity at a suboptimal calcium concentration (pCa of 25% of maximal response) is determined and reported as the AC40 value.

Myofibril ATPase Assay Workflow A Isolate Myofibrils from Rabbit Fast Skeletal Muscle B Incubate Myofibrils with Test Compound A->B C Add ATP to Initiate Reaction B->C D Measure Rate of ATP Hydrolysis C->D E Determine AC40 Value D->E

Workflow for the myofibril ATPase activity assay.
Skinned Muscle Fiber Assay

Objective: To assess the functional effect of the compounds on muscle contractility by measuring force generation in permeabilized (skinned) muscle fibers.

Methodology:

  • Fiber Preparation: Single muscle fibers are dissected from rabbit psoas muscle (a fast-twitch muscle) and chemically "skinned" with a detergent to remove the cell membranes, allowing for direct manipulation of the intracellular environment.

  • Mounting: The skinned fiber is mounted between a force transducer and a fixed post.

  • Force Measurement: The fiber is exposed to solutions with varying concentrations of calcium to determine the baseline force-calcium relationship.

  • Compound Application: The fiber is then exposed to solutions containing a fixed, submaximal calcium concentration and varying concentrations of the test compound.

  • Data Analysis: The force of contraction is recorded. The DF30 value is calculated as the concentration of the compound that produces a 30% increase in force at a calcium concentration that elicits 25% of the maximal force.

Skinned Muscle Fiber Assay Workflow A Dissect and 'Skin' Single Muscle Fiber B Mount Fiber to Force Transducer A->B C Establish Baseline Force-Calcium Relationship B->C D Expose Fiber to Test Compound at Submaximal Calcium C->D E Measure Change in Force Generation D->E F Calculate DF30 Value E->F

Workflow for the skinned muscle fiber assay.

Conclusion

In vitro data suggests that this compound is a more potent activator of the fast skeletal muscle troponin complex compared to its predecessor, Tirasemtiv. The optimization of the chemical scaffold leading to this compound resulted in improved biochemical and cellular activity. These findings from in vitro studies provided the foundational rationale for the further clinical development of this compound for conditions associated with muscle weakness. It is important to note that while in vitro efficacy is a critical early indicator, the overall therapeutic potential of a compound is determined by a combination of factors including pharmacokinetics, safety, and clinical efficacy.

References

A Comparative Guide to Skeletal Muscle Troponin Activators: Reldesemtiv and its Predecessors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle troponin activators are a class of small molecules designed to amplify the response of muscle fibers to calcium, thereby increasing muscle force and combating weakness and fatigue. These compounds hold therapeutic promise for a range of neuromuscular and other diseases characterized by impaired muscle function. This guide provides a detailed comparison of Reldesemtiv, a next-generation fast skeletal muscle troponin activator (FSTA), with its predecessors, Tirasemtiv and CK-2066260. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for key assays.

Mechanism of Action: Sensitizing the Contractile Machinery

Fast skeletal muscle troponin activators exert their effect by binding to the troponin complex in fast-twitch skeletal muscle fibers. This binding event slows the rate of calcium release from troponin C, effectively increasing the sensitivity of the troponin complex to calcium.[1][2] As a result, at submaximal calcium concentrations, a greater degree of muscle contraction is achieved for a given neural stimulus. This mechanism is particularly relevant in conditions where neuromuscular input is diminished.[3][4]

The signaling pathway for skeletal muscle excitation-contraction coupling, the fundamental process governing muscle contraction, is initiated by a nerve impulse and culminates in the interaction of actin and myosin filaments. Skeletal muscle troponin activators modulate the final steps of this pathway.

cluster_0 Excitation-Contraction Coupling cluster_1 Point of Intervention: Skeletal Muscle Troponin Activators Nerve Impulse Nerve Impulse Acetylcholine Release Acetylcholine Release Nerve Impulse->Acetylcholine Release Sarcolemma Depolarization Sarcolemma Depolarization Acetylcholine Release->Sarcolemma Depolarization T-tubule Depolarization T-tubule Depolarization Sarcolemma Depolarization->T-tubule Depolarization DHPR Activation Dihydropyridine Receptor (DHPR) Activation T-tubule Depolarization->DHPR Activation RyR1 Activation Ryanodine Receptor 1 (RyR1) Activation DHPR Activation->RyR1 Activation SR Ca2+ Release Sarcoplasmic Reticulum Ca2+ Release RyR1 Activation->SR Ca2+ Release Troponin-Ca2+ Binding Ca2+ Binding to Troponin C SR Ca2+ Release->Troponin-Ca2+ Binding Tropomyosin Shift Tropomyosin Shift Troponin-Ca2+ Binding->Tropomyosin Shift Myosin Binding Site Exposure Myosin Binding Sites on Actin Exposed Tropomyosin Shift->Myosin Binding Site Exposure Cross-bridge Cycling Cross-bridge Cycling (Actin-Myosin Interaction) Myosin Binding Site Exposure->Cross-bridge Cycling Muscle Contraction Muscle Contraction Cross-bridge Cycling->Muscle Contraction FSTA This compound & Other FSTAs FSTA->Troponin-Ca2+ Binding Sensitizes

Figure 1: Simplified signaling pathway of skeletal muscle excitation-contraction coupling and the point of intervention for fast skeletal muscle troponin activators (FSTAs).

Comparative Analysis of Skeletal Muscle Troponin Activators

This compound was developed as a successor to Tirasemtiv with an improved tolerability profile, particularly a reduction in central nervous system (CNS) side effects like dizziness, which were dose-limiting for Tirasemtiv.[3] CK-2066260 is another potent FSTA that has been characterized in preclinical studies.

Chemical Structures

A comparison of the chemical structures of this compound, Tirasemtiv, and CK-2066260 reveals distinct molecular scaffolds.

cluster_this compound This compound cluster_tirasemtiv Tirasemtiv cluster_ck2066260 CK-2066260 reldesemtiv_img tirasemtiv_img ck2066260_img

Figure 2: Chemical structures of this compound, Tirasemtiv, and CK-2066260.
Preclinical Performance Data

The following tables summarize key preclinical data for this compound, Tirasemtiv, and CK-2066260. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Potency and Efficacy

CompoundAssaySpeciesKey FindingsReference(s)
This compound Myofibril ATPase ActivityFast SkeletalEC50 of 3.4 μM for activation of fast skeletal myofibrils.
Tirasemtiv Myofibril ATPase ActivityFast SkeletalEC50 of 390 ± 17 nM. Leftward shift in pCa50 from 5.61 to 6.52.
CK-2066260 Skinned Muscle Fiber TensionMouseIncreases pCa50 by 0.34-0.45 units. Up to an 8-fold increase in tension at low Ca2+ concentrations.

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey FindingsReference(s)
This compound Rat (LAD-HF)10 mg/kg (p.o.) significantly improved rotarod performance. Increased Ca2+ sensitivity and muscle force at submaximal stimulation.
Tirasemtiv Mouse (ALS, SOD1G93A)10 mg/kg (p.o.) increased forelimb grip strength by 38% and grid hang time by 125%.
Mouse (Actin-based Nemaline Myopathy)3 mg/kg increased submaximal force by ~20-26% in vivo.
CK-2066260 RatImproved in vivo exercise capacity (rotarod and treadmill).
MouseIn situ, a 10 µM concentration increased submaximal (30 Hz) force by ~140% at 31°C.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these skeletal muscle troponin activators.

Skinned Muscle Fiber Assay

This in vitro assay directly assesses the effect of a compound on the contractile properties of muscle fibers independent of the sarcolemma and sarcoplasmic reticulum.

cluster_workflow Skinned Muscle Fiber Assay Workflow Muscle Isolation Isolate Muscle (e.g., EDL from mouse) Fiber Bundles Dissect into small fiber bundles Muscle Isolation->Fiber Bundles Skinning Chemically 'skin' fibers (e.g., with detergent) Fiber Bundles->Skinning Mounting Mount fibers between force transducer and motor Skinning->Mounting Activation Activate with solutions of varying Ca2+ concentrations (pCa) Mounting->Activation Force Measurement Measure isometric force Activation->Force Measurement Compound Addition Add test compound (e.g., this compound) Force Measurement->Compound Addition Force-pCa Curve Generate Force-pCa curves and determine pCa50 Force Measurement->Force-pCa Curve Compound Addition->Activation Repeat

Figure 3: A typical experimental workflow for a skinned muscle fiber assay.

Protocol:

  • Muscle Isolation: The extensor digitorum longus (EDL) muscle is dissected from a rodent.

  • Fiber Preparation: Small bundles of muscle fibers are prepared and chemically "skinned" using a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

  • Mounting: The skinned fiber bundle is mounted between a force transducer and a motor to control its length.

  • Activation: The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative log of the calcium concentration).

  • Force Measurement: The isometric force generated by the fiber at each pCa is recorded.

  • Compound Testing: The process is repeated in the presence of the test compound (e.g., this compound) at various concentrations.

  • Data Analysis: Force-pCa curves are generated, and the pCa50 (the pCa at which 50% of maximal force is achieved) is calculated to determine the calcium sensitivity.

In Vivo Muscle Contractility Assay

This assay evaluates the effect of a compound on muscle force production in a living animal, providing a more physiologically relevant measure of efficacy.

Protocol:

  • Animal Preparation: A rodent is anesthetized, and the sciatic nerve, which innervates the muscles of the lower leg, is surgically exposed.

  • Stabilization: The limb is stabilized to ensure that force measurements are accurate.

  • Stimulation: Electrodes are placed on the sciatic nerve to deliver electrical stimuli of varying frequencies and intensities.

  • Force Transduction: The foot is attached to a force transducer to measure the torque or tension generated by the contraction of the anterior crural muscles (e.g., tibialis anterior).

  • Baseline Measurement: A baseline force-frequency relationship is established by stimulating the nerve at different frequencies.

  • Compound Administration: The test compound is administered (e.g., orally or intravenously).

  • Post-Dose Measurement: The force-frequency relationship is re-evaluated at various time points after compound administration to determine the effect on muscle force.

Clinical Development and Tolerability

Tirasemtiv showed promise in early clinical trials but ultimately failed in a Phase 3 trial for amyotrophic lateral sclerosis (ALS) due to a lack of significant efficacy and poor tolerability, with dizziness and nausea being common adverse events.

This compound was designed to have an improved safety and tolerability profile compared to Tirasemtiv. While it also did not meet its primary endpoint in a Phase 3 trial for ALS, it was generally better tolerated. In a Phase 2 trial in patients with spinal muscular atrophy (SMA), this compound was well-tolerated and showed promising results in improving measures of muscle endurance and respiratory muscle strength.

CK-2066260 has been evaluated in preclinical studies and has demonstrated the potential to increase muscle force and reduce fatigue.

Conclusion

Skeletal muscle troponin activators represent a promising therapeutic strategy for conditions involving muscle weakness. This compound, as a next-generation compound, demonstrates an improved tolerability profile over its predecessor, Tirasemtiv. While clinical development has faced challenges, the preclinical data for these compounds robustly support their mechanism of action in enhancing muscle contractility by sensitizing the troponin complex to calcium. Further research and development in this area may yet yield effective treatments for a range of debilitating diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in this field.

References

Validating Reldesemtiv's Mechanism of Action in Diseased Muscle Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reldesemtiv, a next-generation fast skeletal muscle troponin activator (FSTA), with its predecessor, Tirasemtiv. It delves into the experimental data that validates the mechanism of action of these compounds in diseased muscle tissue, offering a comprehensive resource for researchers in the field of neuromuscular disorders.

Mechanism of Action: Enhancing Muscle Contractility

This compound and Tirasemtiv share a common mechanism of action, targeting the fast skeletal muscle troponin complex.[1] This complex is a crucial regulator of muscle contraction, responding to calcium signals to enable the interaction of actin and myosin filaments. By selectively binding to the fast skeletal troponin complex, these activators slow the rate of calcium release from troponin C.[2][3] This sensitizes the sarcomere to calcium, leading to an increased and more sustained muscle contraction in response to nerve signals.[3][4] This is particularly relevant in neuromuscular diseases where neuronal input to the muscle is compromised.

The primary distinction between this compound and Tirasemtiv lies in their generational development. This compound is considered a second-generation FSTA, designed to have improved potency and a better tolerability profile compared to Tirasemtiv.

Preclinical Validation in Diseased Muscle Models

The efficacy of this compound and Tirasemtiv has been evaluated in various preclinical models of neuromuscular diseases, providing a foundational understanding of their therapeutic potential.

In Vitro and In Situ Muscle Force Production

Studies utilizing isolated muscle preparations (in vitro) and intact muscles with preserved nerve and blood supply (in situ) have been instrumental in demonstrating the direct effects of these compounds on muscle contractility.

Table 1: Preclinical In Vitro & In Situ Data for this compound and Tirasemtiv

ParameterThis compoundTirasemtivExperimental Model
In Vitro Skinned Fiber Assay
DF30 (Concentration for 30% force increase)Not explicitly stated13.7 µMSkinned fast skeletal muscle fibers
In Situ Muscle Stimulation
EC50 (Concentration for 50% increase in muscle tension)>6-fold more active in vivo than TirasemtivNot explicitly statedRat extensor digitorum longus (EDL) muscle at 30 Hz stimulation
Increased Submaximal Isometric ForceDemonstratedDemonstratedMouse models of Spinal Muscular Atrophy (SMA)
Improved Fatigue ResistanceDemonstratedDemonstratedMouse models of SMA
Increased Grip StrengthDemonstrated43 ± 4 vs. 52 ± 4 grams (vehicle vs. Tirasemtiv)Mouse models of SMA
Increased Grid Hang TimeDemonstrated138 ± 18 vs. 192 ± 34 seconds (vehicle vs. Tirasemtiv)"Adult-onset" SMA mouse model

Clinical Validation in Patient Populations

Clinical trials in patients with Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA) have provided crucial data on the safety and efficacy of this compound. While Tirasemtiv's development was halted due to tolerability issues and missed primary endpoints in a Phase 3 trial for ALS, the findings provided valuable insights for the development of this compound.

Table 2: Clinical Trial Data for this compound

IndicationTrial PhaseKey Endpoints & Results
Spinal Muscular Atrophy (SMA) Phase 2- 6-Minute Walk Distance (6MWD): Significant increase in ambulatory participants. - Maximum Expiratory Pressure (MEP): Significant improvement.
Amyotrophic Lateral Sclerosis (ALS) Phase 2 (FORTITUDE-ALS)- Slow Vital Capacity (SVC): Did not achieve statistical significance for the primary endpoint (p=0.11). However, patients on all doses of this compound declined less than patients on placebo. - ALS Functional Rating Scale-Revised (ALSFRS-R): Showed a trend towards benefit (p=0.09).
Amyotrophic Lateral Sclerosis (ALS) Phase 3 (COURAGE-ALS)- The trial was stopped for futility at a planned interim analysis.

Experimental Protocols

In Vitro Skinned Muscle Fiber Assay

This assay directly assesses the effect of a compound on the contractile machinery of muscle fibers, independent of cell membranes and excitation-contraction coupling.

Protocol:

  • Fiber Preparation: Single muscle fibers are isolated from a fast-twitch muscle (e.g., rabbit psoas) and chemically "skinned" using detergents to remove the sarcolemma and sarcoplasmic reticulum. This exposes the myofilaments to the experimental solutions.

  • Mounting: The skinned fiber is mounted between a force transducer and a motor to measure isometric force and control fiber length.

  • Activation: The fiber is exposed to a series of solutions with varying calcium concentrations (pCa) to determine the baseline force-calcium relationship.

  • Compound Incubation: The fiber is then incubated with the test compound (e.g., this compound or Tirasemtiv) at different concentrations.

  • Force Measurement: The force-calcium relationship is re-measured in the presence of the compound to determine any leftward shift in the curve, indicating calcium sensitization.

In Situ Muscle Stimulation

This technique evaluates muscle function in a more physiologically relevant context, with intact neuromuscular junctions and blood supply.

Protocol:

  • Animal Preparation: An anesthetized rodent (e.g., mouse or rat) is used. The tendon of the muscle of interest (e.g., tibialis anterior or extensor digitorum longus) is surgically exposed and attached to a force transducer.

  • Nerve Stimulation: The nerve innervating the muscle (e.g., sciatic or peroneal nerve) is isolated and stimulated with electrodes.

  • Force-Frequency Protocol: The nerve is stimulated with trains of electrical pulses at varying frequencies (e.g., 10-200 Hz) to generate a force-frequency curve, which reflects the muscle's ability to produce force at different levels of neural input.

  • Compound Administration: The test compound is administered systemically (e.g., intravenously or orally).

  • Post-Dose Measurement: The force-frequency protocol is repeated at various time points after compound administration to assess its effect on muscle force production at submaximal and maximal stimulation frequencies.

Visualizing the Pathways and Processes

Signaling_Pathway cluster_Nerve Motor Neuron cluster_Muscle Muscle Fiber Nerve_Signal Nerve Impulse Ca_Release Ca2+ Release from SR Nerve_Signal->Ca_Release Depolarization Troponin_Complex Troponin Complex Ca_Release->Troponin_Complex Ca2+ Binds Actin_Myosin Actin-Myosin Interaction (Contraction) Troponin_Complex->Actin_Myosin Ca_Reuptake Ca2+ Reuptake into SR Actin_Myosin->Ca_Reuptake Signal Termination Relaxation Relaxation Ca_Reuptake->Relaxation This compound This compound This compound->Troponin_Complex Sensitizes to Ca2+

Caption: this compound's mechanism of action on the muscle contraction signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro: Skinned Fiber Assay cluster_InSitu In Situ: Muscle Stimulation IV_Start Isolate & Skin Muscle Fiber IV_Mount Mount Fiber (Force Transducer) IV_Start->IV_Mount IV_Baseline Measure Baseline Force-pCa Curve IV_Mount->IV_Baseline IV_Treat Incubate with This compound IV_Baseline->IV_Treat IV_Measure Re-measure Force-pCa Curve IV_Treat->IV_Measure IV_Result Calcium Sensitization IV_Measure->IV_Result IS_Start Anesthetize Animal & Expose Muscle/Nerve IS_Baseline Measure Baseline Force-Frequency Curve IS_Start->IS_Baseline IS_Treat Administer This compound IS_Baseline->IS_Treat IS_Measure Re-measure Force-Frequency Curve IS_Treat->IS_Measure IS_Result Increased Submaximal Force IS_Measure->IS_Result

Caption: Workflow for key experiments validating this compound's mechanism of action.

References

A Comparative Analysis of Reldesemtiv and Other Amyotrophic Lateral Sclerosis (ALS) Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The therapeutic landscape for ALS is continually evolving, with several drugs approved or in late-stage development, each targeting different pathological aspects of the disease. This guide provides a head-to-head comparison of Reldesemtiv, a fast skeletal muscle troponin activator, with other notable ALS therapeutics: Riluzole, Edaravone, Tofersen, and Masitinib. Although direct head-to-head clinical trials are largely unavailable, this comparison synthesizes data from individual placebo-controlled studies to offer insights into their distinct mechanisms of action, clinical trial designs, and efficacy outcomes.

Mechanisms of Action: A Divergent Approach to a Complex Disease

The therapeutic agents for ALS employ varied strategies, from modulating glutamate excitotoxicity and oxidative stress to targeting genetic mutations and neuroinflammation.

This compound is a fast skeletal muscle troponin activator (FSTA).[1][2] It is designed to sensitize the sarcomere to calcium by slowing the rate of calcium release from the regulatory troponin complex in fast skeletal muscle fibers.[1][3] This mechanism aims to increase muscle contractility and force production, thereby addressing the muscle weakness and fatigue experienced by individuals with ALS.[1]

Riluzole , the first drug approved for ALS, is believed to exert its neuroprotective effects primarily by inhibiting glutamate release. It also blocks voltage-gated sodium channels and may interfere with intracellular events following neurotransmitter binding at excitatory amino acid receptors. By reducing glutamate-mediated excitotoxicity, Riluzole aims to slow down the degeneration of motor neurons.

Edaravone is a potent free radical scavenger. Its therapeutic effect in ALS is attributed to its antioxidant properties, which mitigate oxidative stress, a key contributor to neuronal damage in the disease. Edaravone scavenges reactive oxygen species, protecting neuronal cells from oxidative injury.

Tofersen is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene. It binds to the mRNA of the SOD1 gene, leading to its degradation by RNase H. This process reduces the production of the toxic mutant SOD1 protein, which is believed to be a primary driver of motor neuron death in this genetic form of ALS.

Masitinib is a tyrosine kinase inhibitor that targets mast cells and microglia, key players in neuroinflammation. By inhibiting the c-Kit and CSF1R signaling pathways, Masitinib modulates the activity of these immune cells, reducing the release of pro-inflammatory mediators and thereby mitigating the neuroinflammatory environment that contributes to motor neuron degeneration in ALS.

Signaling Pathway Diagrams

This compound's mechanism of action.

Riluzole's mechanism of action.

Edaravone's mechanism of action.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (ALSFRS-R, SVC, etc.) Informed_Consent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Drug Administration (Specified Regimen) Randomization->Dosing Monitoring Safety & Efficacy Monitoring Dosing->Monitoring Periodic Visits End_of_Treatment End of Treatment Assessments Monitoring->End_of_Treatment Follow_up Follow-up Period End_of_Treatment->Follow_up Data_Analysis Statistical Analysis of Endpoints Follow_up->Data_Analysis

References

A Comparative Guide to the Pharmacokinetic Profiles of Reldesemtiv and Tirasemtiv

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Reldesemtiv and Tirasemtiv, two fast skeletal muscle troponin activators (FSTAs) developed for conditions associated with muscle weakness. This compound is a second-generation FSTA designed to improve upon the properties of the first-generation compound, Tirasemtiv. This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and illustrates the underlying mechanism of action.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of a drug candidate are critical to its clinical success, influencing dosing regimens, efficacy, and safety. The following table summarizes the available pharmacokinetic parameters for this compound and Tirasemtiv based on preclinical and clinical studies.

ParameterThis compoundTirasemtivSource(s)
Absorption
Bioavailability (F%)Low in rats43% (mouse), >90% (rat, dog)[1][2]
Cmax26 µM (at 4000 mg single dose in humans)Dose-proportional[1][3]
TmaxNot explicitly statedNot explicitly stated
Distribution
Protein Binding (% unbound)49% (human plasma)Not explicitly stated, but noted to have a lower free fraction than some analogs[1]
Volume of Distribution (Vss)Not explicitly stated1.7 L/kg (dog), 0.8 L/kg (rat), 1.0 L/kg (mouse)
CNS PenetrationLower potential for brain penetrationHigher potential for brain penetration, associated with dizziness
Metabolism
Primary PathwayAmide hydrolysis is the major metabolite in preclinical studiesMetabolized primarily by CYP1A2 and CYP1A1
Metabolites11 metabolites identified in vitro8 metabolites identified in vitro
Drug-Drug InteractionsLower potentialModerate and time-dependent inhibitor of CYP1A2; doubled Riluzole concentrations in clinical studies
Excretion
Clearance (CL)Close to or greater than hepatic blood flow in ratsLow in vivo clearance across species (<15% of hepatic blood flow)
Terminal Half-life (t½)3-4 hours (30-270 mg doses), 9-14 hours (500-4000 mg doses) in humansNot explicitly stated

Mechanism of Action

Both this compound and Tirasemtiv are fast skeletal muscle troponin activators (FSTAs). They exert their effects by binding to the fast skeletal muscle troponin complex, a key protein assembly in the regulation of muscle contraction. This binding sensitizes the sarcomere to calcium by slowing the rate of calcium release from the troponin complex. As a result, for a given nerve impulse and subsequent calcium release, there is an amplified and more sustained muscle contraction, leading to increased muscle force and a delay in fatigue. This compound was developed as a second-generation FSTA with a different chemical scaffold to limit blood-brain barrier penetration and reduce off-target effects like dizziness that were observed with Tirasemtiv.

cluster_0 Muscle Fiber cluster_1 Pharmacological Intervention SR Sarcoplasmic Reticulum Ca Ca²⁺ SR->Ca Releases Troponin Troponin Complex (TnC, TnI, TnT) Ca->Troponin Binds to Troponin->Ca Slows Ca²⁺ Dissociation Tropomyosin Tropomyosin Troponin->Tropomyosin Conformational Change Actin Actin Filament Tropomyosin->Actin Exposes Myosin Binding Sites Myosin Myosin Head Actin->Myosin Binds to Contraction Muscle Contraction Myosin->Contraction Power Stroke FSTA This compound or Tirasemtiv FSTA->Troponin Binds to & Sensitizes Nerve Nerve Impulse Nerve->SR Stimulates

Caption: Signaling pathway of FSTAs in muscle contraction.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize and compare the pharmacokinetic and pharmacodynamic properties of this compound and Tirasemtiv.

In Situ Rat Extensor Digitorum Longus (EDL) Muscle Preparation

This preclinical model is used to assess the direct effects of the compounds on muscle force in a physiologically relevant setting where the nerve and blood supply are intact.

Objective: To measure the effect of the test compound on nerve-stimulation-induced muscle force.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Muscle Isolation: The EDL muscle in the hindlimb is surgically isolated, preserving its nerve and blood supply. The distal tendon is severed and attached to a force transducer.

  • Stimulation: The peroneal nerve, which innervates the EDL, is stimulated with electrodes to elicit muscle contractions.

  • Drug Administration: The test compound (this compound or Tirasemtiv) is administered intravenously.

  • Data Acquisition: Muscle force is recorded at various stimulation frequencies before and after drug administration to generate a force-frequency curve. The EC50, the concentration at which a 50% maximal effect is observed, can then be determined.

Human Pharmacokinetic and Pharmacodynamic Assessment

Clinical studies in healthy volunteers are crucial for understanding the pharmacokinetic profile and dose-response relationship in humans.

Objective: To determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of the test compound.

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

  • Dosing: Healthy male volunteers receive single oral doses of the test compound (e.g., this compound or Tirasemtiv) or a placebo.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after dosing. Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Assessment (Force-Frequency Response):

    • The subject is seated with their foot secured in a device that measures ankle dorsiflexion force.

    • The deep fibular nerve is stimulated using surface electrodes to activate the tibialis anterior muscle.

    • The force of muscle contraction is measured at different stimulation frequencies (e.g., 10, 20, 40, 60 Hz).

    • These measurements are taken at various time points post-dose to assess the change in muscle force in relation to plasma drug concentrations.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data. The pharmacodynamic response (change in muscle force) is correlated with drug exposure.

cluster_0 Preclinical Phase cluster_1 Clinical Phase I cluster_2 Clinical Phase II/III InVitro In Vitro Assays (e.g., Microsomal Stability) InSitu In Situ Rat EDL Muscle Preparation InVitro->InSitu SAD Single Ascending Dose (Healthy Volunteers) InSitu->SAD MAD Multiple Ascending Dose (Healthy Volunteers) SAD->MAD PKPD Pharmacokinetic/ Pharmacodynamic Assessment MAD->PKPD PatientTrials Clinical Trials in Patients (e.g., ALS, SMA) PKPD->PatientTrials Data Data Analysis (PK Parameters, Efficacy, Safety) PatientTrials->Data

Caption: General experimental workflow for FSTA development.

References

Preclinical Side Effect Profile: A Comparative Analysis of Reldesemtiv and Tirasemtiv

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the preclinical side effect profiles of Reldesemtiv and its predecessor, Tirasemtiv, reveals key differences in their central nervous system (CNS) tolerability, primarily driven by disparities in brain tissue distribution. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two fast skeletal muscle troponin activators (FSTAs).

This compound was developed as a second-generation FSTA with the aim of improving upon the therapeutic profile of Tirasemtiv. While both compounds effectively increase skeletal muscle force by sensitizing the troponin complex to calcium, the clinical development of Tirasemtiv was hampered by dose-limiting side effects, predominantly dizziness and nausea, which were attributed to its effects on the central nervous system.[1] Preclinical studies were therefore instrumental in guiding the design of this compound to minimize brain penetration and, consequently, CNS-related adverse effects.

Quantitative Data Comparison

A key differentiator between this compound and Tirasemtiv in preclinical models is their relative distribution to muscle versus brain tissue. While direct head-to-head preclinical studies detailing behavioral side effects of this compound are not extensively published, data on tissue distribution of Tirasemtiv and advanced precursors to this compound in rats provide a quantitative basis for the improved side effect profile of the latter.

CompoundBrain Concentration (ng/g)Muscle Concentration (ng/g)Muscle/Brain Ratio
Tirasemtiv 200040002.0
Compound 38 100500050
Compound 40 200600030
Compound 41 *2001000050

*Compounds 38, 40, and 41 are advanced precursors to this compound. Data from oral dosing in rats.[2]

The data clearly indicates that the advanced precursors to this compound exhibit a significantly higher muscle-to-brain concentration ratio compared to Tirasemtiv. This preferential distribution to the target tissue (skeletal muscle) over the brain is a key factor in the reduced CNS side effect profile observed with this compound in clinical settings.

While direct comparative preclinical data on behavioral side effects for this compound is limited, studies on Tirasemtiv in a mouse model of amyotrophic lateral sclerosis (ALS) provide a baseline for its effects on motor function and coordination, which can be indicative of potential side effects at higher doses.

TestVehicleTirasemtiv (10 mg/kg)% Change from Vehicle
Forelimb Grip Strength (g) 100 ± 10125 ± 12+25%
Grid Hang Time (s) 60 ± 15135 ± 25+125%
Rotarod Performance (s) 15 ± 535 ± 6+133%

Data from a single-dose study in a female B6SJL-SOD1G93A mouse model of ALS.

Signaling Pathway and Experimental Workflows

The mechanism of action for both this compound and Tirasemtiv involves the activation of the fast skeletal muscle troponin complex. The following diagrams illustrate this signaling pathway and a typical experimental workflow for assessing motor function in preclinical models.

Signaling_Pathway cluster_0 Muscle Fiber Nerve_Impulse Nerve Impulse Ca_Release Ca²⁺ Release (Sarcoplasmic Reticulum) Nerve_Impulse->Ca_Release Troponin_C Troponin C Ca_Release->Troponin_C binds Tropomyosin_Shift Tropomyosin Shift Troponin_C->Tropomyosin_Shift Myosin_Binding_Site Myosin Binding Site (Actin) Tropomyosin_Shift->Myosin_Binding_Site exposes Cross_Bridge_Cycling Cross-Bridge Cycling Myosin_Binding_Site->Cross_Bridge_Cycling Muscle_Contraction Muscle Contraction Cross_Bridge_Cycling->Muscle_Contraction Reldesemtiv_Tirasemtiv This compound / Tirasemtiv Reldesemtiv_Tirasemtiv->Troponin_C sensitizes to Ca²⁺

Signaling pathway of fast skeletal muscle troponin activators.

Experimental_Workflow cluster_1 Preclinical Side Effect Assessment cluster_2 Behavioral Tests Animal_Model Animal Model (e.g., mouse, rat) Drug_Administration Drug Administration (this compound, Tirasemtiv, Vehicle) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Rotarod Rotarod Test (Motor Coordination) Behavioral_Testing->Rotarod Grip_Strength Grip Strength Test (Muscle Strength) Behavioral_Testing->Grip_Strength Grid_Hang Grid Hang Test (Endurance) Behavioral_Testing->Grid_Hang Data_Analysis Data Analysis Rotarod->Data_Analysis Grip_Strength->Data_Analysis Grid_Hang->Data_Analysis

Workflow for preclinical assessment of motor function side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Rotarod Test

Objective: To assess motor coordination and balance, which can be impaired by centrally-acting drugs.

Protocol:

  • Apparatus: An automated rotarod device with a rotating rod (e.g., 3 cm diameter for mice) is used. The rod surface is typically textured to provide grip.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test. A pre-training session may be conducted on a separate day where mice are placed on the rod at a low, constant speed (e.g., 4 rpm) for a short duration.

  • Testing Procedure:

    • The mouse is placed on the stationary rod.

    • The rod begins to rotate with a programmed acceleration (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is automatically recorded by a sensor. If the mouse clings to the rod and makes a full passive rotation, this is also recorded as a fall.

    • Multiple trials (typically 3) are conducted for each animal with a rest period (e.g., 15 minutes) between trials.

  • Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.

Grip Strength Test

Objective: To measure forelimb and/or hindlimb muscle strength.

Protocol:

  • Apparatus: A grip strength meter equipped with a wire grid or a bar connected to a force transducer.

  • Procedure:

    • The mouse is held by the base of its tail and lowered towards the grid.

    • The mouse is allowed to grasp the grid with its forepaws (for forelimb strength) or all four paws.

    • The experimenter then gently pulls the mouse away from the grid in a horizontal plane at a constant speed.

    • The force transducer records the peak force (in grams) exerted by the mouse just before it loses its grip.

    • Three to five trials are performed for each animal, and the average or maximum peak force is recorded.

  • Data Analysis: The grip strength values are often normalized to the animal's body weight and compared between treatment groups.

Grid Hang Test

Objective: To assess muscle strength and endurance.

Protocol:

  • Apparatus: A wire grid (e.g., a standard wire cage lid) is inverted and suspended at a height that prevents the mouse from escaping but is safe in case of a fall.

  • Procedure:

    • The mouse is placed on the inverted grid and is allowed to grip the wires.

    • A timer is started once the mouse is securely gripping the grid.

    • The latency to fall from the grid is recorded.

    • A maximum trial duration (e.g., 60 or 120 seconds) is typically set.

  • Data Analysis: The time spent hanging on the grid is compared between the different treatment groups.

Conclusion

References

Reldesemtiv's Reproducibility on Muscle Strength: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Reldesemtiv's clinical trial data reveals a mixed but promising profile in its effects on muscle strength endpoints across different neuromuscular diseases. This guide provides a comprehensive comparison of this compound's performance with placebo and its first-generation predecessor, Tirasemtiv, supported by experimental data and detailed protocols for key clinical trials.

This compound (formerly CK-2127107) is a second-generation fast skeletal muscle troponin activator (FSTA) designed to sensitize the sarcomere to calcium, thereby increasing muscle force in response to neuronal input.[1] This mechanism of action has been investigated in clinical trials for diseases characterized by muscle weakness, such as Spinal Muscular Atrophy (SMA) and Amyotrophic Lateral Sclerosis (ALS).

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials of this compound and the comparator, Tirasemtiv.

This compound Clinical Trial Data
Trial ID (Disease) Treatment Group Endpoint Change from Baseline (Mean ± SE or LS Mean Difference) P-value Citation
Phase 2 in SMA (NCT02644668) This compound 150 mg twice dailyMaximal Expiratory Pressure (MEP) at Week 811.7 cm H₂O (LS Mean Difference vs. Placebo)0.038[2][3]
This compound 450 mg twice dailyMaximal Expiratory Pressure (MEP) at Week 813.2 cm H₂O (LS Mean Difference vs. Placebo)0.03[2][3]
This compound 450 mg twice daily6-Minute Walk Distance (6MWD) at Week 435.6 m (LS Mean Difference vs. Placebo)0.0037
This compound 450 mg twice daily6-Minute Walk Distance (6MWD) at Week 824.9 m (LS Mean Difference vs. Placebo)0.058
FORTITUDE-ALS (Phase 2, NCT03160898) This compound (All doses pooled) vs. PlaceboPercent Predicted Slow Vital Capacity (SVC) at Week 12Reduction in decline of 27% (Nominal p-value)0.10
This compound (All doses pooled) vs. PlaceboALSFRS-R Total Score at Week 12Reduction in decline of 25% (Nominal p-value)0.01
This compound (All doses pooled) vs. PlaceboMuscle Strength Mega-Score through Week 12Reduction in decline of 21% (Nominal p-value)0.20
COURAGE-ALS (Phase 3, NCT04944784) This compound 300 mg twice daily vs. PlaceboChange in ALSFRS-R from baseline to Week 24Not statistically significant (Trial stopped for futility)N/A
Tirasemtiv Clinical Trial Data (Comparator)
Trial ID (Disease) Treatment Group Endpoint Change from Baseline (Mean Difference or Slope) P-value Citation
BENEFIT-ALS (Phase 2b, NCT01709149) Tirasemtiv vs. PlaceboPercent Predicted Slow Vital Capacity (SVC)Statistically significant reduction in decline<0.05
Tirasemtiv vs. PlaceboMuscle Strength Mega-ScoreSlower decline on Tirasemtiv vs. Placebo (difference in slope)0.016
Tirasemtiv vs. PlaceboALSFRS-RDid not achieve primary endpoint0.11
VITALITY-ALS (Phase 3, NCT02496767) Tirasemtiv vs. PlaceboChange in SVC from baseline to 24 weeksDid not meet primary endpointN/A

Experimental Protocols

This compound Phase 2 in Spinal Muscular Atrophy (NCT02644668)
  • Study Design: A Phase 2, double-blind, placebo-controlled, hypothesis-generating study.

  • Patient Population: 70 patients aged 12 years and older with SMA Type II, III, or IV.

  • Dosing Regimen: Patients were randomized to receive an oral suspension of this compound at 150 mg twice daily, 450 mg twice daily, or placebo for 8 weeks.

  • Key Muscle Strength Endpoints:

    • Maximal Expiratory Pressure (MEP): A measure of the strength of respiratory muscles.

    • 6-Minute Walk Distance (6MWD): A sub-maximal exercise test to assess aerobic capacity and endurance.

This compound FORTITUDE-ALS (Phase 2b, NCT03160898)
  • Study Design: A Phase 2, double-blind, randomized, dose-ranging, placebo-controlled, parallel-group study.

  • Patient Population: 458 patients with ALS diagnosed within 2 years and with a slow upright vital capacity (SVC) of ≥60% predicted.

  • Dosing Regimen: Patients were randomized (1:1:1:1) to receive this compound 150 mg, 300 mg, or 450 mg twice daily, or placebo for 12 weeks.

  • Key Muscle Strength Endpoints:

    • Primary Endpoint: Change in percent predicted SVC at 12 weeks.

    • Secondary Endpoints:

      • ALS Functional Rating Scale-Revised (ALSFRS-R) Total Score.

      • Muscle strength mega-score, measured by handheld dynamometry and handgrip dynamometry.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Reldesemtiv_Mechanism_of_Action cluster_muscle_fiber Skeletal Muscle Fiber cluster_effect Pharmacological Effect Ca2 Ca²⁺ TroponinC Troponin C Ca2->TroponinC Binds to TroponinComplex Troponin Complex (Troponin C, I, T) TroponinC->TroponinComplex Part of This compound This compound This compound->TroponinC Binds to Sensitization ↑ Ca²⁺ Sensitivity of Troponin Complex This compound->Sensitization Slowing ↓ Rate of Ca²⁺ Dissociation This compound->Slowing Tropomyosin Tropomyosin TroponinComplex->Tropomyosin Shifts Actin Actin Tropomyosin->Actin Exposes Myosin Binding Sites on Myosin Myosin Actin->Myosin Interacts with Contraction Muscle Contraction Myosin->Contraction Drives Sensitization->Contraction Slowing->Contraction

Caption: this compound's mechanism of action in skeletal muscle.

Experimental Workflow of the this compound Phase 2 SMA Trial

Reldesemtiv_SMA_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (8 Weeks) cluster_assessment Endpoint Assessment cluster_analysis Data Analysis PatientPool Patients with SMA (Type II, III, or IV, ≥12 years) InclusionCriteria Inclusion Criteria Met PatientPool->InclusionCriteria ExclusionCriteria Exclusion Criteria Met PatientPool->ExclusionCriteria Randomization Randomization (2:1) InclusionCriteria->Randomization GroupA This compound 150 mg bid Randomization->GroupA GroupB This compound 450 mg bid Randomization->GroupB Placebo Placebo bid Randomization->Placebo Week4 Week 4 Assessment GroupA->Week4 Week8 Week 8 Assessment GroupA->Week8 GroupB->Week4 GroupB->Week8 Placebo->Week4 Placebo->Week8 Baseline Baseline Assessment Baseline->Randomization Endpoints Primary Endpoints: - 6-Minute Walk Distance (6MWD) - Maximal Expiratory Pressure (MEP) Week4->Endpoints Week8->Endpoints Analysis Comparison of Change from Baseline vs. Placebo Endpoints->Analysis

Caption: Workflow of the Phase 2 clinical trial of this compound in SMA.

References

Independent Validation of Reldesemtiv Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Reldesemtiv's performance with alternative therapies for Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Performance Data

The following tables summarize the quantitative data from clinical trials of this compound and its comparator, Tirasemtiv, as well as other approved treatments for ALS and SMA.

This compound vs. Tirasemtiv and Placebo in Amyotrophic Lateral Sclerosis (ALS)
Trial Drug/Dose Primary Endpoint Result Secondary/Other Endpoints Result
COURAGE-ALS (Phase 3) [1][2][3][4]This compound 300 mg BIDChange in ALSFRS-R score from baseline to week 24-1.1 (0.53) mean difference vs. placebo (favoring placebo, p=0.04)Combined assessment of function and survival (CAFS)Win probability of 0.44 for this compound vs. 0.49 for placebo (win ratio 0.91, p=0.11)
FORTITUDE-ALS (Phase 2) [5]This compound 150, 300, 450 mg BIDChange from baseline in percent predicted Slow Vital Capacity (SVC) at 12 weeksDid not show a statistically significant dose-response relationship (p=0.11)Post-hoc analysis (all doses pooled vs. placebo): Change in ALSFRS-R25% reduction in decline (p=0.01)
Post-hoc analysis (all doses pooled vs. placebo): Change in SVC27% reduction in decline (nominal p=0.10)
VITALITY-ALS (Phase 3) Tirasemtiv 250, 375, 500 mg dailyChange from baseline in Slow Vital Capacity (SVC) at 24 weeksDid not meet primary endpoint (p=0.56)Numeric trend toward dose-related slowing of SVC decline in patients who tolerated the drugNot statistically significant (p=0.11)
This compound in Spinal Muscular Atrophy (SMA)
Trial Drug/Dose Key Endpoints Result vs. Placebo
Phase 2 (NCT02644668) This compound 150 mg BIDChange from baseline in 6-Minute Walk Distance (6MWD) at week 8+7.72 meters (p=0.4684)
Change from baseline in Maximal Expiratory Pressure (MEP) at week 8+11.7 cm H₂O (p=0.038)
This compound 450 mg BIDChange from baseline in 6-Minute Walk Distance (6MWD) at week 8+24.89 meters (p=0.0584)
Change from baseline in Maximal Expiratory Pressure (MEP) at week 8+13.2 cm H₂O (p=0.03)
Alternative Therapies for ALS and SMA
Drug Indication Trial Key Efficacy Endpoint Result
Edaravone ALSMCI186-19 Change from baseline in ALSFRS-R score at 24 weeks-5.01 (edaravone) vs. -7.50 (placebo) (p=0.0013)
Nusinersen SMAENDEAR (infantile-onset) Motor milestone response (HINE-2)Statistically significant improvement vs. sham control
Risdiplam SMAFIREFISH (Type 1) Infants sitting without support for at least 5 seconds at 12 months41% of infants
Onasemnogene Abeparvovec SMASTR1VE (Type 1) Independent sitting for ≥30 seconds at 18 months of age59% of patients

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the clinical trials.

Slow Vital Capacity (SVC) Measurement in ALS Trials

The Slow Vital Capacity (SVC) is a measure of the maximum volume of air that can be exhaled slowly after a maximal inhalation. In the FORTITUDE-ALS and VITALITY-ALS trials, SVC was a primary endpoint used to assess respiratory function.

Protocol:

  • Patient Preparation: The patient is seated in an upright and comfortable position. They are instructed to breathe normally and quietly.

  • Equipment: A calibrated spirometer is used for the measurement.

  • Procedure:

    • The patient is instructed to take a full, deep breath in (maximal inspiration).

    • The spirometer records the total volume of air exhaled, which is the SVC.

  • Data Collection: Several measurements are typically taken to ensure reproducibility, and the highest value is recorded. The results are often expressed as a percentage of the predicted normal value for a person of the same age, height, sex, and ethnicity.

Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated questionnaire used to assess the functional status of patients with ALS. It consists of 12 questions that cover various aspects of daily living, including speech, swallowing, handwriting, dressing and hygiene, and respiratory function. Each question is scored on a scale of 0 to 4, with a total possible score of 48. A lower score indicates greater functional impairment.

Administration:

The scale is typically administered by a trained healthcare professional who interviews the patient and/or their caregiver. The administrator asks the questions as written and provides standardized clarifications when necessary to ensure consistent scoring.

6-Minute Walk Test (6MWT) in SMA Trials

The 6-Minute Walk Test (6MWT) is an assessment of functional exercise capacity. It measures the distance a person can walk on a flat, hard surface in six minutes. This test was a key outcome measure in the Phase 2 trial of this compound in SMA.

Protocol:

  • Course Setup: A 30-meter straight, unobstructed walking course is marked with cones at each end.

  • Patient Instructions: The patient is instructed to walk back and forth along the course for six minutes, covering as much ground as possible. They are allowed to slow down, stop, and rest as needed, but the timer continues to run. Standardized encouragement is given at specific intervals.

  • Monitoring: A trained administrator walks slightly behind the patient to ensure safety and records the number of laps completed and the distance of the final partial lap.

  • Data Collection: The total distance walked in six minutes is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of action and experimental workflows described in the research.

Reldesemtiv_Mechanism cluster_muscle_fiber Skeletal Muscle Fiber cluster_sarcomere Sarcomere Ca2 Ca²⁺ TroponinC Troponin C Ca2->TroponinC Binds TroponinComplex Troponin Complex (Troponin I, T, C) TroponinC->TroponinComplex Conformational Change Tropomyosin Tropomyosin TroponinComplex->Tropomyosin Moves Actin Actin Tropomyosin->Actin Uncovers Myosin Binding Sites Myosin Myosin Head Actin->Myosin Cross-bridge Formation Myosin->Actin Power Stroke (Contraction) This compound This compound This compound->TroponinComplex Binds to & sensitizes Ca2_Release Ca²⁺ Release from Sarcoplasmic Reticulum Ca2_Release->Ca2 Neural_Signal Neural Signal Neural_Signal->Ca2_Release

Caption: Mechanism of Action of this compound in Skeletal Muscle Contraction.

ALS_Clinical_Trial_Workflow Start Patient Recruitment (ALS Diagnosis) Screening Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 or 24 weeks) Randomization->Treatment Placebo Placebo Randomization->Placebo Reldesemtiv_Dose This compound (Various Doses) Treatment->Reldesemtiv_Dose Assessments Efficacy & Safety Assessments (SVC, ALSFRS-R, etc.) Placebo->Assessments Reldesemtiv_Dose->Assessments FollowUp Follow-up Period Assessments->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Caption: Generalized Workflow for this compound ALS Clinical Trials.

SMA_Treatment_Mechanisms cluster_gene_therapy Gene Therapy cluster_splicing_modification SMN2 Splicing Modification Onasemnogene Onasemnogene abeparvovec SMN1 SMN1 Gene Onasemnogene->SMN1 Delivers functional copy SMN_Protein Functional SMN Protein SMN1->SMN_Protein Nusinersen Nusinersen SMN2_pre_mRNA SMN2 pre-mRNA Nusinersen->SMN2_pre_mRNA Modifies splicing Risdiplam Risdiplam Risdiplam->SMN2_pre_mRNA Modifies splicing SMN2_pre_mRNA->SMN_Protein Increased production Motor_Neuron Motor Neuron Survival & Function SMN_Protein->Motor_Neuron

Caption: Mechanisms of Action for SMA Therapies.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for Reldesemtiv

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount, extending from initial handling to final disposal. While specific disposal guidelines for Reldesemtiv, an investigational fast skeletal muscle troponin activator whose clinical development has been discontinued, are not publicly available, a comprehensive disposal plan can be formulated by adhering to established best practices for pharmaceutical waste management.[1][2][3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the available safety information for this compound.[4] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Disposal Procedures

The recommended method for the disposal of investigational compounds like this compound is through a licensed hazardous waste disposal vendor. This ensures compliance with federal, state, and local regulations.[5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipettes, gloves), as pharmaceutical waste.

  • Segregate this compound waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper handling.

2. Containerization and Labeling:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The concentration (if in solution)

    • The accumulation start date

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Incineration is the preferred method for the destruction of pharmaceutical waste.

5. Record Keeping:

  • Maintain meticulous records of the disposal of this compound. This documentation should include:

    • The date of disposal

    • The quantity of the substance

    • The method of disposal

    • A copy of the waste manifest provided by the disposal vendor

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key parameters for its handling and storage based on available information.

ParameterValueSource
Storage (Powder) -20°C
Storage (in solvent) -80°C
Purity 99.63%
Molecular Formula C₁₉H₁₈F₂N₆O
Average Mass 384.391 g/mol

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not publicly documented. The standard and required procedure is destruction via incineration by a licensed and approved hazardous waste management facility. Any alternative disposal method would require extensive validation and approval from regulatory authorities.

Visualizing the Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

Reldesemtiv_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Disposal Process A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B C Step 3: Secure Storage (Satellite Accumulation Area) B->C D Step 4: Arrange for Pickup (Contact EHS/Vendor) C->D E Step 5: Licensed Vendor Transport D->E F Step 6: Incineration at Approved Facility E->F G Step 7: Record Keeping (Waste Manifests) F->G

Caption: Recommended workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Reldesemtiv in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Reldesemtiv based on general principles for potent, biologically active compounds in a research setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult the compound-specific SDS provided by the supplier and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE) for Handling this compound

Proper personal protective equipment is the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Weighing and Preparing Stock Solutions - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles - Face Shield (if splash hazard is present) - Respiratory Protection (e.g., N95 respirator or as determined by risk assessment)
General Laboratory Handling (e.g., dilutions, cell culture) - Disposable Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields
Waste Disposal - Disposable Nitrile Gloves - Lab Coat - Safety Goggles

A risk assessment should be conducted to determine if additional or more specialized PPE is required for specific procedures.

Standard Operating Procedure for Safe Handling and Disposal of this compound

Adherence to a strict protocol is crucial to minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls and Designated Work Area:

  • All work with solid this compound or concentrated stock solutions should be performed in a designated area within a certified chemical fume hood or other appropriate ventilated enclosure.

  • Ensure the work area is clean and free of clutter before beginning any procedure.

2. Weighing and Solution Preparation:

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the required amount of this compound powder in a disposable weigh boat within the fume hood.

  • Prepare stock solutions by slowly adding the solvent to the powder to avoid generating dust.

  • Cap and label all containers clearly with the compound name, concentration, date, and hazard information.

3. General Handling:

  • When working with solutions of this compound, always wear appropriate PPE.

  • Avoid skin contact and inhalation of aerosols.

  • Use appropriate laboratory equipment for all transfers and dilutions.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • If safe to do so, contain the spill with absorbent material.

  • Clean the spill area following your institution's established procedures for potent compounds. This may involve the use of a deactivating solution if one is known and available.

  • Dispose of all contaminated materials as hazardous waste.

5. Disposal of this compound Waste:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • All investigational drug waste must be disposed of in accordance with local, state, and federal regulations, which typically involves incineration by a licensed hazardous waste disposal company.[1][2]

Experimental Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Reldesemtiv_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection designated_area Prepare Designated Work Area (e.g., Fume Hood) ppe_selection->designated_area weighing Weigh Solid Compound designated_area->weighing solution_prep Prepare Stock Solution weighing->solution_prep experiment Perform Experiment solution_prep->experiment decontamination Decontaminate Work Area & Equipment experiment->decontamination waste_segregation Segregate Solid & Liquid Waste decontamination->waste_segregation waste_disposal Dispose as Hazardous Waste waste_segregation->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.